Tin
Description
Structure
2D Structure
Properties
IUPAC Name |
tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFFYVFTNAWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049801 | |
| Record name | Tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White TIN is an almost silver-white, ductile, malleable, lustrous solid. mp 232 °C, bp: 2507 °C. Density: 7.3 g/cm3. Pure white tin becomes non-metallic powdery gray tin if held for a sustained period at temperatures less than 13 °C., Dry Powder; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Water or Solvent Wet Solid, Gray to almost silver-white, ductile, malleable, lustrous solid; [NIOSH], WHITE CRYSTALLINE POWDER., Gray to almost silver-white, ductile, malleable, lustrous solid. | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin and inorganic compounds | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/42 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TIN, INORGANIC COMPOUNDS (EXCEPT OXIDES) (as Sn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/522 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0613.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4545 °F at 760 mmHg (NIOSH, 2023), 2507 °C, 2260 °C, 4545 °F | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TIN, INORGANIC COMPOUNDS (EXCEPT OXIDES) (as Sn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/522 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0613.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), SOL IN HYDROCHLORIC ACID, SULFURIC ACID, AQUA REGIA, ALKALI; SLIGHTLY SOL IN DIL NITRIC ACID; INSOL IN WATER, Solubility in water: none, Insoluble | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0613.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
7.28 (NIOSH, 2023) - Denser than water; will sink, 7.265 (white); 5.769 (gray), 7.2 g/cm³, 7.28 | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TIN, INORGANIC COMPOUNDS (EXCEPT OXIDES) (as Sn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/522 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0613.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 1 Pa @ 1224 °C, depends upon the specific compound, 0 mmHg (approx) | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN, INORGANIC COMPOUNDS (EXCEPT OXIDES) (as Sn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/522 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0613.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities: Antimony; arsenic; bismuth; cadmium; copper; iron; lead; nickel and cobalt; sulfur; zinc; silver /From table/ | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cubic (gray); tetragonal (white); rhomboidal (tin brittle), Almost silver-white, lustrous soft, very malleable & ductile metal; only slightly tenacious; easily powdered; when bent emits crackling "tin cry"; brittle @ 200 °C; brinell hardness 2.9; at -40 °C crumbles to gray amorphous powder (gray tin); slowly changes back above 20 °C to white tin | |
CAS No. |
7440-31-5 | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387GMG9FH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TIN, INORGANIC COMPOUNDS (EXCEPT OXIDES) (as Sn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/522 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/XP6FB1C0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
449 °F (NIOSH, 2023), 449 °F, for Sn, 231.9 °C, Transformation temp: (beta in equilibrium with alpha) 13.2 °C, 449 °F | |
| Record name | TIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin and inorganic compounds | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/42 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TIN, INORGANIC COMPOUNDS (EXCEPT OXIDES) (as Sn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/522 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Tin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0613.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Tin allotropes and their phase transitions
An In-depth Technical Guide to the Allotropes of Tin and Their Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allotropic forms of this compound, with a primary focus on the well-characterized α-tin and β-tin, and their phase transitions. The document details the thermodynamic properties, crystal structures, and experimental methodologies used to study these transformations.
Introduction to this compound Allotropes
This compound (Sn), a chemical element in group 14 of the periodic table, exhibits polymorphism, the ability to exist in more than one crystal structure. These different forms are known as allotropes. The most common and technologically significant allotropes are β-tin (white this compound) and α-tin (gray this compound).[1][2] The transition between these two phases is of considerable interest due to its implications for the reliability of this compound-based materials, particularly in electronics and historical artifacts. Other allotropes, such as γ-tin and σ-tin, have been reported to exist under conditions of high temperature and pressure.
Principal Allotropes of this compound: α-Tin and β-Tin
The two primary allotropes of this compound at atmospheric pressure are α-tin and β-tin, which differ significantly in their physical and electronic properties.
β-Tin (White this compound)
β-tin is the stable allotrope at and above room temperature.[1] It is a silvery-white, malleable, and ductile metal, exhibiting typical metallic characteristics.
α-Tin (Gray this compound)
Below the transition temperature of 13.2 °C (286.35 K), the thermodynamically stable form of this compound is α-tin.[1] This allotrope is a brittle, gray, powdery semiconductor with a diamond cubic crystal structure. The transformation from the metallic β-form to the semiconducting α-form is commonly known as "this compound pest" or "this compound disease" and is accompanied by a significant increase in volume.[3]
Quantitative Data on this compound Allotropes and Phase Transitions
The following tables summarize the key quantitative data for the primary allotropes of this compound and their phase transition.
Table 1: Physical and Thermodynamic Properties of α-Tin and β-Tin
| Property | α-Tin (Gray this compound) | β-Tin (White this compound) |
| Crystal Structure | Diamond Cubic | Body-Centered Tetragonal |
| Density at 298.15 K | 5.77 g/cm³[4] | 7.31 g/cm³[4] |
| Molar Volume at 298.15 K | 20.57 cm³/mol | 16.24 cm³/mol |
| Electrical Properties | Semiconductor | Metal |
| Standard Enthalpy of Formation (ΔHf°) at 298.15 K | -2.1 kJ/mol[4] | 0 kJ/mol[4] |
| Standard Molar Entropy (S°) at 298.15 K | 44.2 J/(mol·K)[4] | 51.6 J/(mol·K)[4] |
| Molar Heat Capacity (Cp) at 298.15 K | 25.8 J/(mol·K)[4] | 27.0 J/(mol·K)[4] |
Table 2: Phase Transition Data for the α-Tin ↔ β-Tin Transformation
| Parameter | Value |
| Transition Temperature (at 1 bar) | 13.2 °C (286.35 K)[1] |
| Enthalpy of Transformation (β → α) | -2.016 kJ/mol[5] |
| Entropy of Transformation (β → α) | -7.04 J/(mol·K)[5] |
| Volume Change (β → α) | ~27% increase[6] |
High-Pressure and High-Temperature Allotropes
At pressures and temperatures beyond ambient conditions, this compound can exist in other allotropic forms. Static compression studies at room temperature have revealed a sequence of phase transitions from β-tin to a body-centered tetragonal (bct) phase, then to a body-centered cubic (bcc) phase, and finally to a hexagonal close-packed (hcp) phase at pressures above 160 GPa.[7] Dynamic compression experiments, however, have shown the bcc phase to be stable up to 1.2 TPa.[7] The existence of γ-tin and σ-tin at high temperatures and pressures has also been reported, though data on these phases are less definitive.[2]
Experimental Protocols for Studying this compound Phase Transitions
The investigation of the allotropic transformations of this compound employs several analytical techniques. The following sections provide an overview of the methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperature and enthalpy of the phase transformation.
Methodology:
-
A small, weighed sample of high-purity this compound is placed in an aluminum or graphite DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
A temperature program is initiated. To study the β → α transition, the sample is cooled from room temperature to a temperature well below the transition point (e.g., -50 °C) at a controlled rate (e.g., 5-10 °C/min).
-
To study the α → β transition, the sample is then heated through the transition temperature at a controlled rate.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature. An exothermic peak on cooling indicates the β → α transition, while an endothermic peak on heating indicates the α → β transition.
-
The onset of the peak is used to determine the transition temperature, and the area under the peak is integrated to calculate the enthalpy of the transition.
X-ray Diffraction (XRD)
Objective: To identify the crystal structure of the this compound allotropes and to follow the kinetics of the phase transformation.
Methodology:
-
A powdered this compound sample is mounted on a sample holder. For kinetic studies, the sample may be "seeded" with a small amount of α-tin to promote the transformation.[6]
-
The sample is placed in a temperature-controlled XRD chamber.
-
To study the β → α transformation, the chamber is cooled to and held at a specific sub-transition temperature.
-
X-ray diffraction patterns are collected at regular time intervals.
-
The diffraction patterns are analyzed to identify the Bragg reflections corresponding to the β-tin (tetragonal) and α-tin (cubic) phases.
-
The relative intensities of the diffraction peaks are used to determine the phase fractions as a function of time, allowing for the study of the transformation kinetics.[6]
Electrical Resistance Measurement
Objective: To monitor the progress of the β → α transformation by detecting changes in electrical resistivity.
Methodology:
-
A four-point probe setup is used to measure the electrical resistance of a this compound sample. This configuration minimizes the influence of contact resistance.
-
To initiate the transformation, the sample can be inoculated with a material having a similar crystal structure to α-tin, such as InSb or CdTe.[3][8]
-
The sample is placed in a cryostat or a freezer to maintain a constant low temperature.
-
The electrical resistance is measured over time.
-
The transformation from the metallic β-tin to the semiconducting α-tin results in a significant increase in electrical resistance, providing a sensitive method for tracking the progress of the this compound pest phenomenon.[3][8]
Mössbauer Spectroscopy
Objective: To probe the local chemical and structural environment of this compound atoms and to quantify the relative amounts of different allotropes.
Methodology:
-
A this compound-containing sample is used as the absorber. The technique is specific to isotopes that exhibit the Mössbauer effect, such as ¹¹⁹Sn.
-
A radioactive source, typically containing the parent isotope that decays to ¹¹⁹Sn (e.g., ¹¹⁹ᵐSn), is used to generate gamma rays.
-
The source is moved with a range of velocities relative to the absorber to induce a Doppler shift in the energy of the gamma rays.
-
A detector measures the transmission of gamma rays through the sample as a function of the source velocity.
-
The resulting Mössbauer spectrum shows absorption peaks at specific velocities corresponding to the nuclear energy level transitions in the ¹¹⁹Sn atoms.
-
The parameters of the spectrum, such as the isomer shift and quadrupole splitting, are sensitive to the oxidation state and local symmetry of the this compound atoms, allowing for the differentiation between α-tin and β-tin. The relative areas of the spectral components can be used for quantitative phase analysis.
Visualizations
The following diagrams illustrate the relationships between this compound allotropes and the experimental workflow for their study.
Caption: Relationship between the main allotropes of this compound as a function of temperature and pressure.
Caption: Experimental workflow for the characterization of this compound allotrope phase transitions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. Solved this compound forms two solid allotropes, white and grey, which | Chegg.com [chegg.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.aps.org [journals.aps.org]
- 8. researchgate.net [researchgate.net]
A Tale of Two Tins: Unraveling the Crystal Structures of Alpha and Beta Allotropes
An in-depth guide for researchers and scientists exploring the crystallographic nuances of tin's primary allotropes, alpha-tin (α-Sn) and beta-tin (β-Sn). This paper details the structural disparities, phase transition dynamics, and the experimental methodologies used to elucidate these fundamental properties.
This compound, a versatile element with a rich history, exists in two primary solid forms at ambient pressure: the semiconducting alpha-tin (α-Sn) and the metallic beta-tin (β-Sn). The transition between these allotropes, a phenomenon colloquially known as "this compound pest," is not merely a curiosity but a critical consideration in applications ranging from electronics to historical artifact preservation. Understanding the distinct crystal structures of α-Sn and β-Sn is paramount for predicting their physical and chemical behaviors. This technical guide provides a comprehensive comparison of their crystallographic features, a detailed overview of the analytical techniques used for their characterization, and visualizations to illuminate their structural differences.
The Dueling Structures: Diamond Cubic vs. Body-Centered Tetragonal
The fundamental difference between alpha-tin and beta-tin lies in the arrangement of their constituent atoms within a repeating three-dimensional lattice. Alpha-tin, the stable form at temperatures below 13.2 °C, adopts a diamond cubic crystal structure. In contrast, beta-tin, the familiar silvery-white metal stable at and above room temperature, possesses a body-centered tetragonal crystal structure.[1] This seemingly subtle distinction in atomic packing leads to profound differences in their material properties.
Quantitative Crystallographic Data
The precise arrangement of atoms and the dimensions of the unit cells for both allotropes have been meticulously determined through techniques such as X-ray diffraction. The key crystallographic parameters are summarized in the tables below for direct comparison.
Table 1: Crystal Structure and Lattice Parameters of Alpha-Tin (α-Sn) and Beta-Tin (β-Sn)
| Parameter | Alpha-Tin (α-Sn) | Beta-Tin (β-Sn) |
| Crystal System | Cubic | Tetragonal |
| Space Group | Fd-3m | I4₁/amd |
| Space Group Number | 227 | 141 |
| Lattice Parameters | a = 6.4912 Å | a = 5.88 Å, c = 3.20 Å |
| Unit Cell Volume | 273.5 ų | 110.60 ų |
| Atoms per Unit Cell | 8 | 4 |
Data sourced from the American Mineralogist Crystal Structure Database and the Materials Project.[2][3]
Table 2: Atomic Coordinates within the Unit Cell
| Allotrope | Atom | Wyckoff Position | Fractional Coordinates (x, y, z) |
| Alpha-Tin (α-Sn) | Sn | 8a | (0, 0, 0) |
| Beta-Tin (β-Sn) | Sn | 4a | (0, 0.25, 0.125) |
Data sourced from the American Mineralogist Crystal Structure Database and the Materials Project.[2][3]
Table 3: Bond Lengths and Angles
| Allotrope | Bond | Bond Length (Å) | Bond Angle (°) |
| Alpha-Tin (α-Sn) | Sn-Sn | 2.81 | 109.5 |
| Beta-Tin (β-Sn) | Sn-Sn | 3.05 (4), 3.20 (2) | - |
Note: Beta-tin has a distorted coordination environment with two different nearest neighbor distances.[2]
Visualizing the Allotropes: A Structural Perspective
To better comprehend the atomic arrangements, three-dimensional models of the unit cells for both alpha-tin and beta-tin are indispensable. The following diagrams, generated using the DOT language, illustrate these structures.
Caption: Unit cell of alpha-tin (diamond cubic).
Caption: Unit cell of beta-tin (body-centered tetragonal).
The Alpha to Beta Phase Transition: A Crystallographic Shift
The transformation from the metallic β-tin to the brittle, semiconducting α-tin is a diffusionless, martensitic transformation. This phase change is accompanied by a significant volume increase of approximately 27%, which is responsible for the disintegration of this compound objects exposed to cold temperatures. The transition is thermodynamically favorable below 13.2 °C (286.35 K), although the kinetics can be slow, and the transformation is often initiated at much lower temperatures.
Caption: Phase transition diagram of this compound.
Experimental Determination of Crystal Structure: X-Ray Diffraction
The primary technique for elucidating the crystal structures of materials like this compound is X-ray diffraction (XRD). This method relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal, producing a unique diffraction pattern. Both single-crystal XRD and powder XRD can be employed.
A Representative Experimental Protocol for Powder X-Ray Diffraction (PXRD)
The following outlines a generalized procedure for determining the crystal structure of a this compound sample using powder X-ray diffraction.
-
Sample Preparation:
-
A high-purity this compound sample (either α-Sn or β-Sn) is finely ground into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented, which is crucial for obtaining a representative diffraction pattern.
-
The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface to minimize experimental artifacts.
-
-
Instrument Setup:
-
A powder diffractometer equipped with a copper (Cu) Kα radiation source (wavelength λ ≈ 1.54 Å) is typically used.
-
The instrument is configured for a Bragg-Brentano geometry, where the incident and diffracted X-ray beams make equal angles with the sample surface.
-
The detector is set to scan over a specific range of 2θ angles (the angle between the incident and diffracted beams), for example, from 20° to 100°, with a defined step size and counting time per step.
-
-
Data Collection:
-
The sample is irradiated with the X-ray beam, and the detector records the intensity of the diffracted X-rays at each 2θ angle.
-
For studying the phase transition, the sample can be mounted on a temperature-controlled stage, allowing for in-situ XRD measurements as the temperature is varied.
-
-
Data Analysis:
-
The resulting data is a diffractogram, a plot of intensity versus 2θ.
-
The positions (2θ values) of the diffraction peaks are used to determine the d-spacings (the distance between atomic planes) using Bragg's Law (nλ = 2d sinθ).
-
The obtained d-spacings and their corresponding intensities are compared to a crystallographic database (such as the International Centre for Diffraction Data) to identify the phase (α-Sn or β-Sn).
-
For a more detailed structural analysis, a technique called Rietveld refinement can be employed. This involves fitting a calculated diffraction pattern based on a model of the crystal structure to the experimental data. By refining the lattice parameters, atomic positions, and other structural parameters, a highly accurate model of the crystal structure can be obtained.
-
Caption: Experimental workflow for Powder X-Ray Diffraction.
Conclusion
The distinct crystal structures of alpha-tin and beta-tin are the root of their divergent physical and chemical properties. The diamond cubic arrangement of α-Sn results in a brittle semiconductor, while the body-centered tetragonal packing of β-Sn gives rise to a malleable metal. The transformation between these two phases, driven by temperature, has significant practical implications. Through the precise and powerful technique of X-ray diffraction, researchers can continue to probe the intricacies of these structures, providing the foundational knowledge necessary for the development of new materials and the preservation of our technological and cultural heritage.
References
The Enduring Legacy of Tin: A Technical Examination of its Role in Bronze and Other Historical Alloys
This technical guide delves into the critical role of tin as an alloying element in bronze and other significant historical alloys. From the transformative impact of bronze on ancient civilizations to the specialized applications of lesser-known alloys, this compound has been a pivotal component in the advancement of metallurgy. This document provides a detailed overview of the metallurgical properties conferred by this compound, quantitative data on alloy compositions, and the modern experimental protocols used to analyze these ancient materials.
The Metallurgical Impact of this compound on Copper
The addition of this compound to copper marked a significant technological leap, initiating the Bronze Age. This compound imparts a range of desirable properties to copper, transforming it into a more robust and versatile material. As a primary alloying element, this compound significantly enhances the mechanical strength, hardness, and corrosion resistance of copper.[1][2] The proportion of this compound can be varied to produce a wide spectrum of bronze alloys with properties tailored for specific applications, from coinage and weaponry to decorative arts and musical instruments.[3]
The fundamental relationship between copper and this compound is best understood through the copper-tin (Cu-Sn) phase diagram. This diagram illustrates the different solid and liquid phases that the alloy will form under equilibrium conditions at various temperatures and this compound concentrations.
Caption: Simplified Cu-Sn phase diagram showing key phases.
The percentage of this compound is the most critical factor determining the final properties of a bronze alloy. An increase in this compound content generally leads to greater hardness and strength, but this comes at the expense of ductility.[4]
| This compound Content (wt. %) | Common Name / Type | Key Properties | Historical Applications |
| 2-8% | Low-Tin Bronze / Alpha Bronze | High ductility, reddish-brown color, good for cold working.[2][3] | Coins, springs, blades, decorative items.[2][3] |
| 10-12% | Classic Bronze | Good balance of strength, hardness, and castability.[3][5] | Statues, tools, weapons, armor, bearings.[6][7] |
| 15-20% | High-Tin Bronze | Increased hardness and wear resistance, more brittle.[2] | Bearings, gears, cymbals.[2][3] |
| >20% | Bell Metal | Very hard, brittle, excellent sonorous qualities.[3][7] | Bells, cymbals.[3] |
| ~33% | Speculum Metal | Extremely hard, brittle, capable of taking a high polish to a mirror finish.[8] | Reflecting mirrors for telescopes.[8] |
Other Significant Historical this compound Alloys
Beyond bronze, this compound has been the principal component in several other historically important alloys, most notably pewter.
| Alloy Name | Primary Component | Key Alloying Elements (Typical wt. %) | Key Properties | Historical Applications |
| Pewter | This compound (Sn): 85-99% | Antimony (Sb): 5-10%, Copper (Cu): ~2%.[9][10] | Low melting point (170-230°C), malleable, corrosion-resistant.[9][10] | Tableware (plates, mugs), decorative figurines, jewelry.[11] |
| Speculum Metal | Copper (Cu): ~67% | This compound (Sn): ~33%. Often with trace amounts of arsenic (As).[8] | Very hard, brittle, highly reflective when polished.[8] | Mirrors, particularly for early reflecting telescopes.[8] |
Historically, pewter often contained lead to lower costs, but modern pewter is lead-free due to health concerns.[9]
Experimental Protocols for the Analysis of Historical Alloys
The study of ancient metal artifacts, known as archaeometallurgy, employs a range of analytical techniques to determine their composition, provenance, and manufacturing methods.[12][13] A primary goal is to perform this analysis non-destructively to preserve the integrity of valuable artifacts.[14][15]
X-ray Fluorescence (XRF) is a widely used non-invasive technique for determining the elemental composition of historical alloys.[14][16] Portable XRF (pXRF) analyzers are particularly valuable for in-situ analysis in museums or archaeological sites.[13]
Methodology for pXRF Analysis of a Bronze Artifact:
-
Instrument Calibration: The pXRF device is calibrated using certified reference materials (standards) with known alloy compositions to ensure accuracy.
-
Surface Preparation (if permissible): Ideally, a small, inconspicuous area of the artifact is cleaned of any corrosion or patina, as these surface layers can alter the elemental reading and not reflect the bulk alloy's composition.[15] This step is often omitted to maintain the artifact's integrity.
-
Data Acquisition:
-
The analyzer's measurement window is placed directly on the target area of the artifact.
-
An internal X-ray tube irradiates the sample, causing the atoms within the alloy to emit secondary, "fluorescent" X-rays.
-
The instrument's detector collects these emitted X-rays.
-
-
Spectral Analysis:
-
Each element emits X-rays at a unique energy level. The pXRF software processes the detected signals to generate a spectrum showing the intensity of X-rays versus their energy.
-
The peaks in the spectrum correspond to the specific elements present in the alloy (e.g., Cu, Sn, Pb, Zn).
-
-
Quantification:
-
The software calculates the relative concentration (usually in weight percent) of each identified element by comparing the peak intensities to the calibration data.
-
-
Data Interpretation: The resulting elemental composition data is used to classify the alloy, infer its intended properties, and provide clues about its technological origin and trade networks.[17]
Caption: A workflow for archaeometallurgical analysis.
Conclusion
This compound's role in history is inseparable from the alloys it helped create. As an alloying agent for copper, it produced bronze, a material that defined an era and enabled the creation of durable tools, formidable weapons, and lasting works of art. Its utility extended to other alloys like pewter and speculum metal, each serving unique functions in domestic and scientific contexts. Through the application of modern analytical protocols, researchers continue to uncover the nuanced ways ancient metallurgists manipulated this crucial element, providing deeper insights into the technological and commercial landscapes of the past.
References
- 1. phcasting.com [phcasting.com]
- 2. cn-czpufa.com [cn-czpufa.com]
- 3. Bronze - Wikipedia [en.wikipedia.org]
- 4. cn-czpufa.com [cn-czpufa.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Metals (Chapter 16) - Archaeological Science [cambridge.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 3.2.1 Spectroscopic | The Scottish Archaeological Research Framework [scarf.scot]
- 17. Ancient Technologies: Analyzing the Artifacts of the Past – Traces [textbooks.whatcom.edu]
An In-depth Technical Guide to the Isotopes of Tin and their Nuclear Properties
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopes of the element tin (Sn), with a focus on their nuclear properties, the experimental methodologies used for their characterization, and their applications, particularly in the field of medicine. This compound, with the atomic number 50, possesses the highest number of stable isotopes of any element, a consequence of 50 being a "magic number" in nuclear physics.[1][2] This unique characteristic, along with the diverse decay properties of its numerous radioisotopes, makes this compound a subject of significant interest in nuclear science and for practical applications.
Nuclear Properties of this compound Isotopes
The nuclear properties of this compound isotopes are summarized in the table below. This data has been compiled from various nuclear databases and scientific literature. The table includes stable isotopes, which are abundant in nature, and radioactive isotopes, which are produced artificially. For radioactive isotopes, the primary decay modes and half-lives are provided.
| Isotope | Isotopic Mass (u) | Natural Abundance (%) | Half-life | Decay Mode(s) | Nuclear Spin (Jπ) |
| ⁹⁹Sn | 98.94850 | - | 24 ms | β⁺ (95%) | (9/2+) |
| ¹⁰⁰Sn | 99.93904 | - | 1.1 s | β⁺ | 0+ |
| ¹⁰⁸Sn | 107.91437 | - | 10.3 min | β⁺, EC | 0+ |
| ¹¹⁰Sn | 109.90784 | - | 4.11 h | EC | 0+ |
| ¹¹¹Sn | 110.90773 | - | 35.3 min | β⁺, EC | 7/2+ |
| ¹¹²Sn | 111.90482 | 0.97 | Stable | - | 0+ |
| ¹¹³Sn | 112.90517 | - | 115.09 d | EC | 1/2+ |
| ¹¹⁴Sn | 113.90278 | 0.66 | Stable | - | 0+ |
| ¹¹⁵Sn | 114.90334 | 0.34 | Stable | - | 1/2+ |
| ¹¹⁶Sn | 115.90174 | 14.54 | Stable | - | 0+ |
| ¹¹⁷Sn | 116.90295 | 7.68 | Stable | - | 1/2+ |
| ¹¹⁷ᵐSn | - | - | 13.76 d | IT | 11/2- |
| ¹¹⁸Sn | 117.90160 | 24.22 | Stable | - | 0+ |
| ¹¹⁹Sn | 118.90331 | 8.59 | Stable | - | 1/2+ |
| ¹¹⁹ᵐSn | - | - | 293.1 d | IT | 11/2- |
| ¹²⁰Sn | 119.90219 | 32.58 | Stable | - | 0+ |
| ¹²¹Sn | 120.90424 | - | 27.03 h | β⁻ | 3/2+ |
| ¹²¹ᵐSn | - | - | 43.9 y | IT (77.6%), β⁻ (22.4%) | 11/2- |
| ¹²²Sn | 121.90344 | 4.63 | Stable | - | 0+ |
| ¹²³Sn | 122.90572 | - | 129.2 d | β⁻ | 11/2- |
| ¹²⁴Sn | 123.90527 | 5.79 | Stable | - | 0+ |
| ¹²⁵Sn | 124.90778 | - | 9.64 d | β⁻ | 11/2- |
| ¹²⁶Sn | 125.90765 | - | 2.3 x 10⁵ y | β⁻ | 0+ |
| ¹³²Sn | 131.91781 | - | 39.7 s | β⁻ | 0+ |
Data compiled from various sources.[3][4][5] Stable isotopes are highlighted in bold.
Experimental Protocols for Nuclear Property Determination
The characterization of the nuclear properties of this compound isotopes relies on a suite of sophisticated experimental techniques. These methods allow for precise measurements of mass, half-life, and decay characteristics.
Isotopic Mass Measurement: Mass Spectrometry
The precise determination of isotopic masses is crucial for understanding nuclear binding energies and for testing nuclear models. A common technique for this is Penning Trap Mass Spectrometry (PIMS).
Protocol for Penning Trap Mass Spectrometry (PIMS):
-
Ion Production and Trapping: The this compound isotope of interest is first ionized. These ions are then guided into a Penning trap, which consists of a strong, uniform magnetic field and a weaker quadrupole electric field. This combination of fields confines the ions in a small volume.
-
Ion Motion Excitation: The trapped ions are subjected to a radiofrequency (RF) electric field. When the frequency of this RF field matches the cyclotron frequency of the ions, they absorb energy and their radial motion is excited. The cyclotron frequency is inversely proportional to the mass-to-charge ratio of the ion.
-
Ejection and Time-of-Flight Measurement: After excitation, the ions are ejected from the trap and travel down a flight tube to a detector. The time of flight is measured.
-
Data Analysis: By precisely measuring the cyclotron frequency that results in the shortest time of flight (due to the conversion of radial to axial motion), the mass of the isotope can be determined with high accuracy. The mass is calculated by comparing the measured cyclotron frequency to that of a reference ion with a well-known mass.
Half-life and Decay Mode Determination: Gamma Spectroscopy
Gamma spectroscopy is a powerful, non-destructive technique used to identify and quantify gamma-emitting radionuclides. It is essential for determining the half-life and decay modes of radioactive this compound isotopes.
Protocol for Gamma Spectroscopy:
-
Sample Preparation: A sample containing the radioactive this compound isotope is prepared. The geometry and composition of the sample are important for accurate efficiency calibration.
-
Detection: The sample is placed near a high-purity germanium (HPGe) detector. HPGe detectors are semiconductor detectors that offer excellent energy resolution. When a gamma ray interacts with the germanium crystal, it creates electron-hole pairs. The number of these pairs is proportional to the energy of the incident gamma ray.
-
Signal Processing: The electrical signal from the detector is amplified and then processed by a multi-channel analyzer (MCA). The MCA sorts the incoming pulses by their height (which corresponds to energy) and builds up an energy spectrum.
-
Spectrum Analysis: The resulting spectrum shows a series of peaks, each corresponding to a specific gamma-ray energy. The energy of the peaks allows for the identification of the isotopes present in the sample by comparing them to known decay data.
-
Half-life Measurement: To determine the half-life, a series of spectra are acquired over time. The area under a characteristic gamma-ray peak is proportional to the activity of the isotope. By plotting the peak area as a function of time and fitting the data to an exponential decay curve, the half-life can be calculated.
-
Decay Scheme Construction: By identifying all the gamma rays emitted and their coincidence relationships, a decay scheme can be constructed, providing information on the energy levels of the daughter nucleus and the branching ratios of the different decay paths.
Visualization of Nuclear Processes
The following diagrams, generated using the DOT language, illustrate key nuclear processes involving this compound isotopes.
Caption: Alpha decay chain of the doubly magic nucleus ¹⁰⁰Sn.
Caption: Beta decay chain of the doubly magic nucleus ¹³²Sn.[2]
Caption: Logical workflow for the production of the medical isotope ¹¹⁷ᵐSn.
Applications in Drug Development and Medicine
Several this compound isotopes, particularly their radioactive forms, have found applications in nuclear medicine for both diagnostic and therapeutic purposes. The development of this compound-based radiopharmaceuticals is an active area of research.
This compound-117m (¹¹⁷ᵐSn) in Radiotherapy
This compound-117m is a metastable isotope with a half-life of 13.76 days. It decays via isomeric transition, emitting conversion electrons and low-energy gamma rays. These properties make it a promising candidate for targeted radionuclide therapy, especially for bone-related conditions.
-
Mechanism of Action: When chelated to a bone-seeking agent like DTPA (diethylenetriaminepentaacetic acid), ¹¹⁷ᵐSn-DTPA localizes to areas of high bone turnover, such as bone metastases. The emitted conversion electrons have a short range in tissue, delivering a high radiation dose to the targeted cancer cells while sparing surrounding healthy tissue.
-
Production: ¹¹⁷ᵐSn can be produced by irradiating an enriched antimony target with protons.[6] The resulting tellurium-117 decays to antimony-117, which in turn decays to this compound-117m. The this compound-117m is then chemically separated and purified.
Other Radiothis compound Isotopes
Other this compound isotopes are also being investigated for their potential in nuclear medicine. For instance, this compound colloids labeled with alpha-emitters like Actinium-225 are being explored for radiosynovectomy, a treatment for inflammatory joint diseases.[1][7] The alpha particles emitted have a very short range but high linear energy transfer, making them highly effective at killing targeted cells.
Conclusion
The isotopes of this compound exhibit a remarkable range of nuclear properties, from the exceptional stability of its ten natural isotopes to the diverse decay characteristics of its many radioisotopes. The continued study of these isotopes, facilitated by advanced experimental techniques, not only deepens our understanding of nuclear physics but also opens up new avenues for practical applications. For professionals in drug development and nuclear medicine, the unique properties of certain this compound radioisotopes offer exciting possibilities for the creation of novel diagnostic and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Stability Studies of 225Actinium this compound Colloid Radiopharmaceutical [scirp.org]
An In-depth Technical Guide to Tin Dendrite Formation in Electrodeposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and mitigation strategies related to tin dendrite formation during electrodeposition. Particular emphasis is placed on detailed experimental protocols and quantitative analysis to support advanced research and development.
Core Principles of this compound Dendrite Formation
This compound dendrites are tree-like or fern-like crystalline structures that can form during the electrodeposition of this compound.[1] Their growth is a non-equilibrium process, primarily driven by diffusion-limited aggregation of this compound ions from the electrolyte to the cathode surface.[2] At the cathode, Sn²+ ions are reduced to metallic this compound (Sn⁰), a process that is fundamental to dendrite formation.[3]
The initiation and propagation of dendrites are heavily influenced by electrochemical conditions. High current densities or overpotentials can lead to a situation dominated by mass transport limitations, where this compound ions are consumed at the electrode surface faster than they can be replenished from the bulk solution.[4][5] This creates concentration gradients and localized electric field enhancements at initial microscopic protrusions on the cathode surface. These protrusions then act as preferential sites for further deposition, leading to the characteristic branching growth of dendrites. Once formed, the dendrite itself acts as part of the electrode, allowing new branches to grow further into the solution.[6]
The morphology of these dendrites can vary significantly, from needle-like and spear-like structures at lower cathodic potentials to more complex fern-like and stem-like forms at higher potentials.[7][8] Understanding the interplay between electrolyte composition, electrochemical parameters, and substrate conditions is critical to controlling and preventing their formation.
Experimental Protocols for Studying this compound Dendrite Formation
Precise and reproducible experimental methods are essential for investigating this compound dendrite growth. Below are detailed protocols for common electrochemical techniques used in this field.
Standard Three-Electrode Cell Electrodeposition
This protocol is fundamental for studying dendrite formation under controlled potentiostatic or galvanostatic conditions.
Objective: To electrodeposit this compound onto a substrate and observe the effects of varying electrochemical parameters on deposit morphology.
Materials & Equipment:
-
Electrochemical Cell: Glass cell open to the atmosphere.[9]
-
Working Electrode (WE): The substrate for deposition (e.g., copper foil, brass sheet, or fluorine-doped this compound oxide (FTO) glass).[4][9][10]
-
Counter Electrode (CE): Pure this compound sheet or platinum wire.[4][9]
-
Reference Electrode (RE): Ag/AgCl (3.0 M KCl).[2]
-
Potentiostat/Galvanostat: A device to control the potential or current.
-
Electrolyte: See Table 1 for various compositions.
-
Magnetic Stirrer (optional): To control mass transport.[9]
-
Pre-treatment Solutions: Acetone, 2% HNO₃ solution, or other appropriate cleaning agents (detergent, distilled water, isopropyl alcohol).[4][9]
Procedure:
-
Substrate Preparation:
-
Cut the substrate material to the desired dimensions (e.g., 100x80x1 mm).[4]
-
Degrease the substrate by sonicating in acetone for approximately 25 minutes at 30°C.[4]
-
Rinse with distilled water.
-
Etch the surface with a 2% HNO₃ solution for 1 minute to remove any native oxide layer.[4]
-
Rinse thoroughly with distilled water and dry.
-
-
Cell Assembly:
-
Assemble the three-electrode system in the electrochemical cell containing the chosen electrolyte.
-
Position the electrodes vertically, ensuring the WE and CE are parallel and at a fixed distance (e.g., 4 cm).[10]
-
-
Electrodeposition:
-
Connect the electrodes to the potentiostat.
-
Apply the desired constant potential (potentiostatic mode) or constant current (galvanostatic mode). For example, deposition can be carried out at current densities ranging from 0.1 to 5 A/dm².[4]
-
Run the deposition for a predetermined time (e.g., 3 to 10 minutes).[4]
-
-
Post-Deposition Analysis:
Cyclic Voltammetry (CV)
CV is used to investigate the electrochemical behavior of the plating bath, including the reduction potential of this compound ions and the influence of additives.[12]
Objective: To determine the potential range for this compound deposition and study the kinetics of the reduction process.
Procedure:
-
Setup: Use the same three-electrode cell setup as described in Protocol 2.1.
-
CV Scan:
-
Set the potential range to sweep across the expected reduction potential of Sn²⁺. For example, a scan might be performed from -1.2 V to 0.2 V vs. Ag/AgCl.
-
Set a specific scan rate, typically between 10 mV/s and 50 V/s.[7][13]
-
Run the scan for a set number of cycles (e.g., five cycles) to observe the stability of the process.[7]
-
-
Data Analysis:
-
The resulting cyclic voltammogram will show cathodic peaks corresponding to the reduction of Sn²⁺ to Sn and anodic peaks for the stripping (dissolution) of the deposited this compound.[7]
-
The peak current and potential provide information about the reaction kinetics and diffusion-controlled nature of the deposition.[13]
-
Chronoamperometry (CA)
Chronoamperometry is employed to study the nucleation and growth mechanism of the initial this compound deposits.
Objective: To determine whether nucleation is instantaneous or progressive.
Procedure:
-
Setup: Use the standard three-electrode cell.
-
Potential Step:
-
Apply a potential step from a value where no deposition occurs to a potential sufficiently negative to initiate this compound deposition.
-
Record the current response as a function of time.
-
-
Data Analysis:
-
The shape of the current-time transient is characteristic of the nucleation mechanism.
-
The experimental data can be fitted to theoretical models, such as the Scharifker-Hills model, to distinguish between instantaneous and progressive nucleation.[14]
-
Quantitative Data on this compound Electrodeposition
The following tables summarize key quantitative parameters from various studies on this compound and this compound-alloy electrodeposition.
Table 1: Electrolyte Compositions for this compound and this compound-Alloy Plating
| Electrolyte Type | Components | Concentration | Application |
|---|---|---|---|
| Methane Sulfonic Acid (MSA) | Sn (II) | 20 g/L | Industrial plating for whisker studies[4] |
| Methane Sulfonic Acid | 200 g/L | ||
| Primary Additive | 10 vol. % | ||
| Secondary Additive | 0.6 vol. % | ||
| Alkaline | SnCl₂·2H₂O | 20 g/L | Dendritic nanostructure synthesis[7] |
| NaOH | 250 g/L | ||
| Acidic Nitrate | Sn²⁺ | 0.1 M | This compound oxide deposition studies[7] |
| NO₃⁻ | 0.2 M | ||
| pH | 1.3 | ||
| Pyrophosphate (Alloy) | K₄P₂O₇·3H₂O | 6 g / 300 mL | Sn-Cu alloy for battery anodes[10] |
| SnCl₂·2H₂O | 3.72 g / 300 mL | ||
| CuCl₂·2H₂O | 2.82 g / 300 mL | ||
| Electroplating Refiner | 3 mL / 300 mL | ||
| Sulfamate | This compound (as this compound sulfamate) | 50-90 g/L | High-speed continuous electrotinning[15] |
| Sulfamic Acid (free) | 40-100 g/L |
| | Nitrogen-bearing copolymer | 1-6 g/L | |
Table 2: Operating Parameters and Their Effects on this compound Dendrite Morphology
| Parameter | Range Studied | Effect on Morphology | Reference |
|---|---|---|---|
| Cathodic Potential | -1185 to -1800 mV vs. Ag/AgCl | Lower potentials (-1200 mV) form needle-like and spear-like dendrites. Higher potentials form fern-like and stem-like dendrites. | [7] |
| Current Density | 0.1 to 4.57 A/dm² | Low densities (0.14 A/dm²) result in roundish grains. High densities (4.57 A/dm²) produce needle-like grains. | [4] |
| 20 to 70 A/dm² | Used in high-speed sulfamate baths to produce matte coatings. | [15] | |
| > 30 mA/cm² | Can lead to irregular and porous morphology due to increased hydrogen evolution. | [5] | |
| Deposition Time | 1 to 8 minutes | Increased time leads to more complex and larger dendritic structures. After a certain point, structures can break due to hydrogen bubble formation. | [2] |
| Temperature | 20 to 70 °C | A parameter in high-speed sulfamate plating. |[15] |
Table 3: Influence of Additives on this compound Deposition
| Additive Type | Example(s) | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Surfactant / Polymer | Polyethylene Glycol (PEG), Gelathis compound, Peptone | 1 wt% (for Zinc) | Suppresses dendritic growth, refines grain structure, increases corrosion resistance. | [1][8] |
| Complexing Agent | Tartaric Acid, Gluconate | - | Stabilizes the bath, can increase the rate of this compound deposition by inhibiting hydrogen co-evolution. | [8][16] |
| Brightener / Leveller | Benzylidene Acetone, Formaldehyde | 0.6 g/L (BA), 8 mL/L (FA) | Hinders Sn²⁺ reduction, suppresses hydrogen evolution, produces bright deposits over a wide current density range. | [16] |
| Inhibitor | Thiourea, β-naphthol | 1 wt% (for Zinc) | Inhibits the charge transfer stage by forming an adsorption layer, strongly suppresses dendrites. |[1][8] |
Visualizing Workflows and Influencing Factors
Graphviz diagrams are used to illustrate the logical flow of experiments and the relationships between various factors influencing dendrite formation.
Experimental Workflow for Dendrite Analysis
Caption: Workflow for electrodeposition and subsequent analysis of this compound deposits.
Factors Influencing this compound Dendrite Formation
Caption: Key factors promoting or inhibiting this compound dendrite formation.
Mitigation Strategies
The formation of this compound dendrites is often undesirable, particularly in electronics where they can cause short circuits. Several strategies can be employed for their mitigation:
-
Use of Additives: Organic additives such as gelathis compound, peptone, and polyethylene glycol (PEG) can adsorb onto the cathode surface.[8] This adsorption inhibits the charge transfer process and promotes the formation of a more uniform, fine-grained, and dendrite-free deposit.[1][8]
-
Alloying: Co-depositing this compound with other metals, such as lead, can significantly alter the crystal structure of the deposit from large columnar grains to a fine equiaxed structure.[6] This change in microstructure helps to dissipate the internal stresses that can drive whisker and dendrite growth.
-
Control of Plating Parameters: Operating at lower current densities and overpotentials, where the deposition process is not severely limited by mass transport, can prevent the initiation of dendritic growth.[5]
-
Pulse Plating: Using pulsed current or potential waveforms instead of a direct current can modify the nucleation and growth process, often resulting in finer-grained and smoother deposits. This technique can disrupt the conditions that favor dendrite propagation.
References
- 1. ecs.confex.com [ecs.confex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. imim.pl [imim.pl]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Electrodeposition of Pb and Ag Applied on Fluorine Doped this compound Oxide Substrates: Comparative Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. WO2005090646A1 - this compound plating electrolyte composition and method for electroplating surfaces with this compound - Google Patents [patents.google.com]
- 16. eng.usf.edu [eng.usf.edu]
An In-depth Technical Guide to the Surface Chemistry and Oxidation of Tin Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface chemistry and oxidation processes of tin films. It is designed to be a valuable resource for professionals in research, science, and drug development who work with or are interested in the properties and behavior of this compound-based materials. The guide details the experimental protocols for characterizing this compound film oxidation and presents quantitative data in an accessible format. Furthermore, it visualizes key experimental workflows and the logical progression of this compound oxidation to facilitate a deeper understanding of the underlying mechanisms.
Introduction to the Surface Chemistry of this compound
This compound (Sn) is a versatile element that exists in multiple oxidation states, primarily Sn(0), Sn(II) (stannous), and Sn(IV) (stannic). The surface of a this compound film readily reacts with oxygen in the environment, forming a native oxide layer that significantly influences its physical and chemical properties. The composition and thickness of this oxide layer are critical in a variety of applications, from transparent conducting oxides in electronics to protective coatings and catalysts. Understanding and controlling the oxidation of this compound films is therefore of paramount importance for tailoring their functionality.
The initial stage of this compound oxidation often involves the formation of an amorphous this compound oxide layer.[1] With continued exposure to an oxidizing environment, this layer can crystallize into either stannous oxide (SnO) or stannic oxide (SnO2), with SnO2 being the more thermodynamically stable form.[2] The final composition of the oxide layer is influenced by factors such as temperature, oxygen partial pressure, and the presence of impurities or alloying elements.
Experimental Characterization of this compound Film Oxidation
A suite of surface-sensitive analytical techniques is employed to investigate the oxidation of this compound films. These methods provide detailed information about the chemical composition, thickness, and morphology of the oxide layers.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the surface of a material. By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, one can identify the elements present and their oxidation states.
Auger Electron Spectroscopy (AES)
AES is another surface-sensitive technique that provides elemental and chemical state information. It is particularly useful for depth profiling, where an ion beam is used to incrementally sputter away the surface, allowing for the analysis of the composition as a function of depth.
Scanning Tunneling Microscopy (STM)
STM is a high-resolution imaging technique that can visualize the surface topography of a material at the atomic level. It is invaluable for studying the initial stages of oxidation, revealing how oxygen atoms interact with the this compound surface and how the oxide layer nucleates and grows.
Quantitative Analysis of this compound Oxidation
The following tables summarize key quantitative data related to the oxidation of this compound films, as determined by various experimental techniques.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Binding Energies for this compound and its Oxides. This table provides reference binding energies for the Sn 3d5/2 core level, which are crucial for identifying the different oxidation states of this compound.
| Chemical State | Sn 3d5/2 Binding Energy (eV) |
| Sn(0) - Metallic this compound | 484.9 |
| Sn(II) - Stannous Oxide (SnO) | ~486.3 |
| Sn(IV) - Stannic Oxide (SnO2) | ~486.7 |
| Air-formed oxide on polished Sn | 486.77 |
| Indium this compound Oxide (ITO) | 486.8 |
Note: Binding energies can vary slightly depending on the specific experimental conditions and the reference used for calibration.[3]
Table 2: Influence of Oxidation Temperature on this compound Oxide Film Thickness. This table illustrates the effect of annealing temperature on the thickness of the resulting this compound oxide layer, demonstrating the thermally activated nature of the oxidation process.
| Oxidation Temperature (°C) | Resulting Oxide | Oxide Film Thickness (nm) |
| 25 | Native Oxide | 1 - 3 |
| 100 | SnO/SnO2 mixture | 5 - 10 |
| 200 | Primarily SnO2 | 15 - 25 |
| 400 | SnO2 | ~15 |
Note: The exact thickness is also dependent on the oxidation time and oxygen partial pressure.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the oxidation of this compound films.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the elemental composition and chemical oxidation states of the this compound film surface.
Methodology:
-
Sample Preparation:
-
This compound films are typically deposited on a suitable substrate (e.g., silicon wafer) by methods such as e-beam evaporation or sputtering.[4]
-
The sample is mounted on a sample holder using conductive carbon tape or clips to ensure good electrical contact and minimize charging effects.
-
The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
The sample surface is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).[4]
-
A survey scan is first acquired over a wide binding energy range to identify all elements present on the surface.
-
High-resolution scans are then acquired for the Sn 3d, O 1s, and C 1s regions to obtain detailed chemical state information. A pass energy of 20-40 eV is typically used for high-resolution scans to achieve good energy resolution.[4]
-
Charge neutralization may be necessary for non-conductive oxide layers, using a low-energy electron flood gun.
-
-
Data Analysis:
-
The binding energy scale is calibrated by setting the adventitious C 1s peak to 284.8 eV.
-
The high-resolution Sn 3d spectrum is fitted with appropriate peak components corresponding to Sn(0), Sn(II), and Sn(IV) states using specialized software (e.g., CasaXPS). The peaks are typically modeled using a combination of Gaussian and Lorentzian functions.
-
The relative concentrations of the different oxidation states are determined from the areas of the fitted peaks, corrected by their respective relative sensitivity factors.
-
Auger Electron Spectroscopy (AES) Depth Profiling
Objective: To determine the elemental composition as a function of depth through the this compound oxide film.
Methodology:
-
Sample Introduction: The sample is mounted in the AES analysis chamber, which is maintained under UHV.
-
Initial Surface Analysis: An initial AES spectrum is acquired from the surface to determine the initial composition.
-
Sputter-Etching: An ion gun (typically using Ar+ ions with energies of 1-5 keV) is used to sputter away a thin layer of the material.[5] The sputtering is performed over a rastered area to ensure a flat crater bottom.
-
Sequential Analysis: After each sputtering cycle, an AES spectrum is acquired from the center of the crater. This process of sputtering and analysis is repeated until the interface with the underlying substrate is reached.[5]
-
Data Analysis:
-
The peak-to-peak heights or peak areas of the Auger signals for Sn, O, and other elements are plotted as a function of sputter time.
-
The sputter time can be converted to depth by calibrating the sputter rate using a standard material of known thickness.
-
The resulting depth profile shows the distribution of elements through the oxide layer and into the bulk this compound film.
-
Scanning Tunneling Microscopy (STM) Imaging
Objective: To obtain atomic-resolution images of the this compound film surface to study the initial stages of oxidation.
Methodology:
-
Tip Preparation:
-
An atomically sharp tip is essential for high-resolution STM. Tungsten (W) or Platinum-Iridium (Pt-Ir) wires are commonly used.
-
The tips are prepared by electrochemical etching in a suitable solution (e.g., NaOH for W, CaCl2 for Pt-Ir).[6]
-
The tip is further cleaned and sharpened in-situ by applying voltage pulses or by controlled indentation into a clean metal surface.[7]
-
-
Sample Mounting and Approach:
-
The this compound film sample is mounted on the STM stage.
-
The tip is brought into close proximity (a few angstroms) of the sample surface using a coarse approach mechanism.
-
A fine approach is then performed using piezoelectric scanners until a tunneling current is established.
-
-
Image Acquisition:
-
A bias voltage is applied between the tip and the sample, and the tunneling current is measured.
-
The STM can be operated in two primary modes:
-
Constant Current Mode: A feedback loop adjusts the tip's vertical position (z-axis) to maintain a constant tunneling current as the tip is scanned across the surface (x-y plane). The z-position is then plotted as a function of x and y to generate a topographic image.
-
Constant Height Mode: The tip is scanned at a constant height, and the variations in the tunneling current are recorded to form the image. This mode is faster but is only suitable for very flat surfaces.
-
-
Images are typically acquired under UHV conditions to prevent surface contamination.
-
-
Image Analysis:
-
The acquired STM images are processed to remove noise and correct for distortions.
-
The images reveal the atomic arrangement of the this compound surface and the locations where oxygen atoms have adsorbed and reacted, providing insights into the initial oxidation mechanism.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental techniques and the logical progression of this compound film oxidation.
References
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. This compound/Tin Oxide Nanostructures: Formation, Application, and Atomic and Electronic Structure Peculiarities [mdpi.com]
- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: this compound [xpsfitting.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust procedure for creating and characterizing the atomic structure of scanning tunneling microscope tips - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tin Oxide Nanoparticles in Gas Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin oxide (SnO₂), a versatile n-type semiconductor with a wide bandgap of approximately 3.6 eV, has emerged as a leading material in the field of gas sensing.[1] Its high sensitivity, chemical stability, and low cost make it an attractive candidate for detecting a wide range of oxidizing and reducing gases, including toxic industrial pollutants, flammable gases, and volatile organic compounds (VOCs). The gas sensing mechanism of SnO₂ is based on the change in its electrical resistance upon the adsorption and desorption of gas molecules on its surface. Nanostructured this compound oxide, particularly nanoparticles, offers a significantly enhanced surface-to-volume ratio, leading to superior sensing performance compared to its bulk counterparts.
This document provides detailed application notes and protocols for the synthesis of this compound oxide nanoparticles tailored for gas sensing applications. We will cover various synthesis methodologies, characterization techniques, and gas sensing measurement procedures.
Synthesis Methodologies
The properties of this compound oxide nanoparticles, such as their size, shape, and surface area, are highly dependent on the synthesis method. These properties, in turn, dictate the gas sensing performance of the final device. Here, we detail four common methods for synthesizing SnO₂ nanoparticles: hydrothermal synthesis, sol-gel method, co-precipitation, and microwave-assisted synthesis.
Table 1: Comparison of SnO₂ Nanoparticle Synthesis Methods
| Synthesis Method | Precursors | Typical Particle Size | Advantages | Disadvantages |
| Hydrothermal | This compound (IV) chloride pentahydrate (SnCl₄·5H₂O), Urea (CH₄N₂O) | 10-50 nm | High crystallinity, good control over morphology | Requires high pressure and temperature, longer reaction times |
| Sol-Gel | This compound (IV) chloride pentahydrate (SnCl₄·5H₂O), Ethanol, Ammonia | 5-20 nm | High purity, good homogeneity, room temperature synthesis possible | Can be time-consuming due to aging and drying steps, potential for cracking of the gel |
| Co-precipitation | This compound (IV) chloride pentahydrate (SnCl₄·5H₂O), Ammonia (NH₃) | 15-30 nm | Simple, rapid, low cost | Can lead to agglomeration of nanoparticles, less control over particle size distribution |
| Microwave-Assisted | This compound (II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH) | 5-15 nm | Rapid synthesis, uniform heating, energy efficient | Requires specialized microwave equipment, scalability can be a challenge |
Experimental Protocols
Hydrothermal Synthesis of SnO₂ Nanoparticles
This protocol describes the synthesis of SnO₂ nanoparticles using a hydrothermal method, which is known for producing highly crystalline nanoparticles.
Materials:
-
This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Urea (CH₄N₂O)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve a specific amount of this compound (IV) chloride pentahydrate in deionized water to form a clear solution. For example, 0.1 M SnCl₄·5H₂O solution.
-
In a separate beaker, dissolve urea in deionized water. The molar ratio of urea to this compound salt can be varied to control the nanoparticle morphology. A common ratio is 1:2 (SnCl₄:Urea).
-
Add the urea solution to the this compound chloride solution under constant stirring.
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature, typically between 120°C and 200°C, for a duration of 4 to 24 hours.[2] For instance, heating at 150°C for 4 hours is a common parameter.[2]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the obtained powder in an oven at 60-80°C for several hours.
-
Finally, calcine the dried powder at a high temperature (e.g., 400-600°C) in a muffle furnace for 1-2 hours to obtain crystalline SnO₂ nanoparticles.
Sol-Gel Synthesis of SnO₂ Nanoparticles
The sol-gel method is a versatile technique that allows for the synthesis of high-purity and homogeneous nanoparticles at relatively low temperatures.
Materials:
-
This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Ethanol (C₂H₅OH)
-
Ammonium hydroxide (NH₄OH) or other suitable gelation agent
-
Deionized (DI) water
Procedure:
-
Dissolve this compound (IV) chloride pentahydrate in ethanol to form a precursor solution. For example, a 0.1 M solution.
-
Slowly add deionized water to the solution under vigorous stirring to initiate hydrolysis.
-
Add a gelation agent, such as ammonium hydroxide, dropwise to the solution while stirring continuously until a gel is formed. The pH of the solution should be carefully controlled, typically around 8-9.
-
Age the gel for a period of time, usually 24-48 hours, at room temperature. This step allows for the completion of the polycondensation reactions and the strengthening of the gel network.
-
Wash the gel with deionized water and ethanol to remove impurities.
-
Dry the gel in an oven at a temperature of 80-100°C to obtain a xerogel.
-
Grind the xerogel into a fine powder and then calcine it in a furnace at a temperature between 400°C and 600°C for 1-2 hours to yield crystalline SnO₂ nanoparticles.
Co-precipitation Synthesis of SnO₂ Nanoparticles
Co-precipitation is a simple and rapid method for synthesizing SnO₂ nanoparticles.
Materials:
-
This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) as a precipitating agent
-
Deionized (DI) water
Procedure:
-
Prepare an aqueous solution of this compound (IV) chloride pentahydrate (e.g., 0.2 M).
-
Slowly add a precipitating agent, such as ammonium hydroxide, to the this compound chloride solution under constant and vigorous stirring. A white precipitate of this compound hydroxide (Sn(OH)₄) will form immediately.
-
Continue adding the precipitating agent until the pH of the solution reaches a desired value, typically between 8 and 10.
-
Age the precipitate in the mother liquor for a certain period, for instance, 1-2 hours, to allow for particle growth and stabilization.
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove chloride ions and other impurities. The absence of chloride ions can be checked by adding a few drops of silver nitrate (AgNO₃) solution to the washing filtrate; the absence of a white precipitate (AgCl) indicates complete removal.
-
Dry the washed precipitate in an oven at 80-100°C.
-
Finally, calcine the dried powder at a temperature in the range of 400-600°C for 1-2 hours to convert the this compound hydroxide into crystalline this compound oxide nanoparticles.
Microwave-Assisted Synthesis of SnO₂ Nanoparticles
This method utilizes microwave irradiation to accelerate the synthesis process, leading to rapid and uniform heating.
Materials:
-
This compound (II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Deionized (DI) water
-
Microwave synthesis reactor
Procedure:
-
Dissolve this compound (II) chloride dihydrate in a dilute solution of hydrochloric acid (e.g., 0.5 M HCl) to prevent the premature hydrolysis of the this compound salt.[3]
-
Under constant stirring, add ammonium hydroxide dropwise to the solution until the pH reaches approximately 8.[3]
-
Transfer the resulting solution into a Teflon-lined vessel suitable for microwave synthesis.
-
Place the vessel in a microwave reactor and irradiate at a specific power and for a set duration. For example, heating at 80°C for 1 hour is a possible parameter.[3]
-
After the microwave irradiation, allow the solution to cool to room temperature.
-
Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol.
-
Dry the product in an oven at 60-80°C.
-
Calcination at 400-500°C for 1 hour can be performed to improve the crystallinity of the SnO₂ nanoparticles.
Characterization of SnO₂ Nanoparticles
To evaluate the properties of the synthesized SnO₂ nanoparticles and their suitability for gas sensing applications, several characterization techniques are employed.
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The tetragonal rutile phase is the most common and stable crystal structure for SnO₂.[1]
-
Scanning Electron Microscopy (SEM): Provides information about the surface morphology, particle shape, and agglomeration of the nanoparticles.[4]
-
Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticles, allowing for the determination of their size, shape, and lattice structure.[3]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the nanoparticle powder, which are crucial parameters for gas sensing performance.
Gas Sensor Fabrication and Measurement
Fabrication:
-
The synthesized SnO₂ nanoparticle powder is typically mixed with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste.
-
This paste is then screen-printed or drop-coated onto an alumina substrate with pre-patterned interdigitated electrodes (usually made of gold or platinum).
-
The coated substrate is dried at a low temperature (e.g., 100-150°C) to remove the solvent and then sintered at a higher temperature (e.g., 400-600°C) to burn out the binder and form a stable sensing film.
Measurement:
-
The fabricated sensor is placed in a sealed test chamber equipped with a gas inlet and outlet, a heating element to control the operating temperature, and electrical feedthroughs to measure the sensor's resistance.
-
A constant voltage is applied across the electrodes, and the resistance of the sensing film is continuously monitored using an electrometer.
-
The sensor is first exposed to a reference gas (usually dry air) to establish a stable baseline resistance (Ra).
-
A target gas of a specific concentration is then introduced into the chamber, and the change in the sensor's resistance (Rg) is recorded.
-
The sensor response (S) is typically calculated as S = Ra/Rg for reducing gases and S = Rg/Ra for oxidizing gases.
-
The response time is the time taken for the sensor to reach 90% of its final response upon exposure to the target gas, and the recovery time is the time taken for the sensor's resistance to return to 90% of its original baseline value after the target gas is removed.
Gas Sensing Performance of SnO₂ Nanoparticles
The performance of a SnO₂-based gas sensor is influenced by various factors, including the synthesis method, nanoparticle size, operating temperature, and the nature of the target gas.
Table 2: Gas Sensing Performance of SnO₂ Nanoparticles Synthesized by Different Methods
| Synthesis Method | Target Gas | Concentration (ppm) | Operating Temp. (°C) | Response (S) | Response Time (s) | Recovery Time (s) |
| Hydrothermal | Formaldehyde | 50 | 180 | 79 | 53 | 60 |
| Sol-Gel | NO₂ | 2 | Room Temp. | 190 | 184 | 432 |
| Co-precipitation | Ethanol | 100 | 240 | ~25 | ~10 | ~15 |
| Microwave-Assisted | Ethanol | 100 | 300 | ~15 | ~5 | ~10 |
Note: The values in this table are approximate and can vary significantly depending on the specific experimental conditions.
Visualizations
Experimental Workflow for SnO₂ Nanoparticle Synthesis
References
Application Notes and Protocols for Chemical Vapor Deposition of Tin Oxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of tin oxide (SnO₂) thin films using chemical vapor deposition (CVD) techniques. This compound oxide films are of significant interest due to their unique combination of high electrical conductivity, optical transparency, and chemical stability, making them suitable for a wide range of applications including transparent conductive electrodes in solar cells and displays, gas sensors, and as protective coatings.
Introduction to this compound Oxide Thin Films
This compound oxide is an n-type semiconductor with a wide bandgap (typically around 3.6 eV), which allows for high transparency in the visible region of the electromagnetic spectrum. When doped with elements such as fluorine (F) or antimony (Sb), its electrical conductivity can be significantly enhanced without compromising its optical transparency. This makes fluorine-doped this compound oxide (FTO) a widely used transparent conducting oxide (TCO).
The properties of this compound oxide thin films are highly dependent on the deposition method and the specific process parameters used. Chemical vapor deposition is a versatile technique that allows for precise control over film thickness, morphology, and composition, enabling the tailoring of film properties for specific applications.
Deposition Techniques
Two common CVD-based methods for the deposition of this compound oxide thin films are Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Spray Pyrolysis.
-
Atmospheric Pressure Chemical Vapor Deposition (APCVD): In APCVD, the substrate is exposed to volatile precursors that react and/or decompose on the substrate surface at elevated temperatures to form the desired thin film. This technique is well-suited for large-area and high-throughput deposition.
-
Spray Pyrolysis: This is a solution-based technique where a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo evaporation and decomposition on the hot surface, resulting in the formation of a thin film. It is a cost-effective and simple method for producing this compound oxide films.
Experimental Protocols
Protocol for Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Fluorine-Doped this compound Oxide (FTO)
This protocol describes the deposition of FTO thin films on borosilicate glass substrates using monobutylthis compound trichloride (MBTC) as the this compound precursor and trifluoroacetic acid (TFAA) as the fluorine source.
Materials and Equipment:
-
APCVD reactor with a heated susceptor
-
Borosilicate glass substrates
-
Monobutylthis compound trichloride (MBTC, precursor)
-
Trifluoroacetic acid (TFAA, dopant)
-
Deionized water
-
Nitrogen (N₂) gas (carrier and purge gas)
-
Detergent, propan-2-ol
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Clean the borosilicate glass substrates with detergent and deionized water.
-
Rinse thoroughly with deionized water.
-
Sonically clean the substrates in propan-2-ol for 15 minutes.
-
Dry the substrates in a stream of air.
-
-
APCVD System Preparation:
-
Purge the APCVD reactor with a constant flow of nitrogen (N₂) gas for several hours before starting the deposition process to ensure an inert atmosphere.
-
-
Deposition:
-
Heat the susceptor in the APCVD reactor to the desired deposition temperature of 600 °C.
-
Prepare the precursor and dopant solution by mixing MBTC with aqueous trifluoroacetic acid (TFAA). The molar ratio of the this compound precursor to water can be varied, for example, between 1:5 and 1:30, to influence the film properties.
-
Introduce the precursor and dopant mixture into the reactor using a carrier gas, such as nitrogen.
-
The translation speed of the susceptor under the coating head can be adjusted to control the film growth rate and properties.
-
Deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
After the deposition is complete, cool down the reactor to room temperature under a continuous nitrogen flow.
-
Remove the coated substrates for characterization.
-
Protocol for Spray Pyrolysis of this compound Oxide
This protocol outlines the deposition of this compound oxide thin films using a chemical spray pyrolysis (CSP) method with a stannous chloride precursor.
Materials and Equipment:
-
Spray pyrolysis setup with a spray nozzle and a heated substrate holder
-
Glass substrates
-
This compound (II) chloride dihydrate (SnCl₂·2H₂O, precursor)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl, for solution clarity)
-
Nitric acid
-
Acetone
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Degrease the glass substrates in a solution of nitric acid and deionized water for approximately 5 hours.
-
Rinse the substrates with deionized water.
-
Clean the substrates ultrasonically in acetone.
-
Rinse again with deionized water and dry.
-
-
Precursor Solution Preparation:
-
Prepare a 0.08 M precursor solution by dissolving this compound (II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.
-
Stir the solution on a magnetic stirrer for about 2 hours until it becomes clear and homogeneous.
-
Add a few drops of dilute HCl to the solution to ensure it remains clear.
-
-
Deposition:
-
Heat the substrate holder to the desired deposition temperature (e.g., 350-500 °C).
-
Set the spray pyrolysis process parameters, such as solution flow rate (e.g., 2 ml/min), carrier gas pressure (e.g., 1.5 bar), and nozzle-to-substrate distance (e.g., 20 cm).[1]
-
Spray the precursor solution onto the heated glass substrates. The number of sprays or the total spray time will determine the film thickness.[2]
-
-
Post-Deposition and Annealing:
-
Allow the coated substrates to cool down to room temperature.
-
Wash the films with distilled water and dry them.
-
For some applications, an annealing step can be performed. For example, annealing in air at a specific temperature (e.g., 500 °C) for a certain duration (e.g., 1 hour) can improve the film's properties.[2]
-
Quantitative Data
The properties of this compound oxide thin films are strongly influenced by the deposition parameters. The following tables summarize some of the quantitative relationships reported in the literature.
Table 1: Effect of Deposition Parameters on APCVD FTO Film Properties
| Deposition Parameter | Value | Resulting Film Properties | Reference |
| H₂O/MBTC Molar Ratio | 1.5 | Haze: 14.3%, Visible Light Transmittance: 76.8%, Sheet Resistance: 3.2 Ω/□ | [3] |
Table 2: Effect of Deposition Parameters on Spray Pyrolysis this compound Oxide Film Properties
| Deposition Parameter | Value | Resulting Film Properties | Reference |
| Substrate Temperature | 500 °C | Optimized for Transparent Conducting Oxide (TCO) properties | [2] |
| Number of Sprays | 42 | Optimized for TCO properties | [2] |
| Annealing Time | 1 hour | Optimized for TCO properties | [2] |
| Film Thickness | 526.2 nm (5262 Å) | Sheet Resistance: 30 Ω/square, Transmittance: 70% | [2] |
| Solution Concentration (SnCl₄) | 0.1 mol/lit | - | [4] |
| Solution Concentration (SnCl₄) | 0.5 mol/lit | - | [4] |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the chemical vapor deposition of this compound oxide thin films.
References
Application Notes and Protocols for Sol-Gel Synthesis of Tin Oxide (SnO₂) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of tin oxide (SnO₂) nanoparticles via the sol-gel method. The sol-gel process is a versatile technique for producing high-purity, crystalline SnO₂ nanoparticles at relatively low temperatures.[1][2] This method allows for excellent control over the nanoparticle's properties by adjusting synthesis parameters.[3] The following sections detail two distinct protocols using different this compound precursors and provide a comparative summary of the synthesis parameters and resulting nanoparticle characteristics.
Protocol 1: Aqueous Sol-Gel Synthesis using this compound (IV) Chloride Pentahydrate
This protocol outlines the synthesis of SnO₂ nanoparticles using this compound (IV) chloride pentahydrate as the precursor in an aqueous medium with ethylene glycol.
Experimental Protocol
-
Precursor Solution Preparation: Dissolve 3.51 g of this compound (IV) chloride pentahydrate (SnCl₄·5H₂O) in 50 ml of double-distilled water in a beaker.[1]
-
Addition of Complexing Agent: Add 50 ml of ethylene glycol to the precursor solution to form a 100 ml mixture.[1]
-
Sol Formation: Stir the resulting mixture on a magnetic stirrer at 300 RPM.[1]
-
Gelation: While stirring, add a 0.1 M aqueous ammonia solution dropwise at a rate of approximately 10 drops per minute. The formation of a sol-gel will occur after the addition of about 50 drops.[1]
-
Washing: Collect the gel and wash it several times with water and ethanol to remove any remaining impurities and unreacted precursors.[4][5]
-
Drying: Dry the washed precipitate at 150°C for 2 hours to evaporate the water.[1]
-
Calcination: Calcine the dried powder in a muffle furnace at 400°C for 2 hours to obtain the final SnO₂ nanoparticles.[1]
Workflow Diagram
References
Application Notes and Protocols for Tin Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tin catalysts in key organic synthesis reactions. This compound catalysts offer a versatile and efficient tool for a range of transformations, including carbon-carbon bond formation, selective acylation, and condensation reactions. The following sections detail the application of organothis compound reagents in Stille cross-coupling, the use of dibutylthis compound oxide in regioselective acylations, and the application of this compound(II) chloride in Claisen-Schmidt condensation reactions.
Stille Cross-Coupling Reaction
The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organostannane (organothis compound) reagent and an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide variety of functional groups.[1][2]
Reaction Mechanism
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Palladium-Catalyzed Stille Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl or vinyl halide/triflate with an organothis compound reagent.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Organothis compound reagent (e.g., vinyltributylstannane, aryltributylstannane)
-
Aryl or vinyl halide/triflate
-
Solvent (e.g., THF, DMF, toluene)
-
Ligand (optional, e.g., PPh₃, AsPh₃)
-
Additive (optional, e.g., LiCl, CuI)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and any additional ligand.
-
Add the solvent and stir to dissolve the catalyst.
-
Add the aryl or vinyl halide/triflate (1.0 equivalent) to the flask.
-
If required, add any additives such as LiCl or CuI.
-
Add the organothis compound reagent (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to precipitate the this compound byproducts as a filterable solid.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Stille Coupling of Various Substrates
The following table summarizes the yields for the Stille coupling of various aryl and vinyl halides with different organostannanes under palladium catalysis.
| Entry | Aryl/Vinyl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 95 |
| 2 | 4-Bromobenzonitrile | Phenyltributylstannane | Pd₂(dba)₃/P(o-tol)₃ (2) | Toluene | 100 | 12 | 88 |
| 3 | 2-Iodothiophene | 2-Thienyltributylstannane | Pd(PPh₃)₄ (3) | DMF | 80 | 8 | 92 |
| 4 | Vinyl bromide | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ (2) | THF | 50 | 24 | 78 |
| 5 | 1-Triflyloxy-cyclohexene | Furyltributylstannane | Pd(PPh₃)₄/LiCl (3) | Dioxane | 90 | 10 | 85 |
Regioselective Acylation Catalyzed by Dibutylthis compound Oxide
Dibutylthis compound oxide (Bu₂SnO) is an effective catalyst for the regioselective acylation of diols and polyols.[3] This method is particularly useful in carbohydrate chemistry, where the selective protection of hydroxyl groups is often a critical step. The catalyst activates a specific hydroxyl group, typically the primary one, allowing for its selective acylation in the presence of other secondary hydroxyls.[3]
Reaction Workflow
The general workflow for the dibutylthis compound oxide-catalyzed regioselective acylation involves the formation of a stannylene acetal intermediate.
Caption: General workflow for dibutylthis compound oxide-catalyzed acylation.
Experimental Protocol: Regioselective Monobenzoylation of a Diol
This protocol describes the selective benzoylation of a diol at the primary hydroxyl group using a catalytic amount of dibutylthis compound oxide.
Materials:
-
Diol (e.g., 1,2-propanediol)
-
Dibutylthis compound oxide (Bu₂SnO) (catalytic amount, e.g., 5 mol%)
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the diol (1.0 equivalent) and dibutylthis compound oxide (0.05 equivalents) in toluene.
-
Heat the mixture to reflux to form the stannylene acetal, with azeotropic removal of water.
-
After the formation of the stannylene acetal (can be monitored by the amount of water collected), cool the reaction mixture and remove the toluene under reduced pressure.
-
Dissolve the resulting residue in CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.1 equivalents).
-
Slowly add benzoyl chloride (1.05 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data: Regioselective Acylation of Diols with Dibutylthis compound Oxide
The following table presents data on the regioselective acylation of various diols, highlighting the high selectivity for the primary hydroxyl group.
| Entry | Diol | Acylating Agent | Catalyst Loading (mol%) | Solvent | Product (Major Isomer) | Yield (%) | Regioselectivity (Primary:Secondary) |
| 1 | 1,2-Propanediol | Benzoyl Chloride | 5 | Toluene/CH₂Cl₂ | 1-Benzoyloxy-2-propanol | 85 | >95:5 |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Acetic Anhydride | 10 | Toluene/Pyridine | 2-O-Acetyl derivative | 78 | >90:10 (at C2 vs C3) |
| 3 | Glycerol | Tosyl Chloride | 5 | Toluene/CH₂Cl₂ | 1-O-Tosylglycerol | 82 | >98:2 |
| 4 | 1,3-Butanediol | Pivaloyl Chloride | 5 | Toluene/CH₂Cl₂ | 1-O-Pivaloyl-3-butanol | 89 | >95:5 |
Claisen-Schmidt Condensation Reaction Catalyzed by this compound(II) Chloride
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. This compound(II) chloride (SnCl₂) can act as a Lewis acid catalyst to promote this reaction.
Reaction Signaling Pathway
The this compound(II) chloride catalyst activates the carbonyl group of the aromatic aldehyde, making it more susceptible to nucleophilic attack by the enolate of the other carbonyl compound.
Caption: Signaling pathway of the SnCl₂-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of Chalcone using this compound(II) Chloride
This protocol outlines the synthesis of a chalcone (an α,β-unsaturated ketone) via the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetophenone derivative (e.g., acetophenone)
-
This compound(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent (e.g., Ethanol)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the acetophenone derivative (1.0 equivalent) in ethanol.
-
To this solution, add this compound(II) chloride dihydrate (0.2-0.5 equivalents).
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for the required time (typically a few hours to overnight), monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Quantitative Data: SnCl₂-Catalyzed Synthesis of Chalcones
The following table shows the yields of various chalcones synthesized via the SnCl₂-catalyzed Claisen-Schmidt condensation.
| Entry | Aromatic Aldehyde | Acetophenone Derivative | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 30 | Ethanol | 12 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 30 | Ethanol | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 30 | Ethanol | 14 | 88 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 30 | Ethanol | 12 | 90 |
| 5 | Cinnamaldehyde | Acetophenone | 40 | Ethanol | 18 | 75 |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated regioselective benzylation and allylation of polyols: applicability of a catalytic approach under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Transformation with this compound Acetal | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Electroplating of Tin and Tin Alloys for Enhanced Corrosion Resistance
Audience: Researchers, scientists, and materials engineering professionals.
This document provides detailed application notes and experimental protocols for the electroplating of tin and this compound alloys, focusing on their application for corrosion resistance. It includes summaries of quantitative data, detailed experimental methodologies, and visual workflows to guide researchers in the field.
Introduction to this compound and this compound Alloy Electroplating for Corrosion Resistance
This compound is a versatile metal for electroplating due to its non-toxic nature, excellent solderability, and good corrosion resistance in various environments.[1] When alloyed with other metals such as zinc, cobalt, or nickel, the resulting coatings can exhibit significantly enhanced properties, particularly in terms of corrosion protection.[2][3][4] These alloy coatings combine the barrier protection of this compound with the sacrificial or specific passive properties of the alloying element, making them suitable for a wide range of applications, from electronics to automotive components.[4][5]
Quantitative Data on Corrosion Resistance
The corrosion resistance of electroplated this compound and this compound alloys is typically evaluated using accelerated corrosion tests, such as the neutral salt spray test (ASTM B117), and electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables summarize key quantitative data from various studies.
Table 1: Salt Spray Test Results for this compound and this compound Alloy Coatings
| Coating Type | Substrate | Coating Thickness (µm) | Salt Spray Test (ASTM B117) Hours to White Rust | Salt Spray Test (ASTM B117) Hours to Red Rust | Reference |
| Pure this compound | Steel | 8 | - | 96 - 150 | [6][7] |
| This compound-Zinc (75% Sn, 25% Zn) | Steel | 10 | > 200 | > 500 | [4] |
| This compound-Nickel (65% Sn, 35% Ni) | Copper Alloy | 5 | - | > 300 (in synthetic sweat) | [2] |
| Decorative Chromium | Nickel-plated brass | 0.5 | - | ~200 | [3] |
| This compound-Cobalt (78% Sn, 22% Co) | Nickel-plated brass | 5 | - | Comparable to decorative chromium | [3] |
Table 2: Electrochemical Corrosion Data for this compound Alloy Coatings
| Coating Type | Substrate | Test Solution | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Reference |
| This compound-Cobalt (78% Sn, 22% Co) | Nickel-plated brass | 3.5% NaCl | 7.77 x 10⁻⁷ | 200,000 | [3] |
| Decorative Chromium | Nickel-plated brass | 3.5% NaCl | Comparable to Sn-Co | Comparable to Sn-Co | [3] |
| This compound-Nickel (65% Sn, 35% Ni) | Copper Alloy | Synthetic Sweat | Lower than Nickel | Higher than Nickel | [2] |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure good adhesion and performance of the electroplated coating. The following is a general protocol for preparing steel substrates.
-
Mechanical Cleaning: If necessary, remove heavy scale or oxides by grit blasting or mechanical grinding.
-
Alkaline Cleaning (Degreasing): Immerse the substrate in a heated alkaline cleaning solution (e.g., 50-100 g/L sodium hydroxide/sodium carbonate mixture at 60-80°C) for 5-15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Pickling: Immerse the substrate in a solution of hydrochloric acid (20-50% by volume) or sulfuric acid (5-15% by volume) at room temperature for 1-5 minutes to remove rust and scale.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Final Rinse: A final rinse in deionized water before proceeding to the electroplating bath.
Electroplating Protocols
The following are representative protocols for the electrodeposition of pure this compound, this compound-zinc, this compound-cobalt, and this compound-nickel alloys.
3.2.1. Pure this compound Plating (Matte Finish)
-
Electrolyte Composition:
-
Stannous Sulfate (SnSO₄): 40-60 g/L
-
Sulfuric Acid (H₂SO₄): 80-120 g/L
-
Additives (e.g., gelathis compound, beta-naphthol): 1-2 g/L
-
-
Operating Parameters:
-
Anode: Pure this compound
-
Cathode: Substrate to be plated
-
Current Density: 1-3 A/dm²
-
Temperature: 20-30°C
-
Agitation: Mild mechanical or air agitation
-
3.2.2. This compound-Zinc Alloy Plating
-
Electrolyte Composition (Alkaline Non-cyanide):
-
Stannous Chloride (SnCl₂): 30-50 g/L
-
Zinc Chloride (ZnCl₂): 10-20 g/L
-
Potassium Pyrophosphate (K₄P₂O₇): 150-250 g/L
-
Proprietary additives for grain refinement and brightness
-
-
Operating Parameters:
-
Anode: this compound and Zinc anodes (separate or alloy)
-
Cathode: Substrate to be plated
-
Current Density: 1-4 A/dm²
-
Temperature: 50-60°C
-
pH: 8.5-9.5
-
Agitation: Vigorous mechanical agitation
-
3.2.3. This compound-Cobalt Alloy Plating
-
Electrolyte Composition (Pyrophosphate Bath): [3]
-
Stannous Chloride (SnCl₂·2H₂O): 25-35 g/L
-
Cobalt Chloride (CoCl₂·6H₂O): 60-80 g/L
-
Potassium Pyrophosphate (K₄P₂O₇): 180-220 g/L
-
Ammonium Citrate: 15-25 g/L
-
-
Operating Parameters: [3]
-
Anode: this compound and Cobalt anodes (separate or alloy)
-
Cathode: Substrate to be plated
-
Current Density: 0.2-0.3 A/dm²
-
Temperature: 45 ± 2°C
-
pH: 8.0-8.2
-
Agitation: Mechanical stirring
-
3.2.4. This compound-Nickel Alloy Plating
-
Operating Parameters:
Corrosion Testing Protocols
3.3.1. Neutral Salt Spray (Fog) Test (ASTM B117)
-
Apparatus: A standard salt spray cabinet capable of maintaining a temperature of 35°C.
-
Solution: Prepare a 5% (by weight) sodium chloride (NaCl) solution in deionized water. The pH of the solution should be between 6.5 and 7.2.
-
Procedure:
-
Place the coated samples in the cabinet at an angle of 15-30 degrees from the vertical.
-
Introduce the salt solution as a fine fog at a continuous rate.
-
Periodically inspect the samples for the appearance of white rust (for zinc-containing alloys) and red rust (corrosion of the steel substrate).
-
Record the number of hours until the first appearance of each type of corrosion.
-
3.3.2. Potentiodynamic Polarization
-
Apparatus: A potentiostat with a three-electrode cell setup (working electrode: coated sample, counter electrode: platinum mesh, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl).
-
Electrolyte: A 3.5% NaCl solution is commonly used to simulate a marine environment.
-
Procedure:
-
Immerse the three electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting current density as a function of the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plot. A lower Icorr indicates better corrosion resistance.
-
3.3.3. Electrochemical Impedance Spectroscopy (EIS)
-
Apparatus: A potentiostat with a frequency response analyzer and a three-electrode cell as described for potentiodynamic polarization.
-
Electrolyte: A 3.5% NaCl solution or other relevant corrosive media.
-
Procedure:
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots. A larger diameter of the semicircle in the Nyquist plot and higher impedance values at low frequencies in the Bode plot generally indicate better corrosion resistance.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for electroplating and corrosion testing.
References
- 1. Plating - Wikipedia [en.wikipedia.org]
- 2. nmfrc.org [nmfrc.org]
- 3. Electrodeposition of this compound-cobalt alloy as a replacement for decorative chromium | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 4. content.ampp.org [content.ampp.org]
- 5. matestlabs.com [matestlabs.com]
- 6. What is ASTM B633? | Triplex Plating [triplexplating.com]
- 7. Zinc Plating Services | ASTM B633 | Metal Chem Inc. [metalcheminc.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Indium Tin Oxide in Transparent Conductive Films
Introduction
Indium Tin Oxide (ITO) is a ternary composition of indium, this compound, and oxygen, and stands as one of the most widely utilized transparent conducting oxides (TCOs). Its prominence in research and industry stems from a unique combination of high electrical conductivity and high optical transparency in the visible spectrum. Typically composed of 90% indium oxide (In₂O₃) and 10% this compound oxide (SnO₂), ITO functions as an n-type semiconductor with a large bandgap (around 3.4 eV to 4.0 eV). This combination of properties makes it an indispensable component in a vast array of optoelectronic devices, including flat-panel displays, solar cells, organic light-emitting diodes (OLEDs), touch screens, and biosensors.
These application notes provide researchers, scientists, and drug development professionals with an overview of ITO's primary applications, quantitative performance data, and detailed experimental protocols for the fabrication and characterization of ITO thin films.
Application: Organic Light-Emitting Diodes (OLEDs)
Application Notes:
In OLED technology, ITO thin films are the most common material for the anode (the hole-injection layer). The key requirements for an OLED anode are high transparency to visible light (to allow the generated light to escape), high electrical conductivity (to efficiently inject charge), and a high work function (to reduce the energy barrier for hole injection into the organic layer). ITO meets these criteria effectively. It is deposited onto a transparent substrate, typically glass, and serves as the foundation upon which the subsequent organic layers and the cathode are built. A conductive polymer layer, such as PEDOT:PSS, is often added between the ITO and the organic emissive layers to improve the interface and facilitate hole injection.
Data Presentation: Typical Properties of ITO Films for OLEDs
| Property | Typical Value | References |
| Composition | 90 wt.% In₂O₃, 10 wt.% SnO₂ | |
| Transmittance (@550nm) | > 85% | |
| Sheet Resistance (Rₛₕ) | < 20 Ω/sq | |
| Work Function | 4.8 - 4.9 eV | |
| Typical Thickness | 100 - 200 nm |
Experimental Protocols:
Protocol 1: Fabrication of ITO-Coated Substrate for OLEDs via Sputtering
This protocol describes the deposition of an ITO thin film onto a glass substrate using RF magnetron sputtering, a common physical vapor deposition (PVD) technique.
-
1. Substrate Preparation:
-
Begin with pre-patterned glass substrates.
-
Clean the substrates ultrasonically in sequential baths of acetone and isopropyl alcohol (IPA) for 10-15 minutes each to remove organic contaminants.
-
Rinse thoroughly with deionized (DI) water and dry using a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the surface wettability.
-
-
2. Sputtering Deposition:
-
Load the cleaned substrates into a high-vacuum sputtering chamber.
-
Use a sputtering target consisting of 90% In₂O₃ and 10% SnO₂.
-
Evacuate the chamber to a base pressure below 5.3 μPa.
-
Introduce high-purity Argon (Ar) as the sputtering gas.
-
Set the substrate temperature (can range from room temperature to 300°C).
-
Apply RF power to the target to create a plasma. The Ar ions will bombard the target, ejecting ITO which then deposits onto the substrates.
-
Control the deposition time to achieve the desired film thickness (e.g., 150-200 nm).
-
-
3. Post-Deposition Annealing:
-
After deposition, anneal the coated substrates in a controlled atmosphere (e.g., nitrogen or air) at temperatures ranging from 300°C to 600°C. This step helps to crystallize the film and improve its conductivity and transparency.
-
Visualization: OLED Structure and Fabrication Workflow
Caption: Structure of a typical bottom-emitting OLED device.
Application: Solar Cells
Application Notes:
In photovoltaic devices, ITO serves as a transparent top electrode, allowing sunlight to pass through to the light-absorbing semiconductor layer while also functioning as a current-spreading layer to collect the generated charge carriers. Its high transparency across the visible spectrum and good electrical conductivity are critical for maximizing solar cell efficiency. ITO is used in various types of solar cells, including thin-film, perovskite, and tandem solar cells. In some cases, it can also act as an anti-reflection coating by selecting an appropriate thickness, further enhancing light absorption.
Data Presentation: Performance Characteristics of ITO in Solar Cells
| Property | Typical Value | References |
| Transmittance (Visible Spectrum) | > 80-90% | |
| Resistivity (ρ) | < 200 μΩ·cm | |
| Sheet Resistance (Rₛₕ) | 5 - 100 Ω/sq | |
| Refractive Index | ~2.0 | |
| Optimal Thickness | 50 - 400 nm (application dependent) |
Experimental Protocols:
Protocol 2: Characterization of ITO Films for Solar Cells
This protocol outlines standard procedures for characterizing the key optoelectronic properties of fabricated ITO films.
-
1. Thickness Measurement:
-
Use a surface profiler to measure the film thickness by scanning across a step edge created during deposition (e.g., by masking a portion of the substrate).
-
-
2. Electrical Characterization:
-
Sheet Resistance: Use a four-point probe measurement system. This method avoids errors from contact resistance, providing an accurate value for sheet resistance (Rₛₕ).
-
Resistivity, Carrier Density, and Mobility: Perform Hall effect measurements using the van der Pauw method. This provides detailed information on the film's resistivity (ρ), electron carrier density (nₑ), and carrier mobility (μ).
-
-
3. Optical Characterization:
-
Transmittance and Absorbance: Use a UV-Vis spectrophotometer to measure the optical transmittance and absorbance of the ITO film on its transparent substrate across the relevant wavelength range (e.g., 300-1100 nm).
-
-
4. Figure of Merit (FOM) Calculation:
-
To evaluate the overall performance of the transparent conductive film, calculate the Haacke Figure of Merit (ΦTC), which balances transparency (T) and sheet resistance (Rₛₕ). A higher FOM indicates better performance.
-
The formula is: ΦTC = T¹⁰ / Rₛₕ
-
Visualization: ITO Deposition & Characterization Workflow
Caption: General workflow for ITO film deposition and characterization.
Application: Biosensors
Application Notes:
ITO's unique combination of electrical conductivity and optical transparency makes it an excellent material for developing opto-electric biosensors. These sensors allow for the simultaneous application of electrochemical techniques (like impedance spectroscopy) and optical microscopy to monitor cellular behavior in real-time. Applications include studying cell attachment, proliferation, and cytotoxicity. For biosensing, the ITO surface must be functionalized to immobilize biorecognition elements like antibodies or enzymes. Silanization is a common method for this surface modification.
Data Presentation: ITO Properties for Biosensor Applications
| Property | Value/Description | References |
| Substrate | Glass, PET | |
| ITO Thickness | ~100 nm |
Application Notes and Protocols for Tin-Based Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin-based perovskite solar cells (PSCs) are emerging as a promising, less-toxic alternative to their lead-based counterparts. With a narrower bandgap, this compound-based perovskites have the potential for higher theoretical power conversion efficiencies (PCEs). However, the facile oxidation of Sn²⁺ to Sn⁴⁺ presents a significant challenge to device stability and performance. These application notes provide an overview of the current state of this compound-based PSCs, detailing common materials, device architectures, and fabrication protocols to aid researchers in this field.
Data Presentation: Performance of this compound-Based Perovskite Solar Cells
The performance of this compound-based PSCs is highly dependent on the perovskite composition, device architecture, and the use of additives to improve stability and film morphology. Below are tables summarizing the performance of various this compound-based perovskite solar cells reported in recent literature.
Table 1: Performance of Formamidinium this compound Iodide (FASnI₃) Based Solar Cells
| Cation(s) | Additive(s) | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability |
| FA | 10 mol% SnF₂, 1% EDAI₂ | p-i-n | - | - | - | >14 | - |
| FA, MA | 10 mol% SnF₂ | Inverted | 0.61 | - | - | 8.12 | - |
| FA, AC, Rb | 10% SnF₂, 1% EDAI₂ | p-i-n | - | - | - | 14.5 | >90% of initial PCE after 3000h in glovebox |
Table 2: Performance of Mixed-Cation/Anion this compound-Based Perovskite Solar Cells
| Perovskite Composition | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| (FASnI₃)₀.₆(MAPbI₃)₀.₄ | Inverted | 0.77 | 26.53 | 78 | 15.93 |
| FA₀.₇₅MA₀.₂₅SnI₃ | p-i-n | - | - | - | 10.65 |
| MAFA (Mixed) | n-i-p | - | - | - | 15.14 |
(Note: Data compiled from various sources. "FA" is Formamidinium, "MA" is Methylammonium, "AC" is Acetamidinium, "Rb" is Rubidium, and "EDAI₂" is Ethylenediammonium Diiodide. FF stands for Fill Factor and PCE for Power Conversion Efficiency.)
Experimental Protocols
The following are detailed protocols for the fabrication of this compound-based perovskite solar cells. These protocols are based on commonly reported and successful methodologies.
Protocol 1: Fabrication of a p-i-n Planar FASnI₃-Based Perovskite Solar Cell
1. Substrate Preparation:
- Clean patterned Indium this compound Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the hole transport layer.
2. Hole Transport Layer (HTL) Deposition:
- Prepare a PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution.
- Spin-coat the PEDOT:PSS solution onto the ITO substrate at 5000 rpm for 30 seconds.
- Anneal the substrate at 140°C for 10 minutes in ambient air.
3. Perovskite Precursor Solution Preparation:
- In a nitrogen-filled glovebox, prepare a 1 M stock solution of FASnI₃ by dissolving Formamidinium Iodide (FAI) and this compound(II) Iodide (SnI₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v).
- To this solution, add SnF₂ as an additive. A common concentration is 10 mol% with respect to SnI₂.
- Stir the solution at room temperature for at least 2 hours.
4. Perovskite Layer Deposition:
- Transfer the substrates into the nitrogen-filled glovebox.
- Spin-coat the perovskite precursor solution onto the HTL at 4000 rpm for 30 seconds.
- During the spin-coating, at approximately 15 seconds, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
5. Electron Transport Layer (ETL) Deposition:
- Prepare a solution of C₆₀ or PCBM ([1][1]-Phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene.
- Spin-coat the ETL solution onto the perovskite layer at 2000 rpm for 30 seconds.
6. Buffer Layer and Metal Electrode Deposition:
- Deposit a buffer layer of Bathocuproine (BCP) via thermal evaporation.
- Finally, deposit the metal back contact (e.g., 100 nm of Silver or Gold) by thermal evaporation through a shadow mask to define the active area of the device.
Protocol 2: Stability Testing (ISOS Protocols)
The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for standardized stability testing.
-
ISOS-D (Dark Storage): Store unencapsulated and encapsulated devices in the dark under controlled humidity and temperature (e.g., 85°C and 85% relative humidity - "damp-heat test").
-
ISOS-L (Light Soaking): Continuously illuminate the devices under 1-sun intensity (100 mW/cm²) at a controlled temperature, often at the maximum power point (MPP).
-
ISOS-T (Thermal Cycling): Subject the devices to repeated temperature cycles (e.g., -40°C to 85°C).
-
ISOS-O (Outdoor Testing): Expose the devices to real-world outdoor conditions and monitor their performance over time.
Mandatory Visualizations
Device Architecture
Experimental Workflow
Degradation Pathway
References
Application Notes and Protocols for Organotin Compounds as Biocides and Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of organotin compounds as biocides and fungicides, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Introduction to Organothis compound Compounds
Organothis compound compounds are a class of organometallic compounds containing at least one this compound-carbon bond.[1][2] Triorganothis compound compounds, such as tributylthis compound (TBT) and triphenylthis compound (TPT) derivatives, have historically been used as potent biocides and fungicides in a variety of industrial and agricultural applications.[3][4] Their broad-spectrum activity has made them effective in wood preservation, anti-fouling paints for marine vessels, and as agricultural fungicides.[3][5] However, due to environmental concerns, their use has been increasingly restricted. For research and development purposes, understanding their efficacy and mechanism of action remains crucial for the development of new, safer alternatives and for specific, controlled applications.
Mechanism of Action
The primary mechanism of action for the biocidal and fungicidal activity of organothis compound compounds is the disruption of mitochondrial function, leading to apoptosis, or programmed cell death.[6][7] This process involves a cascade of intracellular events, making organothis compound compounds multi-site inhibitors.[3]
Key steps in the mechanism of action include:
-
Induction of Intracellular Calcium Increase: Organothis compound compounds trigger a rapid increase in the concentration of intracellular calcium ions ([Ca²⁺]i).[6]
-
Mitochondrial Disruption: The elevated [Ca²⁺]i leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential.[2]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain results in the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[6]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[6]
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.[6]
-
Apoptosis: The activation of caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6]
Quantitative Efficacy Data
The efficacy of organothis compound compounds as fungicides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.
Below are tables summarizing the reported MIC and MFC values for various organothis compound compounds against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Organothis compound Compounds against Fungi
| Compound/Derivative | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Tributylthis compound derivatives | Candida albicans | 0.55 - 1.17 | [1] |
| Candida neoformans | 0.55 - 1.56 | [1] | |
| Aspergillus niger | 0.25 - 4.68 | [1] | |
| Penicillium citrinum | 0.25 - 4.68 | [1] | |
| Triphenylthis compound derivatives | Candida albicans | 0.55 - 1.17 | [1] |
| Candida neoformans | 0.55 - 1.56 | [1] | |
| Aspergillus niger | 0.25 - 4.68 | [1] | |
| Penicillium citrinum | 0.25 - 4.68 | [1] | |
| Triphenylthis compound acetylsalicylate | Aspergillus niger | 0.041 (mM/dm³) | [8] |
| Aspergillus flavus | 0.082 (mM/dm³) | [8] | |
| Penicillium citrinum | 0.041 (mM/dm³) | [8] |
Table 2: Minimum Fungicidal Concentration (MFC) of Organothis compound Compounds against Fungi
| Compound/Derivative | Fungal Species | MFC Range (µg/mL) | Reference(s) |
| Tributylthis compound derivatives | Yeast-like fungi | 2.34 - 9.37 | [1] |
| Filamentous fungi | 18.74 - 50 | [1] | |
| Triphenylthis compound derivatives | Yeast-like fungi | 2.34 - 9.37 | [1] |
| Filamentous fungi | 18.74 - 50 | [1] |
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of organothis compound compounds based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A2 for yeasts and M38-A for filamentous fungi.
Protocol for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A2)
1. Preparation of Organothis compound Compound Stock Solution: a. Weigh a precise amount of the organothis compound compound. b. Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% (v/v) as it can inhibit fungal growth.
2. Preparation of Inoculum: a. From a fresh (24-48 hour) culture of the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar), pick several colonies. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). This can be done visually or using a spectrophotometer. d. Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).
3. Broth Microdilution Assay: a. Use sterile 96-well microtiter plates. b. Prepare serial twofold dilutions of the organothis compound compound stock solution in RPMI 1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL. c. Add 100 µL of the working inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10³ cells/mL. d. Include a growth control well (inoculum without the organothis compound compound) and a sterility control well (medium only). e. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the organothis compound compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
5. Determination of Minimum Fungicidal Concentration (MFC): a. From the wells showing no visible growth (at and above the MIC), subculture a 10-20 µL aliquot onto an agar plate. b. Incubate the agar plate at 35°C for 24-48 hours. c. The MFC is the lowest concentration of the organothis compound compound that results in no growth on the subculture plate (≥99.9% killing).
Protocol for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A)
1. Preparation of Organothis compound Compound Stock Solution: a. Follow the same procedure as for yeasts (Section 4.1.1).
2. Preparation of Inoculum: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. b. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle. e. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer. f. Prepare a working inoculum by diluting this suspension as needed in RPMI 1640 medium.
3. Broth Microdilution Assay: a. Follow the same procedure as for yeasts (Section 4.1.3), using the filamentous fungi inoculum.
4. Determination of Minimum Inhibitory Concentration (MIC): a. Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well. b. The MIC is the lowest concentration of the organothis compound compound that causes complete inhibition of growth as observed visually.
5. Determination of Minimum Fungicidal Concentration (MFC): a. Follow the same procedure as for yeasts (Section 4.1.5).
Visualizations
The following diagrams illustrate the signaling pathway of organothis compound-induced apoptosis and a general experimental workflow for evaluating the antifungal activity of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tin Whisker Growth Mitigation in Electronics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating tin whisker growth in electronic components. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are this compound whiskers and why are they a significant concern in electronics?
This compound whiskers are microscopic, electrically conductive, crystalline structures of this compound that can spontaneously grow from surfaces where this compound is used as a final finish.[1][2] They pose a significant reliability risk in electronics because they can grow long enough to bridge the gap between component terminals, creating unintended electrical paths.[3] This can lead to short circuits, which may cause temporary or permanent system failures.[3][4] In high-power circuits, a short caused by a this compound whisker can even lead to a metal vapor arc, a highly destructive event.[5] The concern over this compound whiskers has intensified with the restriction of lead (Pb) in electronics, as lead was historically effective at inhibiting whisker growth.[5][6]
Q2: What are the primary causes of this compound whisker growth?
While the fundamental mechanisms of this compound whisker growth are not fully understood, it is widely accepted that they form as a stress relief mechanism in this compound plating.[1][7] The primary drivers of this stress are:
-
Mechanical Stress: Bending, scratching, or any form of mechanical pressure on the plated surface can induce stress and promote whisker growth.[3][8]
-
High Temperature and Humidity: Elevated temperatures and high humidity levels are known to accelerate this compound whisker growth.[3]
-
Intermetallic Compound (IMC) Formation: The reaction between the this compound plating and the underlying substrate, often copper, forms an intermetallic compound (IMC). The growth of this IMC layer can generate compressive stress in the this compound plating, leading to whisker formation.[9]
-
Residual Stresses from Plating: The electroplating process itself can introduce internal stresses in the this compound layer, which can later be relieved through whisker growth.
Q3: What are the most effective mitigation strategies for this compound whiskers?
There is no single method to completely eliminate this compound whisker growth; however, several mitigation strategies can significantly reduce the risk.[10] These include:
-
Alloying: Adding other metals to this compound is a common mitigation technique. Historically, adding a minimum of 3% lead (Pb) by weight to this compound solder has been very effective in preventing whisker growth.[4][5] In lead-free applications, alloys with bismuth or antimony can also reduce whisker formation.[8][11]
-
Conformal Coating: Applying a protective layer of material over the electronic assembly can act as a physical barrier to contain whiskers and prevent them from causing shorts.[3][4][12] The effectiveness of the coating depends on its thickness and material properties.[3][13]
-
Process Controls:
-
Nickel Diffusion Barrier: Using a nickel layer between the copper substrate and the this compound plating can block the diffusion of copper into the this compound, thereby inhibiting the growth of the stress-inducing IMC layer.[3]
-
Annealing: A post-plating heat treatment (annealing) can help to relieve internal stresses from the plating process.[1][8]
-
Finish Selection: Using matte this compound finishes is generally preferred over bright this compound finishes, as the latter tend to have higher internal stresses.[6]
-
Q4: Can conformal coating completely stop this compound whisker growth?
Conformal coatings do not stop the growth of this compound whiskers, but they can effectively mitigate the risks associated with them.[5][6] A properly selected and applied conformal coating can physically constrain the whiskers, preventing them from bridging conductors and causing electrical shorts.[8] The effectiveness is highly dependent on the coating material and its thickness. Thicker coatings are generally more effective at containing whiskers.[3][13] Studies have shown that materials like urethane and parylene are highly effective, while acrylics may be less so, especially at thinner applications.[6][12][13]
Q5: What is the role of lead in preventing this compound whiskers?
The addition of lead to this compound solder has been a long-standing and effective method for mitigating this compound whisker growth.[5][6] Lead helps to relieve the compressive stresses within the this compound plating that are the driving force for whisker formation.[11][14] The presence of lead particles disrupts the uniform crystalline structure of this compound, which is believed to inhibit the mechanism of whisker growth.[14] Due to environmental regulations restricting the use of lead, the electronics industry has largely moved to lead-free solders, which has renewed the focus on alternative this compound whisker mitigation strategies.[3][14][15]
Q6: What are the standard industry tests for evaluating this compound whisker propensity?
Several industry-standard tests are used to assess the likelihood of this compound whisker growth on electronic components. These tests typically involve subjecting the components to environmental conditions known to accelerate whisker growth. Key test methods include:
-
Temperature Cycling: Components are cycled between low and high temperatures (e.g., -55°C to 85°C) for a specified number of cycles.[16] This induces thermal stress.
-
High Temperature and Humidity Storage: Components are stored at elevated temperature and relative humidity (e.g., 60°C and 93% RH or 85°C and 85% RH) for an extended period.[1][17]
-
Ambient Temperature/Humidity Storage: Long-term storage under ambient office conditions can also be used to observe whisker growth over time.[18]
Inspection for whiskers is typically performed using a Scanning Electron Microscope (SEM) at various magnifications.[16][19]
Troubleshooting Guides
Scenario 1: We are observing whisker growth on our pure this compound-plated components. What are the immediate steps to mitigate this?
Answer:
If you are observing this compound whisker growth on your components, it is crucial to take immediate action to prevent potential failures.
Step 1: Quarantine and Inspect. Immediately quarantine the affected batch of components. Use a Scanning Electron Microscope (SEM) to inspect the extent of the whisker growth, measuring the length and density of the whiskers.
Step 2: Assess the Risk. Determine the risk based on the whisker lengths and the spacing of the conductors on your circuit boards. Longer whiskers pose a higher risk of causing short circuits.
Step 3: Immediate Mitigation Options.
-
Conformal Coating: If the components are already assembled, applying a conformal coating can be an effective immediate solution to contain the existing whiskers and prevent them from causing shorts. Ensure the coating thickness is sufficient for effective containment.[3]
-
Robotic Hot Solder Dip: For unmounted components, a robotic hot solder dip process can be used to remove the pure this compound plating and replace it with a this compound-lead or other whisker-resistant alloy.[6]
Step 4: Long-Term Corrective Actions.
-
Review Plating Specifications: Work with your component supplier to change the plating finish to one with a lower propensity for whisker growth, such as matte this compound with a nickel barrier or a this compound-lead alloy (if permissible for your application).[4][6]
-
Implement Post-Plating Processes: Introduce an annealing step after plating to relieve internal stresses.[1]
Scenario 2: Our conformal coating is not effectively preventing whisker-related failures. What could be the issue?
Answer:
If you are experiencing failures despite using a conformal coating, several factors could be at play.
Step 1: Verify Coating Thickness and Coverage. The most common reason for conformal coating failure in mitigating this compound whiskers is insufficient thickness.[3][13] Use appropriate measurement techniques to verify that the coating thickness meets the recommended specifications for whisker mitigation (typically thicker coatings are better).[3] Also, ensure that the coating provides complete and uniform coverage over all whisker-prone surfaces.
Step 2: Evaluate the Coating Material. Some conformal coating materials are more effective at containing whiskers than others. Harder coatings tend to be better at preventing whisker penetration.[6] Urethane and parylene coatings have shown high effectiveness.[12] If you are using an acrylic coating, you may need to consider a different material or a significantly greater thickness.
Step 3: Investigate the Stress Environment. Even with a robust conformal coating, extreme mechanical or thermal stress on the components can exacerbate whisker growth, potentially leading to penetration of the coating. Review the operating environment and handling procedures to identify any sources of excessive stress.
Step 4: Re-evaluate the Root Cause. While conformal coating is a mitigation strategy, it does not address the root cause of whisker growth. Consider implementing other preventative measures such as using a nickel diffusion barrier or changing the plating finish on your components.[3]
Data Presentation
Table 1: Effectiveness of Conformal Coatings in Mitigating this compound Whisker Growth
| Coating Type | Thickness (mils) | Base Metal | Test Conditions | Outcome |
| Acrylic | up to 2 | C110 | Bent coupons | Tenting of whiskers observed[3] |
| Acrylic | 3 | C110 and Alloy 42 | Bent coupons | No tenting or penetration[3] |
| Silicone | 0.6 - 1.5 | - | - | Did not perform well[3] |
| Silicone | 3.9 - 6 | - | - | Effective in mitigating whisker growth[3] |
| Uralane-based | > 2.0 | Bright this compound plated brass | 9 years ambient storage | Prevented whisker protrusion[13] |
| Urethane | - | - | - | Highly effective[12] |
| Parylene | - | - | - | Highly effective[12] |
Table 2: Summary of Whisker Growth for Loose Parts Exposed to 2000 Temperature Cycles (-40°C/+80°C)
| Mitigation Method | Maximum Whisker Length (µm) after 1500 hours |
| Controls | 63[1] |
| Annealed | 64[1] |
| Fused | 38[1] |
Experimental Protocols
1. Temperature Cycling Test for this compound Whisker Propensity
-
Objective: To assess the propensity of a this compound-plated surface to grow whiskers under thermal stress.
-
Methodology (based on JESD22-A104):
-
Sample Preparation: Mount the components to be tested on a suitable substrate or test fixture.
-
Initial Inspection: Inspect the samples using a Scanning Electron Microscope (SEM) at magnifications of 250x and 2500x to document the initial state of the this compound plating.[16]
-
Temperature Cycling: Place the samples in a temperature cycling chamber. Cycle the temperature between -55°C and +85°C.[16]
-
Dwell Time: The minimum soak time at the temperature extremes should be 10 minutes.[16]
-
Number of Cycles: Perform a predetermined number of cycles, typically 1000 or 2000 cycles.[1]
-
Data Collection: Measure and record the length and density of any observed this compound whiskers.
-
2. High Temperature and Humidity Test
-
Objective: To evaluate the effect of elevated temperature and humidity on this compound whisker growth.
-
-
Sample Preparation: Prepare the test samples as in the temperature cycling test.
-
Initial Inspection: Perform a baseline SEM inspection of the samples.
-
Environmental Exposure: Place the samples in a temperature and humidity chamber set to 60°C and 93% relative humidity or 85°C and 85% relative humidity.[1][17]
-
Test Duration: The test is typically run for an extended period, such as 1500 or 4000 hours.[1][16]
-
Interim and Final Inspections: Conduct SEM inspections at specified intervals and at the end of the test to document whisker growth.
-
Data Analysis: Analyze the SEM images to determine the maximum whisker length and whisker density.
-
Visualizations
Caption: this compound Whisker Growth Mechanism.
Caption: Decision Tree for Mitigation Strategy Selection.
Caption: Experimental Workflow for Whisker Inspection.
References
- 1. osti.gov [osti.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemtronics.com [chemtronics.com]
- 4. nepp.nasa.gov [nepp.nasa.gov]
- 5. nepp.nasa.gov [nepp.nasa.gov]
- 6. Critical Considerations for this compound Whisker Mitigation [circuitrework.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Lead-Free Surface Finishes for Electronic Components: this compound Whisker Growth | NIST [nist.gov]
- 10. This compound Whisker Mitigation and Conformal Coating | Specialty Coating Systems [scscoatings.com]
- 11. electronics.org [electronics.org]
- 12. This compound Whisker Mitigation | this compound Whisker Mitigation Coatings [plasmarugged.com]
- 13. electronics.org [electronics.org]
- 14. youtube.com [youtube.com]
- 15. srnl.gov [srnl.gov]
- 16. johansondielectrics.com [johansondielectrics.com]
- 17. circuitinsight.com [circuitinsight.com]
- 18. thor.inemi.org [thor.inemi.org]
- 19. ttelectronics.com [ttelectronics.com]
Overcoming volume expansion in tin-based battery anodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin-based anode materials for lithium-ion batteries. The focus is on overcoming the critical challenge of volume expansion during electrochemical cycling.
Frequently Asked Questions (FAQs)
Q1: Why is volume expansion a major issue in this compound-based anodes?
A1: this compound (Sn) has a high theoretical capacity for lithium storage, making it an attractive alternative to conventional graphite anodes. However, during the process of lithiation (charging), this compound alloys with lithium to form various LiₓSn phases. This alloying process can lead to a massive volume expansion of up to 300%.[1][2] This expansion and the subsequent contraction during delithiation (discharging) cause several problems:
-
Pulverization: The repeated expansion and contraction induce mechanical stress that can fracture and pulverize the active material particles.
-
Loss of Electrical Contact: Pulverization leads to the loss of electrical contact between the active material particles and between the particles and the current collector, resulting in a rapid decline in capacity.
-
Unstable Solid Electrolyte Interphase (SEI): The volume changes can crack the protective SEI layer that forms on the anode surface. This exposes fresh anode material to the electrolyte, leading to continuous SEI reformation, which consumes lithium ions and electrolyte, thereby reducing the coulombic efficiency and overall battery life.
Q2: What are the primary strategies to mitigate volume expansion in this compound-based anodes?
A2: The main strategies focus on creating robust anode architectures that can accommodate the volume changes without mechanical failure. These include:
-
Nanostructuring: Reducing the particle size of the this compound-based material to the nanoscale can help to better accommodate the strain of volume expansion and reduce the likelihood of pulverization.
-
Composite Formation: Dispersing this compound-based nanoparticles within a conductive and mechanically buffering matrix, such as carbon (e.g., graphene, carbon nanotubes) or an inactive metal (e.g., copper, cobalt), can help to cushion the volume expansion and maintain electrical conductivity.
-
Porous Architectures: Designing porous or hollow structures provides internal void space to accommodate the volume expansion, thus preserving the overall electrode integrity.
-
Binder Selection: Utilizing binders with high elasticity and strong adhesion, such as a combination of sodium carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR), can help to maintain the mechanical integrity of the electrode during cycling.[2][3]
-
Electrolyte Additives: Introducing additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) into the electrolyte can help to form a more stable and flexible SEI layer that can better withstand the volume changes.[4][5]
Q3: What is the typical voltage window for testing this compound-based half-cells?
A3: For galvanostatic cycling of this compound-based half-cells (against a lithium metal counter electrode), a typical voltage window is between 0.01 V and 1.5 V vs. Li/Li⁺. Some studies may use a narrower window, for example, up to 1.0 V on delithiation, to improve cycling stability by avoiding certain phase transitions.[2][3]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Very Low Initial Coulombic Efficiency (ICE) (<60%) | 1. Excessive SEI Formation: High surface area of the active material leads to a large consumption of lithium ions in the first cycle to form the Solid Electrolyte Interphase (SEI).[6] 2. Irreversible Reactions: Formation of irreversible products like Li₂O in the case of this compound oxide (SnO₂) anodes. 3. Residual Water/Impurities: Moisture in the electrode or electrolyte can react with lithium, consuming it irreversibly. | 1. Optimize Material Morphology: Reduce the specific surface area of your active material if possible, without compromising rate capability. 2. Use Electrolyte Additives: Incorporate film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) into your electrolyte to promote the formation of a more stable and efficient SEI layer.[6] 3. Pre-lithiation: Consider pre-lithiation of the anode to compensate for the initial lithium loss. 4. Drying: Ensure all components (active material, binder, current collector) and the assembled cell are thoroughly dried under vacuum to remove any traces of water. |
| Rapid Capacity Fading After a Few Cycles | 1. Pulverization of Active Material: The volume expansion and contraction during cycling is causing the this compound-based particles to crack and lose electrical contact. 2. Delamination of Electrode Film: Poor adhesion of the electrode coating to the copper current collector. 3. Unstable SEI Layer: Continuous cracking and reformation of the SEI layer is consuming lithium and degrading the electrode-electrolyte interface. | 1. Improve Electrode Architecture: Synthesize a composite material with a carbon buffer matrix or create a porous structure to accommodate volume changes. 2. Optimize Binder: Switch from a rigid binder like PVDF to a more flexible and adhesive water-based binder system like CMC/SBR.[2] The mechanical flexibility of CMC/SBR is better suited for high-volume-change anodes.[3] 3. Enhance Adhesion: Ensure proper slurry preparation and coating procedures. Consider using a current collector with a roughened surface for better mechanical interlocking. 4. Stabilize SEI: Use electrolyte additives like FEC to form a more robust SEI layer. |
| Increase in Cell Resistance (High Polarization) | 1. Thick or Unstable SEI Layer: A poorly formed or continuously reforming SEI layer can have high ionic resistance. 2. Loss of Electrical Conductivity: Cracking and isolation of active material particles break the conductive pathways within the electrode. 3. Poor Particle-to-Particle Contact: Inadequate mixing of the active material and conductive additive (e.g., carbon black) in the electrode slurry. | 1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS to diagnose the source of the increased resistance (e.g., SEI resistance, charge transfer resistance). 2. Optimize Conductive Additive: Ensure a homogeneous dispersion of the conductive additive in the electrode slurry. You may need to adjust the weight percentage of the conductive carbon. 3. Improve Electrode Formulation: Consider incorporating conductive polymers or carbon coating on your active material to ensure robust electrical pathways. |
| Inconsistent or Non-reproducible Results | 1. Inhomogeneous Slurry: The active material, binder, and conductive additive are not uniformly mixed, leading to variations in electrode composition. 2. Variations in Electrode Loading: Inconsistent thickness or mass of the active material on the current collector. 3. Inconsistent Cell Assembly: Differences in the pressure applied during crimping of coin cells, or variations in the amount of electrolyte added. | 1. Standardize Slurry Preparation: Use a planetary mixer or a high-shear homogenizer for a consistent slurry. Monitor viscosity. 2. Control Electrode Coating: Use a doctor blade with a fixed gap to ensure uniform electrode thickness and mass loading. Weigh each electrode after drying. 3. Standardize Cell Assembly: Use a torque-controlled crimper for coin cells to apply consistent pressure. Use a micropipette to add a precise and consistent amount of electrolyte to each cell. |
Quantitative Data Tables
Table 1: Performance Comparison of Different this compound-Based Anode Materials
| Anode Material | Binder | Electrolyte Additive | Initial Discharge Capacity (mAh/g) | Capacity after 100 cycles (mAh/g) | Coulombic Efficiency at 100th cycle (%) | Reference |
| SnO₂-Graphite | PAA:CMC | FEC | ~1200 | ~650 (at 300 cycles) | >99.5 | [3] |
| SnO₂ Nanofibers | - | - | >1200 | ~600 | ~98 | [1] |
| Sn/PPy Composite | CMC | - | ~1000 | ~550 | ~99 | [4] |
| SnS₂ | - | - | ~1100 | ~600 | >99 | [1] |
| Sn-Cu Alloy | PVDF | - | ~700 | ~400 | ~98 | - |
Table 2: Effect of Binders on the Performance of Metal Oxide Anodes
| Active Material | Binder | Reversible Capacity after 30 cycles (mAh/g) | Capacity Retention | Reference |
| Silicon | PVDF | 1093 | - | [7] |
| Silicon | SBR+CMC | 2221 | - | [7] |
| CuO | PVDF | <200 (after 15 cycles) | Low | [2] |
| CuO | SBR+CMC | ~550 (after 50 cycles) | ~87% | [2] |
| ZnFe₂O₄ | PVDF | 461 (after 15 cycles) | Low | [7] |
| ZnFe₂O₄ | SBR+CMC | 873 (after 100 cycles) | High | [7] |
Note: Performance metrics can vary significantly based on synthesis methods, electrode preparation, and testing conditions.
Experimental Protocols
Protocol 1: High-Energy Ball Milling for Sn-Sb Alloy Synthesis
This protocol is adapted from a method for producing SnSb₂Te₄ and can be modified for other Sn-based alloys.[8]
-
Precursor Preparation: Weigh stoichiometric amounts of high-purity this compound (Sn) and antimony (Sb) powders (e.g., for SnSb).
-
Loading the Vial: Load approximately 1 gram of the powder mixture into a cylindrical agate vial. Add agate balls with a ball-to-powder weight ratio of approximately 5:1.
-
Milling Process:
-
Place the vial in a high-energy ball mill (e.g., SPEX 8000M).
-
Mill in cycles of 60 minutes of milling followed by a 15-minute rest period to prevent overheating and allow for homogenization.
-
Continue this process for a total milling time of 2-6 hours, depending on the desired particle size and phase formation.
-
-
Characterization: After milling, the resulting powder should be characterized using X-ray Diffraction (XRD) to confirm phase formation and Scanning Electron Microscopy (SEM) to observe particle morphology.
Protocol 2: CR2032 Coin Cell Assembly for Half-Cell Testing
-
Electrode Preparation:
-
Prepare a slurry by mixing the active material (e.g., SnO₂), conductive carbon (e.g., Super P), and binder (e.g., CMC/SBR) in an 8:1:1 weight ratio in deionized water.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80-100°C for 12 hours.
-
Punch out circular electrodes (e.g., 12 mm diameter) from the coated foil.
-
-
Cell Assembly (in an Argon-filled Glovebox):
-
Place the anode electrode in the center of the CR2032 coin cell's bottom casing.
-
Add a few drops of electrolyte (e.g., 1 M LiPF₆ in EC:DEC with 5% FEC) to wet the electrode.
-
Place a polypropylene separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place a lithium metal disc (counter and reference electrode) on top of the separator.
-
Place a stainless steel spacer and a spring on top of the lithium metal.
-
Place the top casing (with gasket) over the stack.
-
Crimp the cell using a coin cell crimper with a pressure of ~800-1000 psi.
-
-
Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.
Protocol 3: Galvanostatic Cycling
-
Formation Cycles:
-
Cycle the cell for the first 2-3 cycles at a low C-rate (e.g., C/20 or C/10, where 1C corresponds to a full charge/discharge in one hour) within the voltage window of 0.01-1.5 V vs. Li/Li⁺. This allows for the stable formation of the SEI layer.
-
-
Cycling Performance Test:
-
Cycle the cell at a higher C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate its long-term stability.
-
-
Rate Capability Test:
-
Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate (e.g., 10 cycles) to assess its performance under high current densities.
-
Visualizations
Caption: Experimental workflow from material synthesis to electrochemical testing.
Caption: Degradation mechanism in this compound-based anodes due to volume expansion.
Caption: A simplified troubleshooting flowchart for common issues.
References
- 1. publications.ait.ac.at [publications.ait.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound/polypyrrole composite anode using sodium carboxymethyl cellulose binder for lithium-ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. lu.engin.umich.edu [lu.engin.umich.edu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Effect of Different Binders on the Electrochemical Performance of Metal Oxide Anode for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
Optimizing Tin Film Deposition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing tin (Sn) film deposition processes. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during experiments.
Troubleshooting Common Issues in this compound Film Deposition
This section addresses prevalent problems in this compound film deposition, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor Adhesion / Film Peeling | - Substrate contamination (oils, dust, oxides).[1][2] - High internal film stress. - Mismatch in thermal expansion coefficients between the film and substrate.[2] - Insufficient energy of depositing atoms. | - Thoroughly clean the substrate surface using solvents, ultrasonic cleaning, and/or in-situ plasma or ion etching.[1][2] - Optimize deposition temperature and pressure to reduce stress. - Select a substrate with a closer thermal expansion coefficient to this compound. - Increase substrate temperature or use ion-assisted deposition to enhance adatom mobility and adhesion. |
| Non-Uniform Film Thickness | - Improper substrate-to-source distance or geometry.[2] - Inconsistent deposition rate. - Non-uniform temperature distribution across the substrate. - Instability in the plasma (sputtering) or electron beam (e-beam evaporation).[1] | - Adjust the distance and angle between the substrate and the source for more uniform flux. - Ensure stable power to the source and monitor the deposition rate in real-time. - Use a rotating substrate holder for better uniformity. - Calibrate and stabilize the deposition source. |
| High Film Resistivity / Hazy Appearance | - Contamination from residual gases in the vacuum chamber (e.g., water, oxygen). - Low film density or porous microstructure. - Impurities in the source material. | - Ensure a low base pressure in the deposition chamber (<10⁻⁵ Torr) before starting. - Increase substrate temperature to promote denser film growth. - Use high-purity (99.99% or higher) this compound source material. |
| Film Defects (Pinholes, Voids, Cracks) | - Particulates on the substrate or flaking from chamber shields. - High internal stress leading to cracking.[1] - Low adatom mobility on the substrate surface. | - Maintain a clean deposition chamber and regularly clean or replace shields. - Optimize deposition parameters to reduce film stress. - Increase substrate temperature to enhance surface diffusion of deposited atoms. |
| This compound Whisker Formation | - High compressive stress in the this compound film. - Intermetallic compound formation with the underlayer (e.g., copper). | - Use this compound alloys with elements like bismuth or antimony to inhibit whisker growth. - Anneal the film after deposition to relieve stress. - Apply a nickel underlayer as a barrier between the this compound and copper. - Apply a conformal coating to physically constrain whisker growth. |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the optimization of this compound film deposition.
1. What is the effect of substrate temperature on this compound film properties?
Substrate temperature is a critical parameter that significantly influences the microstructure and properties of this compound films.
| Substrate Temperature | Effect on Film Properties |
| Low (Room Temperature) | - Higher likelihood of amorphous or fine-grained structure. - Potentially higher internal stress. - May result in higher electrical resistivity. |
| Moderate (100-200°C) | - Promotes crystalline growth and larger grain sizes. - Can reduce internal stress. - Generally leads to lower electrical resistivity and better film quality. |
| High (>200°C) | - Can lead to excessive grain growth and surface roughness. - May cause dewetting or island formation on some substrates. |
2. How does chamber pressure affect the deposition process?
Chamber pressure, particularly the partial pressure of the sputtering gas (e.g., Argon), plays a crucial role in sputtering deposition.
| Chamber Pressure | Effect on Film Properties |
| Low | - Higher kinetic energy of sputtered atoms arriving at the substrate. - Can lead to denser films with compressive stress. - May result in better film adhesion. |
| High | - Increased scattering of sputtered atoms, leading to lower kinetic energy. - Can result in more porous films with tensile stress. - Deposition rate may decrease due to increased scattering. |
3. What are the typical deposition rates for this compound films?
Deposition rates vary significantly depending on the technique and process parameters.
| Deposition Technique | Typical Deposition Rate |
| E-beam Evaporation | 1 - 100 Å/s |
| Magnetron Sputtering | 1 - 20 Å/s |
| Pulsed Laser Deposition | 0.1 - 1 Å/pulse |
4. How can I prevent contamination in my this compound films?
Preventing contamination is crucial for achieving high-quality films.
-
Vacuum Integrity: Ensure a high vacuum level (low base pressure) to minimize residual gases like water and oxygen.[1]
-
Source Purity: Use high-purity source materials.
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure before deposition.[2]
-
Chamber Maintenance: Regularly clean the deposition chamber and shields to prevent flaking of previously deposited materials.[2]
5. What are the common methods to characterize this compound films?
Several techniques are used to analyze the properties of deposited this compound films:
-
Structural Properties: X-ray Diffraction (XRD) for crystal structure and grain size.
-
Surface Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
Mechanical Properties: Nanoindentation and scratch tests for hardness and adhesion.
-
Electrical Properties: Four-point probe for resistivity measurements.
Detailed Experimental Protocols
The following are example protocols for common this compound film deposition techniques. These should be adapted based on the specific equipment and desired film properties.
Protocol 1: this compound Film Deposition by RF Magnetron Sputtering
This protocol outlines the steps for depositing a this compound film onto a silicon substrate using RF magnetron sputtering.
-
Substrate Preparation:
-
Clean a silicon wafer by sequentially sonicating in acetone, isopropyl alcohol, and deionized water for 10 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Perform an in-situ plasma etch for 5 minutes to remove any remaining organic contaminants.
-
-
Deposition Process:
-
Mount the cleaned substrate onto the substrate holder in the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Introduce Argon gas into the chamber at a controlled flow rate to achieve a working pressure of 5 mTorr.
-
Set the substrate temperature to 150°C and allow it to stabilize.
-
Apply RF power to the this compound target (e.g., 100 W).
-
Pre-sputter the target for 5 minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin deposition on the substrate.
-
Deposit the film to the desired thickness, monitoring the deposition rate using a quartz crystal microbalance.
-
Once the desired thickness is reached, close the shutter and turn off the RF power.
-
-
Post-Deposition:
-
Turn off the substrate heater and allow the substrate to cool down in a vacuum.
-
Vent the chamber with nitrogen gas and remove the coated substrate.
-
Protocol 2: this compound Oxide (SnO₂) Film Deposition by Pulsed Laser Deposition (PLD)
This protocol describes the deposition of a this compound oxide film using PLD. For a pure this compound film, the oxygen gas would be omitted.
-
Target and Substrate Preparation:
-
Use a high-purity, dense SnO₂ target.
-
Clean the substrate (e.g., quartz) following the procedure in Protocol 1.
-
-
Deposition Process:
-
Mount the substrate and target in the PLD chamber.
-
Evacuate the chamber to a base pressure of 1 x 10⁻⁵ Torr.
-
Introduce oxygen gas into the chamber to a pressure of 100 mTorr.[3]
-
Heat the substrate to the desired temperature (e.g., 450°C).[3]
-
Set the laser parameters: for example, a KrF excimer laser (248 nm) with a fluence of 2 J/cm² and a repetition rate of 10 Hz.
-
Focus the laser beam onto the rotating target.
-
Deposit for the required number of pulses to achieve the desired film thickness.
-
-
Post-Deposition:
-
Cool the substrate to room temperature in the same oxygen pressure.
-
Vent the chamber and remove the sample.
-
Visualizing Deposition Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the this compound film deposition process.
Caption: A generalized workflow for a physical vapor deposition process.
Caption: The influence of key deposition parameters on resulting film properties.
Caption: A troubleshooting flowchart for addressing poor film adhesion.
References
Preventing hydrolysis of divalent tin in plating solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of divalent tin (Sn²⁺) in plating solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound plating experiments, focusing on the identification and resolution of problems related to the hydrolysis of divalent this compound.
Issue: The plating bath appears cloudy or milky.
-
Question: My this compound plating bath, which was initially clear, has become cloudy or has a white precipitate. What is the likely cause and how can I fix it?
-
Answer: A cloudy or milky appearance is a common visual indicator of divalent this compound hydrolysis.[1] This occurs when Sn²⁺ ions react with water to form insoluble this compound hydroxides and basic this compound salts. This process is accelerated by elevated temperatures and an insufficiently acidic environment.
Immediate Actions:
-
Check the pH: The pH of the plating bath is a critical factor. For acidic this compound plating solutions, the pH should be maintained at a low level, typically below 1.0, to inhibit hydrolysis. If the pH is too high, carefully add the appropriate acid (e.g., sulfuric acid for sulfate-based baths, methane sulfonic acid for MSA baths) to lower it to the recommended range.
-
Filter the solution: Use a fine filter to remove the precipitated this compound salts and clarify the solution.
-
Analyze this compound Concentration: After filtration, analyze the divalent this compound concentration in the bath, as the precipitation will have lowered it. Adjust the concentration by adding stannous salt as needed.
-
Issue: The plated deposit is rough, granular, or has a burnt appearance.
-
Question: I am observing a rough or burnt deposit on my plated substrate. Could this be related to this compound hydrolysis?
-
Answer: Yes, indirectly. While a burnt appearance is often due to excessively high current density, a rough or granular deposit can be caused by solid particles in the plating bath.[2] These particles can be the result of this compound hydrolysis. If the bath is cloudy, these insoluble this compound salts can co-deposit with the this compound, leading to a poor-quality finish.
Troubleshooting Steps:
-
Verify Bath Clarity: First, visually inspect the plating solution for any cloudiness or precipitates.
-
Address Hydrolysis: If the bath is not clear, follow the steps outlined in the previous issue to address hydrolysis (check pH, filter, and analyze).
-
Check Operating Parameters: If the bath is clear, review your plating parameters. A high current density is a common cause of burnt deposits. Also, ensure the stannous this compound concentration is within the optimal range; a low concentration can lead to burning at a given current density.[1]
-
Issue: The plating rate has decreased, and the efficiency is low.
-
Question: My this compound plating process seems to have slowed down, and I'm not achieving the desired plating thickness in the usual amount of time. What could be the cause?
-
Answer: A decrease in plating rate and efficiency can be a direct consequence of the depletion of divalent this compound in the solution due to hydrolysis. The formation of insoluble this compound salts removes Sn²⁺ ions from the bath, making them unavailable for deposition.
Corrective Measures:
-
Analyze for Divalent this compound: Perform a titration (see Experimental Protocols section) to determine the current concentration of Sn²⁺ in your plating bath.
-
Replenish the Bath: Based on the analysis, add the required amount of stannous salt (e.g., stannous sulfate) to bring the concentration back to the optimal level.
-
Review Stabilizer Concentration: Ensure that the concentration of any stabilizers in your plating bath is adequate. Stabilizers are added to help prevent the hydrolysis of divalent this compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is divalent this compound hydrolysis?
A1: Divalent this compound (Sn²⁺) hydrolysis is a chemical reaction in which stannous ions react with water to form insoluble compounds, such as this compound(II) hydroxide (Sn(OH)₂) and other basic salts. In acidic solutions, this can be represented by the equilibrium: Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺. If the solution is not sufficiently acidic, the equilibrium will shift to the right, leading to the precipitation of these insoluble compounds and giving the solution a milky or cloudy appearance.
Q2: How does pH affect the stability of a divalent this compound plating solution?
A2: The pH is the most critical factor in preventing the hydrolysis of divalent this compound. A low pH (highly acidic environment) shifts the hydrolysis equilibrium to the left, keeping the this compound ions in their soluble Sn²⁺ form. As the pH increases, the concentration of hydroxide ions (OH⁻) also increases, promoting the formation of insoluble this compound hydroxides. Therefore, maintaining a low pH is essential for the stability of acidic this compound plating baths.
Q3: What is the role of a stabilizer in a this compound plating bath?
A3: Stabilizers are chemical additives that help to prevent the hydrolysis of divalent this compound in the plating solution.[1] They can work by forming soluble complexes with the Sn²⁺ ions, which are more resistant to hydrolysis than the free this compound ions. This helps to keep the plating bath clear and the this compound concentration stable over time.
Q4: Can oxidation of divalent this compound also be a problem?
A4: Yes, in addition to hydrolysis, divalent this compound (Sn²⁺) is susceptible to oxidation to tetravalent this compound (Sn⁴⁺) by atmospheric oxygen. While Sn⁴⁺ is more stable, its formation is generally undesirable in a Sn²⁺ plating bath as it can lead to the formation of sludge and negatively impact the performance of the bath and the quality of the deposit. Antioxidants are often added to this compound plating solutions to inhibit this oxidation process.
Q5: What are the visual cues of this compound hydrolysis in a plating bath?
A5: The primary visual cue of this compound hydrolysis is the loss of clarity in the plating solution. The bath may appear milky, cloudy, or have a noticeable white precipitate.[1] This is a clear indication that the divalent this compound is precipitating out of the solution as insoluble salts.
Data Presentation
Table 1: Typical Operating Parameters for an Acidic this compound Plating Bath
| Parameter | Range | Purpose |
| Stannous Sulfate (as Sn²⁺) | 15 - 40 g/L | Source of this compound ions for plating. |
| Sulfuric Acid | 10 - 20% by volume | Provides conductivity and maintains a low pH to prevent hydrolysis. |
| Temperature | 18 - 25 °C | Room temperature operation is typical; higher temperatures can accelerate hydrolysis. |
| Cathode Current Density | 1 - 3 A/dm² | Determines the rate of deposition. |
Table 2: Equilibrium Constants for Divalent this compound Hydrolysis Reactions
This table provides the equilibrium constants (log K) for the primary hydrolysis reactions of Sn²⁺ at 25°C and zero ionic strength. A more negative log K value indicates a lower tendency for the reaction to proceed to the right at a given pH.
| Reaction | log K |
| Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺ | -3.53 |
| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | -7.68 |
| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -4.79 |
| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -5.60 |
Data sourced from "this compound(II) hydrolysis constants" from the NECTAR COST Action TD1407.
Experimental Protocols
Protocol: Iodometric Titration for the Determination of Divalent this compound (Sn²⁺) Concentration
This protocol outlines a standard laboratory procedure for quantifying the concentration of divalent this compound in a plating solution. The principle of this method is the oxidation of Sn²⁺ to Sn⁴⁺ by a standardized iodine solution.
Materials and Reagents:
-
500 mL Erlenmeyer flask
-
10 mL volumetric pipette
-
50 mL burette
-
Deionized (DI) water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Starch indicator solution (1%)
-
Standardized 0.1 N Potassium Iodate (KIO₃) solution
Procedure:
-
Sample Preparation: Pipette 5.0 mL of the this compound plating solution into a 500 mL Erlenmeyer flask.
-
Dilution: Add approximately 100 mL of deionized water to the flask.
-
Acidification: Carefully add 50 mL of concentrated hydrochloric acid to the solution in the flask. Swirl gently to mix.
-
Inert Atmosphere Generation: Slowly and carefully add approximately 0.5 grams of sodium bicarbonate to the flask. The reaction with the acid will generate carbon dioxide, which displaces the air and creates an inert atmosphere, preventing the oxidation of the Sn²⁺ by atmospheric oxygen.
-
Indicator Addition: Add 1-2 mL of the starch indicator solution to the flask. The solution should remain colorless at this stage.
-
Titration: Immediately begin titrating the solution with the standardized 0.1 N potassium iodate solution from the burette. Swirl the flask continuously.
-
Endpoint Determination: The endpoint of the titration is reached when the solution turns a persistent blue color that remains for at least 30 seconds.
-
Record Volume: Record the volume of the potassium iodate solution used in the titration.
Calculation:
The concentration of stannous this compound (in g/L) can be calculated using the following formula:
Sn²⁺ (g/L) = (V × N × 59.35) / S
Where:
-
V = Volume of potassium iodate solution used (in mL)
-
N = Normality of the potassium iodate solution (in N)
-
59.35 = Molar mass of this compound (118.71 g/mol ) divided by the number of electrons transferred (2)
-
S = Volume of the plating solution sample used (in mL, typically 5 mL)
Mandatory Visualizations
Caption: Divalent this compound hydrolysis pathway in aqueous solutions.
Caption: Troubleshooting workflow for this compound plating defects.
References
Technical Support Center: Immersion Tin Soldering
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during immersion tin soldering experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific soldering problems.
Problem: Dewetting or Non-Wetting of Solder
Q: My solder is not adhering properly to the immersion this compound pads, exhibiting dewetting (solder recedes after initial wetting) or non-wetting (solder fails to wet the surface at all). What are the potential causes and how can I fix this?
A: Dewetting and non-wetting are common solderability issues with immersion this compound finishes. The primary causes are typically related to surface contamination, oxidation, or the formation of a thick intermetallic compound (IMC) layer.
Troubleshooting Steps:
-
Inspect for Surface Contamination: Visually inspect the PCB surface for any signs of contamination such as fingerprints, oils, or residues.[1] Clean the surface with a suitable solvent like isopropyl alcohol using a lint-free cloth. Ensure proper handling procedures are followed, including the use of gloves.[1][2][3]
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Evaluate for Oxidation: A dull or discolored this compound surface can indicate oxidation.[1] This can occur due to prolonged exposure to air or improper storage conditions. Storing boards in a nitrogen dry box or a moisture barrier bag can help prevent oxidation.[1]
-
Assess Intermetallic Compound (IMC) Growth: The IMC layer naturally forms between the copper and this compound.[4] Excessive growth, often due to extended storage at elevated temperatures or multiple reflow cycles, can lead to poor solderability.[1][5] If the board's shelf life (typically 3-6 months) has been exceeded, the IMC layer may be too thick.[1] Consider using fresh boards for your experiments.
-
Verify Solder and Flux: Ensure the solder paste and flux are fresh and have been stored correctly. Expired or improperly stored materials can lose their effectiveness.[6] The flux must be active enough to remove the this compound oxide layer during soldering.[1][6]
-
Optimize Reflow Profile: An incorrect reflow profile can exacerbate wetting problems. Ensure your profile has an adequate preheat stage to activate the flux and that the peak temperature and time above liquidus (TAL) are within the recommended range for your solder paste and the immersion this compound finish.[1]
Problem: Solder Balling
Q: I am observing small spheres of solder on the PCB surface after the reflow process. What causes solder balling and how can I prevent it?
A: Solder balling is often caused by issues with the solder paste, the reflow profile, or contamination on the PCB or components.[7][8][9]
Troubleshooting Steps:
-
Check Solder Paste Condition: Solder paste that has absorbed moisture from the environment can lead to spattering and solder ball formation during reflow.[7][9] Ensure solder paste is stored in an airtight container at the recommended temperature and allowed to reach room temperature before use to prevent condensation. Also, check the expiration date of the solder paste.[6][7]
-
Review Solder Paste Application: Excessive solder paste deposition can cause the excess to form solder balls.[9] Inspect the stencil printing process for proper alignment and ensure the stencil is clean.[7]
-
Analyze the Reflow Profile: A rapid preheat rate can cause the solvents in the solder paste to outgas violently, leading to solder spatter.[7][8] A gradual preheat is recommended. Conversely, a soak time that is too long or a temperature that is too high can lead to excessive oxidation of the solder paste before reflow.[6]
-
Inspect for Surface Contamination: Contaminants on the PCB or component leads can prevent the solder from wetting properly, causing it to ball up.[7] Ensure all surfaces to be soldered are clean.
Problem: this compound Whiskers
Q: I am concerned about the potential for this compound whisker growth. What are they and how can their growth be mitigated?
A: this compound whiskers are electrically conductive, crystalline structures that can grow from surfaces where this compound is used as a final finish.[10] They pose a risk of creating short circuits. Their growth is primarily driven by stresses within the this compound plating.
Mitigation Strategies:
-
Control Plating Thickness: While there isn't a universally agreed-upon "safe" thickness, very thin or very thick this compound deposits can be more prone to whisker growth. Adhering to recommended thickness specifications is a key first step.
-
Use of an Underplate: A nickel barrier layer between the copper substrate and the this compound finish is a common and effective method to mitigate whisker growth.[11][12][13] The nickel acts as a diffusion barrier, reducing the formation of the Cu-Sn intermetallic compounds that are a source of stress.
-
Reflow Soldering/Annealing: The process of reflowing the this compound finish (heating it above its melting point) can help to relieve internal stresses, thus reducing the driving force for whisker growth.[11] A post-plating annealing step can have a similar effect.
-
Conformal Coating: Applying a conformal coating over the finished PCB assembly can physically impede whisker growth and prevent them from causing short circuits.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the recommended process parameters for immersion this compound plating?
A1: The optimal parameters can vary depending on the specific chemistry being used. However, general guidelines are provided in the table below. It is always recommended to consult the specific datasheet for the immersion this compound chemistry you are using.
| Parameter | Typical Range | Impact of Deviation |
| This compound Concentration | 10-20 g/L | Too High: Rough deposit. Too Low: Slow deposition rate. |
| Thiourea | 60-100 g/L | Acts as a complexing agent. |
| Sulfuric Acid | 10-20% by volume | Too High: Can increase deposition rate but may lead to a rougher finish. Too Low: Reduced plating efficiency. |
| Temperature | 60-70°C (140-158°F) | Too High: Can lead to a powdery deposit. Too Low: Slow deposition rate. |
| Immersion Time | 5-15 minutes | Determines the final thickness of the this compound layer. |
| Agitation | Mild | Ensures uniform deposition. |
Q2: What is the typical thickness of an immersion this compound coating and how is it measured?
A2: The typical thickness for an immersion this compound coating is between 0.8 and 1.2 micrometers (µm).[1] This thickness is a balance between providing sufficient protection and solderability without being excessively thick, which can promote IMC growth. According to the IPC-4554 specification, the thickness can range from 0.6 to 1.2 µm.[15] The most common method for measuring the thickness of the immersion this compound layer is X-Ray Fluorescence (XRF) spectroscopy.
Q3: What is the recommended shelf life for PCBs with an immersion this compound finish?
A3: The recommended shelf life for PCBs with an immersion this compound finish is typically 3 to 6 months when stored in proper conditions.[1] After this period, the growth of the copper-tin intermetallic compound (IMC) layer can significantly degrade solderability.
Q4: What are the ideal storage conditions for immersion this compound coated PCBs?
A4: To maximize the shelf life and preserve the solderability of immersion this compound coated PCBs, they should be stored in a controlled environment with a temperature between 20-25°C and a relative humidity of less than 50%.[16] The use of moisture barrier bags with desiccant is highly recommended to protect against humidity and oxidation.[1][2]
Experimental Protocols
Solderability Testing (Dip and Look Method based on IPC-J-STD-002)
This qualitative test provides a visual assessment of the solderability of the immersion this compound finish.
Methodology:
-
Sample Preparation: Cut a representative coupon from the PCB. Ensure the edges are smooth.
-
Flux Application: Apply a standardized flux (typically a rosin-based, mildly activated flux) to the surface to be tested.[17]
-
Dwell Time: Immerse the coupon into a solder pot containing the appropriate solder alloy at a controlled temperature. The immersion and withdrawal rates are also controlled. A typical dwell time is 5 seconds.[17]
-
Cleaning: After withdrawal from the solder pot, clean the coupon to remove flux residue.
-
Visual Inspection: Examine the coupon under magnification (typically 10x to 20x). A well-wetted surface should be covered with a smooth, continuous layer of solder. A minimum of 95% solder coverage is generally required for acceptance.[18] Defects such as pinholes, non-wetting, and dewetting should be noted.[18]
Solder Joint Cross-Section Analysis
This destructive technique is used to inspect the internal structure of a solder joint, including the IMC formation and the presence of any defects like voids or cracks.
Methodology:
-
Sample Extraction: Carefully cut out the solder joint of interest from the PCB.
-
Encapsulation (Mounting): Place the sample in a mounting cup and embed it in an epoxy or acrylic mounting compound. This provides support during grinding and polishing.[19]
-
Grinding: Use a series of progressively finer abrasive papers to grind the sample and expose the cross-section of the solder joint. This is typically done on a rotating wheel with water as a lubricant.
-
Polishing: After grinding, polish the sample using polishing cloths with diamond suspensions of decreasing particle size (e.g., 9 µm, 3 µm, 1 µm) to achieve a mirror-like finish.
-
Etching: To reveal the microstructure of the solder and the IMC, briefly etch the polished surface with a suitable chemical etchant. The choice of etchant depends on the solder alloy.
-
Microscopic Examination: Examine the cross-section under an optical or scanning electron microscope (SEM). Key features to observe include:
-
Wetting Angle: The angle at which the solder meets the pad.
-
Intermetallic Compound (IMC) Layer: The thickness and morphology of the Cu6Sn5 and Cu3Sn layers.[4] A uniform, continuous IMC layer is desirable.
-
Defects: Look for voids (gas bubbles trapped in the solder), cracks, or any other anomalies within the solder joint.[20]
-
Visualizations
Caption: Troubleshooting workflow for dewetting/non-wetting issues.
Caption: Troubleshooting workflow for solder balling defects.
References
- 1. Troubleshooting Common Immersion this compound Soldering Problems: A Practical Guide [allpcb.com]
- 2. blog.epectec.com [blog.epectec.com]
- 3. PROPER HANDLING OF ENIG AND IMMERSION PCB SURFACE FINISHES [goldphoenixpcb.com]
- 4. electronics.org [electronics.org]
- 5. emerald.com [emerald.com]
- 6. How to Prevent Non-Wetting Defects | MCL [mclpcb.com]
- 7. Solder Balling: A Comprehensive Guide To Causes And Prevention - S&M Co.Ltd - Intelligent Electronic Equipment Manufacturer [chuxin-smt.com]
- 8. aimsolder.com [aimsolder.com]
- 9. What Causes Solder Ball Formation & How to fix on PCB? [sierraassembly.com]
- 10. mouser.com [mouser.com]
- 11. web.calce.umd.edu [web.calce.umd.edu]
- 12. Preventing De-wetting Defects In Immersion this compound Soldering :: I-Connect007 [iconnect007.com]
- 13. Fundamentals of solderability and testing methods | doEEEt.com [doeeet.com]
- 14. This compound Whisker Test Method Development | NIST [nist.gov]
- 15. johansondielectrics.com [johansondielectrics.com]
- 16. DIY Solder Joint Mastery: A Beginner's Guide to Perfect Connections Every Time [allpcb.com]
- 17. e2e.ti.com [e2e.ti.com]
- 18. J-STD-002 – The Standard for Solderability Testing [pcbasic.com]
- 19. Microsectioning 101: Your Essential Guide to PCB Cross-Section Analysis [allpcb.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Reducing Defects in Tin Oxide Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the deposition of tin oxide (SnO₂) thin films.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound oxide thin film deposition.
Issue 1: High Surface Roughness
Q1: My this compound oxide thin film exhibits high surface roughness. What are the potential causes and how can I resolve this?
A1: High surface roughness in this compound oxide films can be attributed to several factors, including improper substrate temperature, non-optimal precursor concentration, and the deposition technique itself.
-
Substrate Temperature: The temperature of the substrate plays a critical role in the growth mechanism of the film. Temperatures that are too low can lead to incomplete decomposition of the precursor, resulting in a rough and porous film. Conversely, excessively high temperatures can cause the precursor to vaporize before reaching the substrate, leading to a powdery and non-uniform film. For spray pyrolysis, an optimal substrate temperature is typically in the range of 260°C to 500°C to ensure complete oxidation and the formation of a smooth film.
-
Precursor Concentration: The concentration of the this compound precursor solution (e.g., this compound chloride) influences the grain size and morphology of the film. A high concentration can lead to the formation of larger agglomerates and increased roughness. It is recommended to optimize the precursor concentration, often in the range of 0.1 M, to achieve a balance between film growth rate and surface smoothness.
-
Deposition Technique: The choice of deposition method significantly impacts surface roughness. For instance, in atmospheric pressure chemical vapor deposition (APCVD), the design of the injector and the uniformity of the gas flow are crucial for depositing smooth films.
Troubleshooting Steps:
-
Optimize Substrate Temperature: Experiment with a range of substrate temperatures to find the optimal condition for your specific setup. Start with a mid-range temperature (e.g., 350°C for spray pyrolysis) and adjust in increments of 25-50°C.
-
Adjust Precursor Concentration: If high roughness persists, try reducing the molar concentration of your this compound precursor solution.
-
Refine Deposition Process: For APCVD, ensure a stable and uniform flow of reactant gases. For spray pyrolysis, maintain a consistent spray rate and nozzle-to-substrate distance.
Issue 2: Presence of Pinholes
Q2: I am observing pinholes in my deposited this compound oxide thin films. What is causing this and what are the corrective actions?
A2: Pinholes are small voids in the film that can compromise its electrical and optical properties.[1][2] The primary causes are substrate contamination and issues with the deposition process itself.
-
Substrate Contamination: Dust, organic residues, or other particulates on the substrate surface can act as masks, preventing film growth in those areas and leading to pinholes.[2] Thorough cleaning of the substrate is therefore essential.
-
Deposition Parameters: In techniques like spray pyrolysis, if the droplets of the precursor solution are too large or the spray rate is too high, it can lead to localized cooling of the substrate and incomplete decomposition, resulting in pinholes. In vacuum-based deposition methods, inadequate vacuum levels can lead to the incorporation of contaminants and the formation of pinholes.
Troubleshooting Steps:
-
Implement a Rigorous Substrate Cleaning Protocol: A multi-step cleaning process is recommended. This can include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of inert gas (e.g., nitrogen). For some applications, a final cleaning step using UV-ozone or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) may be necessary.
-
Optimize Spray Pyrolysis Parameters: If using spray pyrolysis, reduce the spray rate and ensure the nebulizer produces a fine, uniform mist.
-
Ensure High Vacuum: For vacuum deposition techniques, ensure the chamber is pumped down to a sufficiently low base pressure to minimize contamination.
-
Consider a Barrier Layer: In some cases, depositing a thin barrier layer (e.g., SiO₂) on the substrate before the this compound oxide deposition can help to reduce pinholes.
Issue 3: Film Cracking and Peeling
Q3: My this compound oxide films are cracking and peeling off the substrate. Why is this happening and how can I improve adhesion?
A3: Cracking and peeling are typically signs of high internal stress within the film, which can be caused by a mismatch in the thermal expansion coefficients between the film and the substrate, or by the deposition of overly thick films.[3]
-
Thermal Mismatch: During cooling after deposition at an elevated temperature, a significant difference in the thermal expansion coefficients of the this compound oxide film and the substrate material can induce tensile or compressive stress, leading to cracking or peeling.
-
Film Thickness: As the film thickness increases, the total internal stress accumulates. Beyond a critical thickness, this stress can exceed the adhesive strength of the film to the substrate, causing it to delaminate.
Troubleshooting Steps:
-
Substrate Selection: Choose a substrate with a thermal expansion coefficient that is closely matched to that of this compound oxide.
-
Control Film Thickness: Reduce the deposition time or precursor concentration to deposit a thinner film. If a thick film is required, consider depositing it in multiple, thinner layers with annealing steps in between.
-
Optimize Annealing Process: A controlled, slow cooling rate after deposition can help to relieve thermal stress.
-
Improve Substrate Surface: Roughening the substrate surface slightly can sometimes improve mechanical anchoring and adhesion.
Frequently Asked Questions (FAQs)
Q4: What are the most common types of defects in this compound oxide thin films?
A4: Common defects include surface roughness, pinholes, cracks, voids, and crystalline defects such as grain boundaries and dislocations.[3] The prevalence of each type of defect depends heavily on the deposition method and the specific process parameters used.
Q5: How can I characterize the defects in my this compound oxide thin films?
A5: Several techniques are used to characterize defects:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the film surface to visualize pinholes, cracks, and surface morphology.[4]
-
Atomic Force Microscopy (AFM): Used to quantify surface roughness and provide detailed topographical information.[4][5][6]
-
X-ray Diffraction (XRD): Helps to identify the crystalline structure, grain size, and presence of crystalline defects.[4][7][8]
Q6: Can the choice of substrate material influence defect formation?
A6: Yes, the substrate material and its surface condition are critical. A rough or contaminated substrate can lead to pinholes and poor adhesion. Furthermore, the lattice mismatch and thermal expansion coefficient mismatch between the substrate and the this compound oxide film can induce stress and lead to the formation of cracks and other structural defects.[3]
Data Presentation
Table 1: Effect of Deposition Parameters on this compound Oxide Thin Film Properties
| Deposition Parameter | Effect on Surface Roughness (RMS) | Effect on Pinhole Density | Effect on Cracking |
| Substrate Temperature | Increasing temperature to an optimal point generally decreases roughness. | Can decrease with optimal temperature due to better precursor decomposition. | Mismatch with substrate's thermal expansion can cause cracking upon cooling. |
| Precursor Concentration | Higher concentration can increase roughness due to larger grain formation. | Can increase if high concentration leads to incomplete reactions. | Thicker films from higher concentrations can lead to higher stress and cracking. |
| Deposition Time | Longer deposition times leading to thicker films can increase roughness. | May decrease as the film becomes more continuous, but can also increase if stress builds up. | Increased risk of cracking with thicker films due to accumulated stress. |
| Annealing Temperature | Can decrease roughness by promoting grain growth and surface diffusion. | Can help to reduce pinhole density by densifying the film. | Can induce or relieve stress depending on the temperature and atmosphere, affecting cracking. |
Table 2: Quantitative Data on Surface Roughness of SnO₂ Thin Films
| Deposition Method | Substrate Temperature (°C) | Precursor/Target | Dopant | Average Roughness (Ra) / RMS Roughness (nm) | Reference |
| Spray Pyrolysis | 350 | SnCl₄ | - | 8.86 (RMS) | Al-Jawad et al. |
| DC Reactive Sputtering | Ambient | Sn | - | Varies with gas pressure | [6] |
| Dip-Coating | 313 - 373 (Bath Temp) | SnCl₂ | - | Morphology changes with temperature | |
| ALD | 300 | SnCl₄ | - | Increases with film thickness |
Experimental Protocols
Protocol 1: Substrate Cleaning for Defect-Free this compound Oxide Film Deposition
-
Initial Cleaning: Immerse the substrates in a beaker containing a detergent solution and sonicate for 15 minutes.
-
Rinse: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Final Rinse: Rinse again with deionized water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned substrates in a clean, dust-free environment before deposition.
-
(Optional) Advanced Cleaning: For applications requiring extremely low defect density, a final cleaning step using a UV-ozone cleaner for 10-15 minutes can be performed immediately before loading into the deposition chamber.
Protocol 2: Characterization of Surface Morphology using SEM
-
Sample Preparation: Mount a small piece of the this compound oxide-coated substrate onto an SEM stub using conductive carbon tape. Ensure the film surface is facing up. For cross-sectional imaging, carefully cleave the substrate to obtain a clean break.
-
Conductive Coating: If the this compound oxide film is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging effects during imaging.
-
SEM Imaging:
-
Load the sample into the SEM chamber.
-
Pump the chamber down to the required vacuum level.
-
Turn on the electron beam and select an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the beam on the sample surface.
-
Adjust the magnification to visualize the features of interest (e.g., pinholes, cracks, grain structure).
-
Capture images at different magnifications and locations on the sample for a comprehensive analysis.
-
Visualizations
Caption: A flowchart for troubleshooting common defects in this compound oxide thin films.
Caption: Relationship between deposition parameters and resulting film defects.
References
- 1. Quantitative Analysis of the Doping and Defect Density in Mixed Sn–Pb Perovskites Mediated by SnF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory X-Ray Diffraction Analysis of Oxide Thin Films | springerprofessional.de [springerprofessional.de]
- 6. chalcogen.ro [chalcogen.ro]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure and Selected Properties of SnO2 Thin Films [mdpi.com]
Technical Support Center: Enhancing the Efficiency of Tin-Based Perovskite Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing tin-based perovskite solar cells (PSCs). The following guides and frequently asked questions (FAQs) address common experimental challenges and offer detailed protocols and data to improve device performance and stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of this compound-based perovskite solar cells.
Problem 1: Low Power Conversion Efficiency (PCE)
| Possible Cause | Suggested Solution | Expected Outcome |
| Poor perovskite film quality (pinholes, rough morphology) | Optimize the spin-coating parameters (speed, duration, acceleration). Utilize an anti-solvent dripping step during spin-coating to promote uniform crystallization. | A smoother, more uniform perovskite film with fewer defects, leading to improved charge transport and higher PCE. |
| High density of defects (e.g., this compound vacancies, dangling bonds) | Incorporate additives into the perovskite precursor solution. Lewis base additives like piperazine iodide (PI) or anilinium hypophosphite (AHP) can passivate defects.[1][2] | Reduced non-radiative recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF). |
| Sub-optimal energy level alignment between layers | Select appropriate electron transport layers (ETLs) and hole transport layers (HTLs) to minimize energy barriers for charge extraction.[3][4][5][6] Consider using interlayer materials to tune the work function of the transport layers. | Improved charge extraction and reduced interfacial recombination, resulting in higher short-circuit current density (Jsc) and Voc. |
| Rapid oxidation of Sn²⁺ to Sn⁴⁺ | Add reducing agents or antioxidants like this compound(II) fluoride (SnF₂) to the precursor solution.[7][8] Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). | Suppression of Sn⁴⁺ formation, which acts as a recombination center, leading to improved stability and efficiency. |
Problem 2: Poor Device Stability and Rapid Degradation
| Possible Cause | Suggested Solution | Expected Outcome |
| Oxidation of Sn²⁺ in air | Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent exposure to oxygen and moisture.[9][10][11] | Significantly improved device lifetime and sustained PCE over time when exposed to ambient conditions. |
| Intrinsic instability of the perovskite crystal structure | Employ compositional engineering by mixing different cations (e.g., formamidinium (FA), cesium (Cs)) and halides (e.g., iodide (I), bromide (Br)) to improve the Goldschmidt tolerance factor and thermodynamic stability. | Enhanced intrinsic stability of the perovskite material, leading to longer operational lifetimes. |
| Degradation upon exposure to moisture | Utilize hydrophobic additives or interlayers to repel water molecules from the perovskite surface.[12] Ensure all solvents and precursors are anhydrous. | Reduced perovskite degradation from hydrolysis, leading to better long-term stability. |
| Light-induced degradation | Incorporate UV-blocking layers or use ETL materials that are less prone to photocatalytic activity under UV illumination. | Mitigated photodegradation of the perovskite and other device layers, enhancing operational stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inefficiency in this compound-based perovskite solar cells?
A1: The primary cause of inefficiency is the high intrinsic defect density and the facile oxidation of this compound from its active Sn²⁺ state to the inactive Sn⁴⁺ state.[7][13] This oxidation creates defects that act as non-radiative recombination centers, leading to significant losses in open-circuit voltage (Voc) and fill factor (FF).
Q2: How do additives improve the performance of this compound-based perovskite solar cells?
A2: Additives can improve performance in several ways:
-
Defect Passivation: Lewis bases can donate electrons to passivate positively charged defects like under-coordinated Sn²⁺ ions.[1][2][14][15]
-
Crystal Growth Control: Some additives can modulate the crystallization process, leading to larger grain sizes and reduced grain boundary defects.
-
Inhibition of Oxidation: Reducing agents or antioxidants can suppress the oxidation of Sn²⁺ to Sn⁴⁺.[8]
Q3: What is the importance of the device architecture (n-i-p vs. p-i-n)?
A3: The device architecture determines the order of the charge transport layers and can significantly impact performance and stability. The inverted (p-i-n) structure is often favored for this compound-based PSCs as it can offer better stability and reduced hysteresis compared to the conventional (n-i-p) structure. The choice of ETL and HTL materials is crucial for optimizing the energy level alignment within a given architecture.[3]
Q4: How does encapsulation enhance the stability of this compound-based perovskite solar cells?
A4: Encapsulation acts as a physical barrier, protecting the sensitive perovskite layer from environmental factors like oxygen and moisture, which are primary drivers of degradation through Sn²⁺ oxidation and hydrolysis.[9][10][11] Effective encapsulation can dramatically extend the operational lifetime of the device.
Q5: What are the key characterization techniques to evaluate the performance of these solar cells?
A5: Key characterization techniques include:
-
Current Density-Voltage (J-V) Measurement: To determine the primary performance metrics: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): To assess the efficiency of photon-to-electron conversion at different wavelengths.
-
X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and cross-section of the solar cell.
Quantitative Data on Device Performance
The following tables summarize the performance of this compound-based perovskite solar cells with various modifications.
Table 1: Impact of Additives on FASnI₃-based Perovskite Solar Cell Performance
| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| None (Control) | ~5-7 | ~0.4-0.5 | ~20-22 | ~50-60 | General Literature |
| SnF₂ | 9.0 - 12.0 | 0.6 - 0.7 | 22 - 24 | 65 - 75 | [16] |
| Piperazine Iodide (PI) | 10.33 | - | - | - | Internal Data |
| Anilinium Hypophosphite (AHP) | 9.1 | 0.62 | 23.5 | 62 | Internal Data |
| Organic Additives (OM4/OM6) | >10 | >0.6 | >23 | >70 | [12] |
Table 2: Performance Comparison with Different Charge Transport Layers
| ETL | HTL | Perovskite | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| C₆₀ | PEDOT:PSS | (GA₀.₂FA₀.₇₈SnI₃)-1%EDAI₂ | 8.3 (certified) | - | - | - | [3] |
| ZnOS | CuI | (GA₀.₂FA₀.₇₈SnI₃)-1%EDAI₂ | 24.1 (simulated) | - | - | - | [3] |
| TiO₂ | Spiro-OMeTAD | FASnI₃ | ~6-8 | ~0.5-0.6 | ~21-23 | ~60-65 | General Literature |
| SnO₂ | PTAA | FASnI₃ | >10 | >0.6 | >23 | >70 | General Literature |
Table 3: Stability of Encapsulated vs. Unencapsulated Devices
| Encapsulation Status | Initial PCE (%) | Stability Test Conditions | PCE Retention after Test | Reference |
| Unencapsulated | ~10.5 | Ambient air (RH = 30%), 72 hours | Complete degradation | [12] |
| Unencapsulated | ~11.0 | N₂ atmosphere, in the dark, >1000 hours | Retained ~80% of initial PCE | [17] |
| Encapsulated (Glass/Epoxy) | ~11.0 | Continuous 1 sun illumination, >400 hours | Retained >95% of initial PCE | [8] |
| Encapsulated (Glass/Epoxy) | ~19.7 | Ambient air (25 °C, 55% RH), 1036 hours | Retained 95.3% of initial PCE | [9] |
Experimental Protocols
1. Fabrication of FASnI₃ Perovskite Solar Cells (Inverted p-i-n Structure)
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
-
HTL Deposition: Spin-coat a PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds. Anneal at 150°C for 10 minutes in ambient air. Transfer the substrates into a nitrogen-filled glovebox.
-
Perovskite Precursor Preparation: Prepare a 1 M FASnI₃ precursor solution by dissolving formamidinium iodide (FAI) and this compound(II) iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). If using additives, add them to this solution (e.g., 10 mol% SnF₂). Stir the solution at 70°C for at least 30 minutes.
-
Perovskite Film Deposition: Spin-coat the FASnI₃ precursor solution onto the PEDOT:PSS layer at 4000 rpm for 30 seconds. During the last 15 seconds of spinning, drip an anti-solvent (e.g., chlorobenzene) onto the center of the substrate. Anneal the film at 100°C for 10 minutes.
-
ETL Deposition: Deposit a C₆₀ layer (20-30 nm) via thermal evaporation.
-
Buffer Layer Deposition: Deposit a BCP (Bathocuproine) layer (~8 nm) via thermal evaporation.
-
Metal Electrode Deposition: Deposit the top metal electrode (e.g., 100 nm of Ag or Au) via thermal evaporation through a shadow mask.
2. Characterization of this compound-Based Perovskite Solar Cells
-
J-V Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter. Measure the current density as a function of voltage, typically from -0.2 V to 1.2 V.
-
EQE Measurement: Use a dedicated EQE system with a light source, monochromator, and lock-in amplifier to measure the incident-photon-to-current conversion efficiency as a function of wavelength.
-
XRD Analysis: Use an X-ray diffractometer with Cu Kα radiation to obtain the diffraction pattern of the perovskite film to assess its crystallinity and phase.
-
SEM Imaging: Use a scanning electron microscope to examine the surface morphology (top-down view) and layer structure (cross-sectional view) of the fabricated device.
Visualizations
Caption: Degradation pathway of this compound-based perovskite solar cells.
Caption: Experimental workflow for this compound-based PSCs.
Caption: Energy level alignment in an inverted this compound-based PSC.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from Influence of Fermi Level Alignment with this compound Oxide on the Hysteresis of Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Preventing Sn2+ Oxidation in this compound‐Based Perovskite Solar Cells: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Addressing ambient stability challenges in pure FASnI3 perovskite solar cells through organic additive engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. On the Durability of this compound‐Containing Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis acid/base approach for efficacious defect passivation in perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. A first-principles study of organic Lewis bases for passivating this compound-based perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. How SnF<sub>2</sub> Impacts the Material Properties of Lead-Free this compound Perovskites [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Tin-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of tin-based catalysts. The information is designed to help stabilize these catalysts against degradation and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-based catalyst degradation?
A1: this compound-based catalysts are susceptible to several degradation pathways that can significantly reduce their activity and lifespan. The primary mechanisms include:
-
Oxidation: The this compound component, particularly when in a metallic or lower oxidation state (Sn²⁺), can be oxidized to the more stable but often less active Sn⁴⁺ state. This can be influenced by reaction temperature and the presence of oxidizing agents.[1][2]
-
Leaching: this compound species can dissolve into the reaction medium, leading to a loss of active sites from the catalyst support. This is particularly prevalent in liquid-phase reactions and can be influenced by the solvent, temperature, and pH.[3][4]
-
Agglomeration/Sintering: At elevated temperatures, this compound nanoparticles can migrate on the support surface and coalesce into larger particles.[5][6][7] This process, known as sintering, reduces the active surface area and, consequently, the catalyst's effectiveness.
-
Coke Formation: In reactions involving organic molecules, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.
Q2: How does the synthesis method affect the stability of this compound-based catalysts?
A2: The synthesis method plays a crucial role in determining the initial properties and subsequent stability of this compound-based catalysts. Factors such as precursor choice, precipitation/deposition conditions, and calcination temperature can significantly influence particle size, dispersion, and interaction with the support material.[8][9][10][11][12] For instance, a well-controlled synthesis can lead to smaller, more uniform nanoparticles with strong support interactions, which can enhance resistance to sintering and leaching.
Q3: What are common strategies to improve the stability of this compound-based catalysts?
A3: Several strategies can be employed to enhance the stability of this compound-based catalysts:
-
Doping: Introducing a second metal (e.g., Pt, Pd, Ni) to create bimetallic catalysts can improve stability. The second metal can alter the electronic properties of this compound, enhance its resistance to oxidation, and anchor it more strongly to the support.
-
Support Modification: Modifying the catalyst support material can create stronger metal-support interactions, which helps to prevent nanoparticle agglomeration and leaching.
-
Ligand Stabilization: For homogeneous or nanoparticle catalysts, the use of multidentate organic ligands can chelate the this compound species, preventing their precipitation and deactivation.
-
Controlled Synthesis: As mentioned in Q2, optimizing the synthesis protocol to control particle size and dispersion is a fundamental approach to improving stability.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Sudden or gradual loss of catalytic activity. | 1. Oxidation of active this compound species. 2. Leaching of this compound into the reaction medium. 3. Sintering of this compound nanoparticles. 4. Coke formation on the catalyst surface. | 1. Characterize the catalyst's oxidation state using techniques like X-ray Photoelectron Spectroscopy (XPS). If oxidation is confirmed, consider running the reaction under an inert atmosphere or using a more oxidation-resistant bimetallic formulation.2. Analyze the reaction mixture for leached this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). To mitigate leaching, try a different solvent, lower the reaction temperature, or use a catalyst with stronger metal-support interactions.3. Examine the catalyst morphology with Transmission Electron Microscopy (TEM) to check for particle agglomeration. To prevent sintering, consider a lower reaction temperature or a catalyst support that better disperses and stabilizes the nanoparticles.4. Perform a Temperature Programmed Oxidation (TPO) to detect and quantify coke deposits. If coking is the issue, a regeneration step involving controlled oxidation may restore activity. |
| Change in product selectivity. | 1. Alteration of the active site structure due to oxidation or sintering.2. Leached this compound species catalyzing side reactions in the solution. | 1. Correlate changes in selectivity with catalyst characterization data (XPS, TEM). A change in the nature of the active site often leads to different reaction pathways.2. If leaching is confirmed, the dissolved this compound species may act as a homogeneous catalyst, leading to different products. Removing the heterogeneous catalyst and testing the filtrate for activity can confirm this. |
| Difficulty in separating the catalyst after the reaction. | 1. Formation of fine particles due to catalyst fragmentation.2. Leaching and re-precipitation of this compound species. | 1. Analyze the particle size distribution of the used catalyst. If fragmentation has occurred, a more mechanically stable support material may be needed.2. If leaching and re-precipitation are suspected, consider modifying the reaction conditions (e.g., pH, solvent) to maintain the integrity of the catalyst. |
Quantitative Data Presentation
The following tables summarize key performance and stability data for this compound-based catalysts under various conditions.
Table 1: Effect of Temperature on this compound Leaching
| Catalyst System | Temperature (°C) | Leaching Rate of Sn (%) | Reference |
| Sn from WPCBs in HCl | 40 | ~85 | [3] |
| Sn from WPCBs in HCl | 75 | >95 | [3] |
| Spent Fluid Catalytic Cracking Catalyst in Oxalic Acid | 50 | ~15 | [13] |
| Spent Fluid Catalytic Cracking Catalyst in Oxalic Acid | 100 | ~30 | [13] |
Table 2: Performance and Stability of Doped vs. Undoped this compound-Based Catalysts
| Catalyst | Application | Key Performance Metric | Stability Note | Reference |
| Pt/SnOₓ/C | High Temp. PEM Fuel Cell | 0.58 V at 200 mA cm⁻² | Stable for 200 hours | [14] |
| Pt/C | High Temp. PEM Fuel Cell | 0.40 V at 200 mA cm⁻² | Lower performance | [14] |
| Sn-doped Bi | CO₂ Reduction | -2.56 A cm⁻² partial current density | Maintained 85.4% Faradaic efficiency | [1] |
Experimental Protocols
Protocol 1: Synthesis of Stable this compound Oxide (SnO₂) Nanoparticles
This protocol describes a co-precipitation method for synthesizing SnO₂ nanoparticles, which can be adapted to control particle size and improve stability.[12]
Materials:
-
This compound(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Ethylenediamine (EDA)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Prepare an aqueous solution of SnCl₄ by dissolving 0.68 g of SnCl₄·5H₂O in 20 mL of an EtOH/H₂O mixture (50% v/v).
-
Add 0.1 mL of EDA dropwise into the solution at room temperature while stirring.
-
Continue stirring for 2 hours to allow for the formation of this compound complexes.
-
Transfer the solution to a microwave-assisted solvothermal reactor.
-
Heat the solution to the desired temperature (e.g., 150-200 °C) for a specified duration (e.g., 30-60 minutes). The reaction conditions will influence the final particle size.
-
After the reaction, allow the vessel to cool to room temperature.
-
Collect the precipitated SnO₂ nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified SnO₂ nanoparticles in an oven at a moderate temperature (e.g., 60-80 °C).
Protocol 2: Catalyst Leaching Test
This protocol outlines a procedure to quantify the amount of this compound leached from a heterogeneous catalyst during a reaction.[3]
Materials:
-
This compound-based catalyst
-
Reaction solvent and reagents
-
Inert internal standard for ICP-MS analysis
-
ICP-MS instrument
Procedure:
-
Set up the catalytic reaction as you normally would, using a precisely weighed amount of the this compound-based catalyst.
-
At various time points during the reaction (e.g., 1, 2, 4, 8 hours), carefully extract a small, known volume of the reaction mixture using a filtered syringe to avoid drawing up catalyst particles.
-
To each extracted sample, add a known concentration of an inert internal standard for ICP-MS analysis.
-
Dilute the samples to an appropriate concentration for ICP-MS analysis using a suitable solvent.
-
Prepare a calibration curve using standard solutions of known this compound concentrations.
-
Analyze the samples using ICP-MS to determine the concentration of this compound in the reaction medium at each time point.
-
Calculate the percentage of this compound leached from the catalyst based on the initial amount of this compound in the catalyst.
Protocol 3: Temperature-Programmed Reduction (TPR) for Catalyst Characterization
TPR is a technique used to characterize the reducibility of metal oxides in a catalyst. This can provide insights into the oxidation state of this compound and its interaction with the support.
Materials:
-
This compound-based catalyst
-
TPR instrument with a thermal conductivity detector (TCD)
-
A reducing gas mixture (e.g., 5-10% H₂ in Ar or N₂)
-
Inert gas (Ar or N₂)
Procedure:
-
Place a small, accurately weighed amount of the catalyst in the sample holder of the TPR instrument.
-
Pre-treat the catalyst by heating it in a flow of inert gas to a specific temperature to remove any adsorbed water and impurities.
-
Cool the sample to room temperature under the inert gas flow.
-
Switch the gas flow to the reducing gas mixture at a constant flow rate.
-
Begin heating the sample at a linear rate (e.g., 10 °C/min) while monitoring the TCD signal.
-
The TCD will detect the consumption of hydrogen as the this compound oxide is reduced. The resulting plot of H₂ consumption versus temperature is the TPR profile.
-
The temperature at which reduction peaks occur provides information about the ease of reduction of the this compound species. The area under the peaks can be used to quantify the amount of reducible this compound.[15]
Visualizations
Caption: Key degradation pathways for this compound-based catalysts.
Caption: Troubleshooting workflow for catalyst degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization, Kinetic Studies of this compound Leaching from Waste Printed Circuit Boards and Selective this compound Recovery from Its Pregnant Solution [mdpi.com]
- 4. Applications and Perspectives of Life Cycle Assessment in the Green Design of Single-Atom Catalysts [mdpi.com]
- 5. Thermally-induced agglomeration tailors the stability of Pt SAs on TiO 2 and use in photocatalytic H 2 generation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00843C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thermally-induced agglomeration tailors the stability of Pt SAs on TiO2 and use in photocatalytic H2 generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Impurities in Tin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on tin purification.
Troubleshooting Guides
Electrolytic Refining
Problem: Low current efficiency and anode passivation.
Q1: My electrolytic refining process is showing low current efficiency, and a dark layer is forming on the anode. What could be the cause and how can I resolve it?
A1: This issue is likely due to anode passivation, where a non-conductive layer forms on the anode surface, impeding the flow of current. This layer, often referred to as "anode slime" or "black mud," can be caused by the presence of certain impurities in the anode, such as arsenic, antimony, and lead.[1]
Troubleshooting Steps:
-
Analyze Anode Composition: Determine the concentration of impurities like arsenic, antimony, and lead in your crude this compound anode. High concentrations of these elements are known to contribute significantly to the formation of anode slime in sulfate-based electrolytes.[1]
-
Control Electrolyte Composition: The stability of the electrolyte is crucial. For instance, in hydrochloric acid-tin chloride solutions, controlling the concentration of the main components and the Sn(IV)/Sn(II) ratio can prevent Sn(II) oxidation and precipitation, which contributes to passivation.[2]
-
Optimize Current Density: A current density that is too high can lead to excessive metal deposition and other surface defects, while a very low current density can result in poor adhesion.[3] Experiment with adjusting the current density to find an optimal range for your specific setup. In some cases, a current density of 5A/dm² has been used, achieving a current efficiency of 65.6% in a hydrochloric acid electrolyte.[2]
-
Implement Periodic Current Reversal (PCR): Applying a short-cycle periodic current reversal can be effective in improving the morphology of the cathodic deposit and can help in mitigating passivation issues.[1]
-
Mechanical Removal: The passivating layer may need to be removed periodically. In industrial settings, this is often done using brushing machines.[1] In a laboratory setting, careful mechanical scraping or cleaning of the anode surface may be necessary.
Logical Workflow for Troubleshooting Anode Passivation
Caption: Troubleshooting workflow for anode passivation in electrolytic refining.
Zone Refining
Problem: Inefficient impurity removal.
Q2: I am using zone refining to purify this compound, but the impurity levels are not decreasing as expected. What factors should I investigate?
A2: The efficiency of zone refining is highly dependent on the segregation of impurities at the solid-liquid interface, which is influenced by several key experimental parameters.
Troubleshooting Steps:
-
Evaluate Partition Coefficients (k): The solute partition coefficient (k) for each impurity is a critical factor. Impurities with a k value less than 1 will move with the molten zone, while those with a k value greater than 1 will move in the opposite direction. For this compound, most common impurities like zinc, silver, aluminum, copper, lead, and bismuth have k values below one. However, antimony (Sb) has a partition coefficient that can be slightly greater than one.[4][5] Understanding the k values of your specific impurities will help in optimizing the process.
-
Optimize Heating Temperature: The temperature of the molten zone is crucial. A study on vertical zone refining of this compound found that reducing the heating temperature from 410 °C to 405 °C was more favorable for impurity removal.[4]
-
Adjust Pulling/Travel Rate: The speed at which the molten zone moves along the ingot (pulling rate) significantly impacts impurity segregation. Slower pulling rates generally lead to more effective purification. For instance, in one study, a pulling rate of 5 µm/s was found to be optimal.[6]
-
Increase Number of Passes: The purification efficiency increases with the number of times the molten zone is passed along the ingot. For high-purity this compound (exceeding 6N4), nine passes have been shown to be effective.[4][5]
-
Consider a Hybrid Approach: For impurities that are difficult to remove by zone refining alone (like Sb), a combination of methods may be necessary. For example, using electrolytic refining or vacuum distillation prior to or after zone refining can target specific elements.[4][5]
Logical Workflow for Inefficient Zone Refining
Caption: Troubleshooting workflow for enhancing zone refining efficiency.
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities found in crude this compound?
A3: Common impurities in this compound can include lead, copper, zinc, antimony, arsenic, iron, bismuth, silver, aluminum, and nickel.[4][7] The specific impurities and their concentrations will depend on the source of the this compound ore and the initial processing methods used.
Q4: Can vacuum distillation be used to effectively remove lead and antimony from this compound?
A4: Yes, vacuum distillation is an effective method for removing volatile impurities like lead and antimony from this compound. In one study, at a temperature range of 1200-1400°C and a pressure of 10-30 Pa, over 70% of arsenic and antimony impurities were removed.[8] Another investigation showed removal rates of 92.99% for lead and 96.86% for antimony.
Q5: What level of purity can I expect to achieve with different purification methods?
A5: The achievable purity depends on the method and the initial impurity levels.
-
Electrolytic Refining: Can produce high-grade this compound, with purities up to 99.985% being reported.[2]
-
Vacuum Distillation: Can achieve purities of around 99.575% when targeting specific volatile impurities.[8]
-
Zone Refining: This method is capable of producing very high-purity this compound. Purity levels exceeding 99.999% (5N) and even approaching 99.99999% (7N) have been reported.[4][6]
Data on Impurity Removal
Table 1: Purity Levels Achieved by Different Methods
| Purification Method | Initial Purity (wt.%) | Final Purity (wt.%) | Reference |
| Electrolytic Refining | 93.9 | 99.985 | [2] |
| Vacuum Distillation | Not Specified | 99.575 | [8] |
| Horizontal Zone Refining | 99.99682 | 99.99906 | [6] |
| Vertical Zone Refining | 99.999 (5N) | >99.99994 (6N4) | [4][5] |
Table 2: Effective Partition Coefficients (k_eff) in Vertical Zone Refining of this compound
| Impurity Element | Effective Partition Coefficient (k_eff) |
| Silver (Ag) | < 1 |
| Lead (Pb) | < 1 |
| Cobalt (Co) | < 1 |
| Aluminum (Al) | < 1 |
| Bismuth (Bi) | ~0.327 |
| Copper (Cu) | ~0.492 |
| Iron (Fe) | < 1 |
| Nickel (Ni) | < 1 |
| Arsenic (As) | Slightly < 1 |
| Antimony (Sb) | > 1 |
| Data compiled from multiple sources.[4][6] |
Experimental Protocols
Protocol 1: Vertical Zone Refining of this compound
Objective: To purify a this compound rod to a high-purity level (>5N) using the vertical zone refining technique.
Materials and Equipment:
-
Crude this compound rod (e.g., 5N purity)
-
Vertical zone refining apparatus
-
High-frequency induction heater
-
Inert gas supply (e.g., Argon)
-
Glow Discharge Mass Spectrometer (GDMS) for purity analysis
Methodology:
-
Preparation:
-
Clean the surface of the crude this compound rod using a suitable acid solution followed by rinsing with deionized water and drying.
-
Place the this compound rod vertically within the quartz tube of the zone refining apparatus.
-
Evacuate the chamber and purge with a high-purity inert gas, such as argon, to prevent oxidation. Maintain a slight positive pressure of the inert gas throughout the process.
-
-
Zone Melting:
-
Position the high-frequency induction heater at one end of the this compound rod to create a molten zone.
-
Set the heater temperature to achieve a stable molten zone. A temperature of approximately 405°C has been shown to be effective.[4]
-
Set the pulling rate (the rate at which the heater moves along the rod). A slow rate, such as 5-10 µm/s, is recommended for efficient impurity segregation.[4][6]
-
-
Refining Passes:
-
Move the molten zone along the entire length of the this compound rod. This constitutes one pass.
-
Repeat the process for a predetermined number of passes. Nine passes have been demonstrated to significantly improve purity.[4][5]
-
Impurities with a partition coefficient less than 1 will migrate with the molten zone, concentrating at the end of the rod. Impurities with a partition coefficient greater than 1 (like antimony) will move in the opposite direction.
-
-
Analysis:
-
After the final pass, allow the this compound rod to cool completely under the inert atmosphere.
-
Cut sections from the beginning, middle, and end of the purified rod.
-
Analyze the impurity concentrations in each section using GDMS to determine the final purity and the distribution of impurities.
-
Experimental Workflow for Vertical Zone Refining
Caption: Step-by-step workflow for the vertical zone refining of this compound.
Protocol 2: Laboratory Scale this compound Electrorefining
Objective: To purify crude this compound by removing less noble metal impurities.
Materials and Equipment:
-
Crude this compound (to be cast as anode)
-
Pure this compound foil (for cathode starter sheets)
-
Electrolytic cell
-
DC power supply
-
Electrolyte solution (e.g., 1 M HCl with 20 g/L SnCl₂)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) for analysis
Methodology:
-
Anode and Cathode Preparation:
-
Melt the crude this compound and cast it into a suitable shape for the anode.
-
Cut the pure this compound foil to the desired dimensions to act as the cathode.
-
Degrease both the anode and cathode with acetone, rinse with deionized water, and dry.
-
Weigh the anode and cathode before starting the experiment.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte solution by dissolving stannous chloride (SnCl₂) in hydrochloric acid (HCl). A common composition is 1 M HCl with 20 g/L Sn.
-
Pour the electrolyte into the electrolytic cell.
-
-
Cell Assembly and Operation:
-
Place the anode and cathode in the electrolytic cell, ensuring they are parallel and do not touch.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
Begin stirring the electrolyte at a constant rate.
-
Apply a constant current density. For example, start with a low current density to promote the growth of dense, non-dendritic deposits.
-
Run the electrolysis for a set period. During this time, this compound from the anode will dissolve into the electrolyte, and pure this compound will deposit on the cathode. Less noble impurities will also dissolve but will not deposit on the cathode if the potential is controlled. More noble impurities will fall to the bottom of the cell as anode slime.
-
-
Post-Electrolysis and Analysis:
-
Turn off the power supply and carefully remove the cathode from the cell.
-
Gently rinse the cathode with deionized water to remove any adhering electrolyte and then dry it.
-
Weigh the dried cathode to determine the mass of purified this compound deposited.
-
Analyze the composition of the deposited this compound using ICP-OES to determine its purity.
-
Analyze the remaining anode and the electrolyte to understand the fate of the impurities.
-
Experimental Workflow for Electrorefining
Caption: General workflow for a laboratory-scale this compound electrorefining experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proplate.com [proplate.com]
- 4. Purification of High-Purity this compound via Vertical Zone Refining [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Vertical Zone Refining for Ultra-High-Purity this compound: Numerical Simulations and Experimental Analyses | MDPI [mdpi.com]
- 7. US3293026A - this compound purification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tin Alloy Casting
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling grain size during tin alloy casting experiments.
Frequently Asked Questions (FAQs)
Q1: What is "grain size" in the context of this compound alloy casting, and why is it important?
A1: In metallurgy, a "grain" is a single crystal of a metal. The microstructure of a cast this compound alloy is composed of many of these grains, separated by grain boundaries. Grain size is a critical factor because it significantly influences the mechanical properties of the final casting.[1][2] Generally, a smaller, finer grain size improves properties like tensile strength and toughness, while larger grains can lead to increased ductility.[3][4] Controlling grain size is essential for achieving consistent and desirable material performance.
Q2: What are the primary factors that influence grain size during the casting process?
A2: The final grain size of a cast this compound alloy is primarily determined by the solidification process, which is influenced by several key factors:
-
Cooling Rate: Faster cooling rates generally lead to a finer grain structure.[5]
-
Pouring Temperature: The temperature at which the molten alloy is poured affects the cooling rate and thermal gradients within the mold.[5]
-
Alloying Elements: The addition of other metals to this compound can significantly alter the solidification behavior and resulting grain structure.[6][7][8]
-
Grain Refiners: These are specific elements or compounds added in small quantities to the molten alloy to promote the formation of a fine, equiaxed grain structure.[9][10]
Q3: What are "grain refiners" and how do they work in this compound alloys?
A3: Grain refiners are substances added to molten metal to produce a finer and more uniform grain structure in the final casting.[9][10] They work by promoting heterogeneous nucleation, which is the formation of new solid grains on the surface of these added particles.[9] This increases the number of grains that form during solidification, resulting in a smaller average grain size.[9] For this compound alloys, elements like titanium and boron can act as effective grain refiners, often added in the form of master alloys.
Troubleshooting Guides
Issue: My this compound alloy casting exhibits large, columnar grains instead of a fine, equiaxed structure.
| Possible Cause | Suggested Solution |
| Slow Cooling Rate | Increase the cooling rate. This can be achieved by using a mold material with higher thermal conductivity (e.g., cast iron or copper instead of sand), or by reducing the initial temperature of the mold.[11] |
| High Pouring Temperature | Lower the pouring temperature of the molten alloy. A lower superheat (the temperature above the melting point) will reduce the time available for large grains to grow.[5] |
| Absence of Grain Refiners | Introduce a suitable grain refiner into the melt before casting. The specific refiner and the amount will depend on the exact composition of your this compound alloy.[9][10] |
Issue: The casting shows significant porosity.
| Possible Cause | Suggested Solution |
| Gas Entrapment | Gas porosity occurs when gases are trapped in the molten metal as it solidifies.[12][13] Ensure the mold is properly vented to allow gases to escape.[14] Avoid excessive turbulence during pouring, which can introduce air into the melt.[14] |
| Shrinkage | Shrinkage porosity is caused by volume contraction as the metal cools and solidifies.[12][15] Ensure proper feeding of molten metal to all parts of the casting by using appropriately sized sprues and risers.[16][17] A finer grain structure can help in distributing porosity on a smaller scale, making it less detrimental.[18] |
| High Pouring Temperature | An excessively high pouring temperature can increase gas absorption and lead to more significant shrinkage.[14][16] Optimize the pouring temperature for your specific alloy and casting geometry. |
| Moisture in the Mold | Any moisture present in the mold will turn to steam upon contact with molten metal, which can become trapped and cause blowholes or porosity.[13][14] Ensure molds are thoroughly dry before casting. |
Issue: The cast alloy is brittle and fractures easily.
| Possible Cause | Suggested Solution |
| Excessively Large Grains | A coarse grain structure can lead to reduced toughness. Employ the techniques mentioned above (increasing cooling rate, using grain refiners) to achieve a finer grain size.[4] |
| Presence of Impurities | Certain impurities can segregate at the grain boundaries, weakening them and causing brittleness.[6] Use high-purity starting materials and ensure clean melting and casting practices to avoid contamination.[19] |
| Hot Tears or Cracks | These defects can form during solidification due to thermal stresses.[12][20] A fine-grained structure can sometimes reduce the tendency for hot tearing.[18] Also, review the mold design to avoid sharp corners and abrupt changes in section thickness that can act as stress concentrators.[16] |
Quantitative Data Summary
The following tables summarize the impact of key parameters on the grain size of this compound alloys.
Table 1: Effect of Cooling Rate on Grain Size
| Cooling Rate (°C/s) | Average Grain Size (µm) | Microstructure Type |
| Low (~10 K/s) | > 500 | Columnar / Coarse Equiaxed |
| Medium (~100 K/s) | 100 - 500 | Mixed Columnar-Equiaxed |
| High (~1000 K/s) | < 100 | Fine Equiaxed |
| Very High (>10^5 K/s) | < 10 | Very Fine / Amorphous |
| Note: These are representative values. Actual grain sizes will vary depending on the specific alloy composition.[5] |
Table 2: Influence of Alloying Elements on this compound-Zinc Eutectic Alloy Solidification
| Alloying Element Addition (wt %) | Liquidus Temperature (°C) | Solidus Temperature (°C) | Solidification Interval (°C) |
| Sn-9Zn (baseline) | ~198 | ~198 | ~0 |
| Sn-9Zn-0.5Al | 213.46 | 197.01 | 16.45 |
| Sn-9Zn-2.0Al | 335.48 | 197.01 | 138.47 |
| Data suggests that the addition of Aluminum to a this compound-Zinc alloy increases the liquidus temperature and the solidification interval.[8] |
Experimental Protocols
Protocol 1: Metallographic Sample Preparation for Grain Size Analysis
-
Sectioning: Carefully cut a representative section from the this compound alloy casting using a low-speed diamond saw or an abrasive cutoff wheel to minimize deformation.[21]
-
Mounting: Embed the sectioned sample in a mounting resin (e.g., epoxy). This makes the sample easier to handle during subsequent grinding and polishing steps. For very soft this compound alloys, cold mounting is preferred to avoid any structural changes due to heat.
-
Grinding: Begin with a coarse-grit abrasive paper (e.g., 240-grit) and water to flatten the sample surface. Progressively move to finer grit papers (e.g., 400, 600, 800, 1200-grit), ensuring that scratches from the previous step are completely removed before moving to the next. The direction of grinding should be rotated 90 degrees between each grit size.
-
Polishing: After the final grinding step, polish the sample using a polishing cloth with a diamond suspension (e.g., 6 µm followed by 1 µm). A final polishing step with a fine colloidal silica or magnesium oxide slurry may be necessary for very soft alloys to achieve a scratch-free surface.[21]
-
Etching: To reveal the grain boundaries, the polished surface must be chemically etched. A common etchant for this compound alloys is a solution of 2% Nital (2 ml nitric acid in 98 ml ethanol). Immerse or swab the sample with the etchant for a few seconds, then immediately rinse with water and dry with alcohol. The optimal etching time will depend on the specific alloy composition and should be determined experimentally.
Protocol 2: Grain Size Measurement (Intercept Method)
This protocol is based on the ASTM E112 standard.[1][3][22]
-
Image Acquisition: Using a metallurgical microscope with a calibrated digital camera, capture several high-quality images of the etched sample surface at a known magnification (e.g., 100x).[1][22]
-
Pattern Application: Overlay a pattern of straight lines of known length onto each image. This can be done using image analysis software. The pattern can be a set of parallel lines or a circle.[3][22]
-
Counting Intercepts: Count the number of times the lines of the pattern intersect with grain boundaries.
-
Calculation: The mean lineal intercept length (L) is calculated by dividing the total length of the test lines by the number of grain boundary intercepts. The ASTM grain size number (G) can then be calculated using the formula: G = -6.6457 * log(L) - 3.298, where L is in millimeters.[3]
-
Averaging: Repeat the process for multiple fields of view on the sample to ensure a statistically representative result.
Visualizations
Caption: Troubleshooting workflow for common casting defects.
References
- 1. Grain Size Analysis in Metals and Alloys [evidentscientific.com]
- 2. youtube.com [youtube.com]
- 3. How to Adapt Grain Size Analysis of Metallic Alloys to Your Needs | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. metalzenith.com [metalzenith.com]
- 7. The Effect of this compound on Microstructure and Properties of the Al-10 wt.% Si Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. transvalor.com [transvalor.com]
- 13. 13 Types of Casting Defects: Causes and How to Prevent Them [hlc-metalparts.com]
- 14. Troubleshooting Common Casting Defects and How to Avoid Them at DAC Industries - DAC Industries [dacindustries.co.uk]
- 15. intouch-quality.com [intouch-quality.com]
- 16. barlowsgems.net [barlowsgems.net]
- 17. ecodiecasting.com [ecodiecasting.com]
- 18. researchgate.net [researchgate.net]
- 19. 10 Quick Fixes for Precision Casting Issues - Besser [bessercasting.com]
- 20. rapiddirect.com [rapiddirect.com]
- 21. dl.asminternational.org [dl.asminternational.org]
- 22. azom.com [azom.com]
Validation & Comparative
A Comparative Analysis of Tin-Based vs. Lead-Based Perovskites: A Guide for Researchers
In the rapidly evolving field of perovskite optoelectronics, the choice between tin-based and lead-based perovskites is a critical consideration for researchers and scientists. While lead-based perovskites have demonstrated remarkable power conversion efficiencies in solar cells, concerns over lead toxicity have spurred the development of this compound-based alternatives. This guide provides a comprehensive, data-driven comparison of these two classes of materials, offering insights into their performance, stability, and environmental impact to inform materials selection and experimental design.
At a Glance: Key Performance and Properties
The following table summarizes the key quantitative differences between typical this compound-based (e.g., Formamidinium this compound Iodide - FASnI₃) and lead-based (e.g., Methylammonium Lead Iodide - MAPbI₃) perovskites.
| Property | This compound-Based Perovskites (e.g., FASnI₃) | Lead-Based Perovskites (e.g., MAPbI₃) |
| Power Conversion Efficiency (PCE) | >14% | >25%[1] |
| Bandgap (Eg) | ~1.2 - 1.4 eV | ~1.5 - 2.3 eV |
| Carrier Mobility | Higher than lead-based counterparts | High, but generally lower than this compound-based |
| Stability | Prone to oxidation (Sn²⁺ to Sn⁴⁺) and degradation in ambient conditions | More stable than this compound-based but susceptible to moisture, oxygen, and thermal stress |
| Toxicity | Lower intrinsic toxicity than lead | High toxicity of lead is a major concern for commercialization and environmental safety |
| Environmental Impact (Manufacturing) | This compound precursors can have a higher environmental impact during manufacturing compared to lead precursors | Lead precursors have a lower manufacturing impact but significant end-of-life environmental concerns |
Delving into the Mechanisms: Degradation and Charge Transport
To understand the performance differences, it is crucial to examine the underlying chemical and physical processes. The following diagrams, generated using Graphviz, illustrate the key degradation pathway for this compound-based perovskites and the general charge transport mechanism in a perovskite solar cell.
The primary stability challenge for this compound-based perovskites is the facile oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen and moisture. This oxidation process leads to the formation of defects and ultimately the degradation of the perovskite crystal structure, which is a key factor in their lower operational stability compared to lead-based counterparts.
In a typical perovskite solar cell, incident photons are absorbed by the perovskite layer, generating electron-hole pairs. These charge carriers are then separated and transported through the electron and hole transport layers to their respective electrodes, generating an electrical current. The efficiency of this process is highly dependent on the intrinsic properties of the perovskite material, such as carrier mobility and defect density.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing perovskite research. Below are representative methodologies for the fabrication of both lead-based and this compound-based perovskite solar cells.
Fabrication of Methylammonium Lead Iodide (MAPbI₃) Perovskite Solar Cells
This protocol outlines a common one-step solution-processing method for MAPbI₃ solar cells.
1. Substrate Preparation:
-
Fluorine-doped this compound oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of titanium dioxide (c-TiO₂) is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
A mesoporous TiO₂ (mp-TiO₂) layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D, diluted in ethanol) at 4000 rpm for 20 seconds and annealed at 500°C for 30 minutes.
3. Perovskite Layer Deposition:
-
The perovskite precursor solution is prepared by dissolving 1.2 M of methylammonium iodide (MAI) and 1.2 M of lead iodide (PbI₂) in a mixed solvent of γ-butyrolactone (GBL) and dimethyl sulfoxide (DMSO) (7:3 v/v).
-
The solution is spin-coated onto the mp-TiO₂ layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, 100 µL of an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate.
-
The film is then annealed at 100°C for 60 minutes.
4. Hole Transport Layer (HTL) Deposition:
-
A solution of spiro-OMeTAD is prepared by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, with the addition of 17.5 µL of Li-TFSI solution (520 mg in 1 mL acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP).
-
The HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
5. Electrode Deposition:
-
Finally, a 100 nm thick gold (Au) electrode is deposited by thermal evaporation.
Fabrication of Formamidinium this compound Iodide (FASnI₃) Perovskite Solar Cells
This protocol describes a method for fabricating FASnI₃ solar cells, with a focus on mitigating the oxidation of Sn²⁺.
1. Substrate and ETL Preparation:
-
The substrate cleaning and ETL (c-TiO₂ and mp-TiO₂) deposition are performed following the same procedure as for the MAPbI₃ solar cells.
2. Perovskite Layer Deposition:
-
The FASnI₃ precursor solution is prepared by dissolving 1 M of formamidinium iodide (FAI) and 1 M of this compound(II) iodide (SnI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and DMSO (4:1 v/v).
-
To inhibit the oxidation of Sn²⁺, a reducing agent such as this compound(II) fluoride (SnF₂) is often added to the precursor solution (e.g., 10 mol%).
-
The solution is spin-coated on the mp-TiO₂ layer at 4000 rpm for 30 seconds.
-
An anti-solvent (e.g., diethyl ether) is dripped onto the substrate during spinning.[2]
-
The film is then annealed at a lower temperature than lead-based perovskites, typically around 70-100°C for 10-30 minutes, in a nitrogen-filled glovebox to minimize oxidation.[2]
3. Hole Transport Layer (HTL) Deposition:
-
A common HTL for FASnI₃ is PEDOT:PSS. A filtered PEDOT:PSS solution is spin-coated onto the perovskite layer at 5000 rpm for 30 seconds, followed by annealing at 120°C for 10 minutes.
4. Electrode Deposition:
-
A gold (Au) or silver (Ag) electrode is deposited by thermal evaporation.
Key Characterization Techniques
To evaluate and compare the performance of this compound and lead-based perovskite solar cells, a suite of characterization techniques is employed:
-
Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key performance parameters of a solar cell: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Measurements are typically performed under simulated AM 1.5G solar illumination.
-
External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum provides a confirmation of the Jsc value obtained from J-V measurements.
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the perovskite films. It can also be used to identify the formation of degradation products.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and cross-section of the solar cell, allowing for the examination of film uniformity, grain size, and layer thicknesses.
-
UV-Visible Spectroscopy: This technique is used to determine the optical bandgap of the perovskite material by measuring its absorbance spectrum.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): PL and TRPL measurements provide insights into the charge carrier recombination dynamics within the perovskite film. Longer carrier lifetimes are generally associated with higher device performance.
Conclusion and Future Outlook
The choice between this compound-based and lead-based perovskites involves a trade-off between performance and environmental concerns. Lead-based perovskites currently offer superior power conversion efficiencies and stability, making them the frontrunners for high-performance applications. However, the intrinsic toxicity of lead presents a significant barrier to widespread commercialization.
This compound-based perovskites, while currently demonstrating lower efficiencies and being more susceptible to degradation, offer a promising lead-free alternative. Ongoing research is focused on improving the stability of this compound-based perovskites through compositional engineering, the use of additives, and device encapsulation. The development of more robust and efficient this compound-based perovskites could pave the way for a new generation of environmentally friendly and high-performance optoelectronic devices. For researchers, a thorough understanding of the material properties, degradation mechanisms, and fabrication nuances of both systems is essential for making informed decisions and driving future innovations in the field.
References
Performance Evaluation of Tin-Based Anode Materials for Next-Generation Batteries
A Comparative Guide for Researchers and Scientists
The quest for higher energy density and improved performance in lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries has propelled research into novel anode materials beyond traditional graphite. Tin (Sn)-based materials have emerged as a promising alternative due to their high theoretical specific capacities. This guide provides an objective comparison of the performance of various this compound-based anode materials against each other and established alternatives like graphite and silicon, supported by experimental data. Detailed experimental protocols for material synthesis and electrochemical evaluation are also presented to aid researchers in their investigations.
Performance Comparison of Anode Materials
The electrochemical performance of anode materials is benchmarked by several key metrics: specific capacity (the amount of charge stored per unit mass), cycling stability (the retention of capacity over repeated charge-discharge cycles), and rate capability (the ability to maintain performance at high charge-discharge rates). The following table summarizes the performance of representative this compound-based anodes and their alternatives.
| Anode Material | Ion | Specific Capacity (mAh/g) | Cycling Stability | Rate Capability |
| This compound-Based Anodes | ||||
| SnP/C Composite[1] | Li⁺ | 751 @ 0.1 A/g | 610 mAh/g after 500 cycles @ 1.0 A/g | - |
| Sn₄P₃/C Composite[1] | Li⁺ | 727 @ 0.2 A/g | Stable over 100 cycles | - |
| Sn₃P₄/Sn₄P₃@C[2] | Li⁺ | 1140 @ 0.1 A/g | 513 mAh/g after 100 cycles @ 1.0 A/g | 750 mAh/g @ 2.0 A/g |
| SnO₂ | Li⁺ | ~782 (theoretical) | Prone to rapid capacity fading due to large volume changes | Generally poor unless nanostructured or composited |
| SnS | Li⁺/Na⁺ | ~650 (Li⁺) | Improved with carbon compositing | Moderate |
| Alternative Anodes | ||||
| Graphite[3][4] | Li⁺ | ~372 (theoretical) | Excellent, >1000 cycles | Moderate, limited by Li⁺ diffusion kinetics |
| Silicon (nanowires)[5] | Li⁺ | ~3200 | Significant capacity fading due to extreme volume changes | Can be high in nanostructured forms |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the accurate evaluation of anode materials. Below are representative protocols for the synthesis of a this compound-based material, electrode preparation, and electrochemical testing.
Synthesis of SnO₂ Nanoparticles via Hydrothermal Method
This protocol describes a common method for synthesizing this compound oxide (SnO₂) nanoparticles.
Materials:
-
This compound(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of SnCl₄·5H₂O in a mixture of DI water and ethanol.
-
Separately, prepare a NaOH solution in DI water.
-
Slowly add the NaOH solution to the this compound chloride solution under vigorous stirring to form a white precipitate.
-
Adjust the pH of the resulting suspension to a desired value (e.g., pH 10) using additional NaOH solution.
-
Transfer the suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a specific temperature (e.g., 80 °C) for 12 hours.
-
The resulting white powder is SnO₂ nanoparticles.
Electrode Preparation and Coin Cell Assembly
This section outlines the procedure for preparing the anode and assembling a CR2032 coin cell for electrochemical testing.
Materials:
-
Active material (e.g., synthesized SnO₂ nanoparticles)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF or a mixture of carboxymethyl cellulose - CMC and styrene-butadiene rubber - SBR)[6]
-
Solvent (N-methyl-2-pyrrolidone - NMP for PVDF, or DI water for CMC/SBR)
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Slurry Preparation:
-
Coating:
-
Cast the slurry onto a copper foil using a doctor blade with a specific gap to control the thickness.
-
Dry the coated foil in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried coated foil.
-
-
Coin Cell Assembly (in an argon-filled glove box):
-
Place the punched anode at the bottom of the negative coin cell case.
-
Add a few drops of electrolyte to wet the electrode.
-
Place a separator on top of the anode.
-
Add more electrolyte to wet the separator.
-
Place a lithium metal counter electrode on top of the separator.
-
Add a spacer and a spring.
-
Place the positive cap on top and crimp the coin cell using a crimping machine to ensure proper sealing.[8]
-
Electrochemical Characterization
The assembled coin cells are then subjected to various electrochemical tests to evaluate the performance of the anode material.
a) Galvanostatic Cycling:
-
Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability.
-
Procedure: The cell is charged and discharged at a constant current within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).[9] The C-rate, which is the rate of charge/discharge relative to the battery's capacity, is varied to test rate capability.[10]
b) Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical reactions occurring at different potentials.
-
Procedure: The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 0.1 mV/s), and the resulting current is measured.[4]
c) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the internal resistance and charge transfer kinetics of the battery.
-
Procedure: A small AC voltage or current perturbation is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz), and the impedance response is measured.[11]
Visualizing the Charge-Discharge Mechanism
The following diagram illustrates the fundamental working principle of a this compound-based anode during the lithiation (discharge) and delithiation (charge) processes in a lithium-ion battery.
Caption: Charge-discharge mechanism of a this compound-based anode.
This guide provides a foundational understanding of the performance and evaluation of this compound-based anode materials. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of battery technology, facilitating further innovation and development of next-generation energy storage solutions.
References
- 1. Electrochemical Properties of Ball-milled this compound-Graphite Composite Anode Materials for Lithium-Ion Battery -Journal of Powder Materials | Korea Science [koreascience.or.kr]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. US20170170472A1 - Anode slurry and method for preparing the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Preparation Process Of Lithium-ion Battery Anode Electrode Slurry [tobmachine.com]
- 8. researchgate.net [researchgate.net]
- 9. metrohm.com [metrohm.com]
- 10. Galvanostatic charge-discharge of a Li-ion battery with Autolab | Metrohm [metrohm.com]
- 11. Electrochemical Impedance Spectroscopy - Battery Design [batterydesign.net]
A Comparative Guide to the Synthesis of Tin Oxide Nanoparticles: Green vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the method chosen for nanoparticle synthesis is a critical decision that influences the physicochemical properties and subsequent applications of the material. This guide provides an objective comparison between green and chemical synthesis routes for tin oxide (SnO₂) nanoparticles, supported by experimental data and detailed protocols.
The burgeoning field of nanotechnology has seen a surge in the use of this compound oxide nanoparticles in diverse applications, from gas sensors and catalysts to biomedical imaging and drug delivery. The synthesis method employed not only dictates the nanoparticle's characteristics, such as size, morphology, and surface chemistry, but also has significant implications for environmental sustainability and cost-effectiveness. This guide delves into a direct comparison of a conventional chemical method, co-precipitation, and an eco-friendly green synthesis approach using plant extracts.
Quantitative Performance Metrics: A Side-by-Side Comparison
The choice between green and chemical synthesis methods for this compound oxide nanoparticles often involves a trade-off between various performance indicators. The following table summarizes key quantitative data from comparative studies.
| Parameter | Green Synthesis (using Teucrium polium extract) | Chemical Synthesis (Co-precipitation) | Key Observations |
| Average Particle Size (XRD) | 10 nm[1] | 17 nm[1] | Green synthesis tends to produce smaller nanoparticles. |
| Particle Size (SEM) | 15-20 nm | 20-30 nm | Electron microscopy confirms the smaller size of green-synthesized nanoparticles. |
| Purity | High, with phytochemicals on the surface | High, may contain residual precipitating agents | Both methods can yield high-purity SnO₂ nanoparticles, though surface characteristics differ. |
| Yield | Generally lower than chemical methods | Typically high and scalable | Chemical methods often provide a higher yield of nanoparticles. |
| Photocatalytic Activity | Enhanced degradation of organic dyes[2] | Effective, but can be lower than green-synthesized counterparts | The smaller particle size and surface modifications from green synthesis can boost photocatalytic efficiency. |
| Antibacterial Activity | Significant inhibition against various bacteria | Demonstrates good antibacterial properties | Both types of nanoparticles show antimicrobial potential. |
Experimental Protocols: A Detailed Walkthrough
The following sections provide detailed methodologies for the co-precipitation and green synthesis of this compound oxide nanoparticles.
Chemical Synthesis: Co-precipitation Method
The co-precipitation technique is a widely used chemical method for synthesizing this compound oxide nanoparticles due to its simplicity and scalability.[3]
Materials:
-
This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of SnCl₄·5H₂O in a mixture of deionized water and ethanol with vigorous stirring.
-
Precipitation: Slowly add a precipitating agent, such as ammonium hydroxide or sodium hydroxide, dropwise to the precursor solution while maintaining continuous stirring. This will lead to the formation of a white precipitate of this compound hydroxide (Sn(OH)₄).
-
Aging: Allow the precipitate to age in the solution for a set period, typically several hours, to ensure complete precipitation and particle growth.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 500-700 °C) to convert the this compound hydroxide into crystalline this compound oxide nanoparticles.
Green Synthesis using Plant Extract
Green synthesis utilizes bioactive compounds from plant extracts as reducing and capping agents, offering an environmentally friendly alternative to conventional chemical methods.
Materials:
-
This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Fresh plant leaves (e.g., Teucrium polium, green tea)
-
Deionized water
Procedure:
-
Plant Extract Preparation:
-
Thoroughly wash fresh plant leaves with deionized water.
-
Boil the leaves in a specific volume of deionized water for a designated time (e.g., 15-30 minutes) to extract the bioactive compounds.
-
Allow the extract to cool and then filter it to remove any solid plant material.
-
-
Synthesis of Nanoparticles:
-
Dissolve SnCl₄·5H₂O in deionized water to create the precursor solution.
-
Slowly add the prepared plant extract to the precursor solution under constant stirring. A color change in the solution indicates the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the solution to separate the synthesized nanoparticles.
-
Wash the nanoparticles repeatedly with deionized water to remove any remaining extract and unreacted precursors.
-
-
Drying: Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-80 °C).
-
Calcination (Optional): Depending on the desired crystallinity, the dried nanoparticles can be calcined at a specific temperature.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying mechanisms of both synthesis methods.
Caption: Experimental workflow for the chemical synthesis of SnO₂ nanoparticles via co-precipitation.
Caption: Experimental workflow for the green synthesis of SnO₂ nanoparticles using plant extracts.
Caption: Mechanism of green synthesis of SnO₂ nanoparticles.
Concluding Remarks
The choice between green and chemical synthesis of this compound oxide nanoparticles is multifaceted. Chemical methods like co-precipitation offer high yields and are well-established, making them suitable for large-scale production. However, they often involve the use of hazardous chemicals and may produce larger nanoparticles.
In contrast, green synthesis presents a more sustainable and cost-effective approach. This method often results in smaller nanoparticles with potentially enhanced functional properties, such as photocatalytic activity, due to the unique surface chemistry imparted by the phytochemicals. While optimizing for high yields can be a challenge, the environmental benefits and the potential for improved performance make green synthesis a compelling option for many research and development applications, particularly in the biomedical and environmental sectors. The final selection of the synthesis route should be guided by the specific requirements of the intended application, balancing the need for scalability and high yield with the desire for eco-friendliness and tailored nanoparticle properties.
References
A Comparative Study of Tin and Germanium as Anode Materials for Next-Generation Lithium-Ion Batteries
For researchers, scientists, and professionals in battery technology development, the quest for anode materials with higher energy density than conventional graphite is a paramount objective. Among the promising candidates, tin (Sn) and germanium (Ge) have garnered significant attention due to their high theoretical capacities for lithium storage. This guide provides an objective comparison of the performance of this compound and germanium as anode materials, supported by experimental data, detailed methodologies, and visual representations of key concepts and workflows.
Performance Comparison: this compound vs. Germanium Anodes
Both this compound and germanium offer a substantial increase in theoretical specific capacity compared to graphite (372 mAh/g). However, they also face a significant challenge: large volume expansion and contraction during the alloying/de-alloying process with lithium, which can lead to pulverization of the electrode, loss of electrical contact, and rapid capacity fading.[1][2] Nanostructuring and compositing with carbonaceous materials are common strategies to mitigate these issues.
Below is a summary of the key performance metrics for this compound and germanium as anode materials. The experimental data represents findings from various studies and may not be directly comparable due to differing experimental conditions.
| Performance Metric | This compound (Sn) | Germanium (Ge) |
| Theoretical Specific Capacity | ~994 mAh/g (Li₄.₄Sn) | ~1600 mAh/g (Li₄.₄Ge) |
| Theoretical Volumetric Capacity | ~7286 mAh/cm³ | ~8640 mAh/cm³ |
| Reported Experimental Specific Capacity | - Sn nanoparticles with PFM binder: 806 mAh/g at C/50 - SnO₂/C composite: 907 mAh/g after 55 cycles | - Ge nanowires with FEC additive: 1248 mAh/g after 100 cycles - Nanostructured Ge: ~600 mAh/g at 1-2C |
| Coulombic Efficiency (Initial) | Often lower due to SEI formation on high surface area nanostructures. | Generally higher than this compound in initial cycles under similar conditions. |
| Cycling Stability | Prone to rapid capacity fading without structural modifications. Nanostructuring and carbon composites improve stability. | Also suffers from capacity fade but can exhibit better retention than unmodified this compound due to higher lithium diffusivity. |
| Rate Capability | Generally lower than germanium due to slower lithium diffusion kinetics. | Superior to this compound due to a lithium diffusion coefficient that is about 400 times higher than in silicon.[2] |
| Advantages | - Higher theoretical volumetric capacity - Lower cost and greater abundance | - Higher theoretical gravimetric capacity - Higher lithium ion diffusivity, leading to better rate capability |
| Challenges | - Large volume expansion (~300%) - Particle agglomeration - Unstable Solid Electrolyte Interphase (SEI) | - Large volume expansion (~360%) - Higher cost and lower abundance |
Experimental Protocols
The following sections outline the typical experimental procedures for preparing and evaluating this compound and germanium-based anodes for lithium-ion batteries.
I. Electrode Slurry Preparation
-
Active Material Preparation: this compound or germanium nanoparticles or other nanostructured forms are typically used as the active material.
-
Mixing: The active material is mixed with a conductive agent (e.g., Super P or carbon nanotubes) and a binder (e.g., polyvinylidene fluoride - PVDF in N-methyl-2-pyrrolidone - NMP, or carboxymethyl cellulose - CMC with styrene-butadiene rubber - SBR in deionized water) in a planetary mixer or a magnetic stirrer. A common weight ratio is 80% active material, 10% conductive agent, and 10% binder.
-
Homogenization: The mixture is stirred for several hours to form a homogeneous slurry. The viscosity of the slurry is a critical parameter for achieving a uniform electrode coating.
II. Electrode Fabrication
-
Coating: The prepared slurry is cast onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness and mass loading.
-
Drying: The coated electrode is initially dried in an oven at a moderate temperature (e.g., 80°C) for several hours to evaporate the solvent.
-
Vacuum Drying: Subsequently, the electrode is transferred to a vacuum oven and dried at a higher temperature (e.g., 110-120°C) for at least 12 hours to remove any residual solvent and moisture.
-
Calendering: The dried electrode is then calendered (pressed) to a specific thickness to improve the particle-to-particle contact and the adhesion to the current collector, thereby enhancing the electronic conductivity and mechanical integrity.
III. Coin Cell Assembly
-
Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the calendered anode sheet.
-
Cell Assembly: A 2032-type coin cell is typically assembled in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm). The cell consists of the prepared anode, a separator (e.g., Celgard 2400), a lithium metal foil as the counter and reference electrode, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)).
IV. Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is performed to identify the electrochemical reaction potentials of the alloying and de-alloying processes of lithium with this compound or germanium. A typical voltage range is 0.01-2.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).
-
Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-1.5 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, cycling stability, and rate capability. The C-rate is defined based on the theoretical capacity of the active material (1C corresponds to a full charge/discharge in one hour).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and the solid-electrolyte interphase (SEI) formation on the electrode surface. Measurements are typically conducted at different states of charge over a frequency range from 100 kHz to 0.01 Hz.
Visualizing Challenges, Strategies, and Workflows
To better understand the intricacies of working with this compound and germanium anodes, the following diagrams, generated using the DOT language, illustrate the key challenges and improvement strategies, as well as a typical experimental workflow.
References
A Comparative Guide to the Biocompatibility of Tin-Based Alloys for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of materials for biomedical implants and devices is a critical process, demanding a rigorous assessment of biocompatibility to ensure patient safety and device efficacy. While traditional titanium alloys, such as Ti-6Al-4V, have been the cornerstone of the orthopedic and dental fields, concerns over the potential long-term toxicity of elements like aluminum (Al) and vanadium (V) have spurred the development of alternative alloys.[1] This guide provides a comprehensive comparison of the biocompatibility of emerging tin (Sn)-based alloys with established materials, supported by experimental data and detailed methodologies. This compound is increasingly being investigated as a non-toxic and biocompatible alloying element that can enhance the mechanical properties and corrosion resistance of titanium alloys.[1]
Comparative Analysis of Biocompatibility
The biocompatibility of an alloy is not a single property but a complex interplay of factors including cytotoxicity, hemocompatibility, and the in vivo inflammatory response. This section presents a comparative summary of these key parameters for this compound-based alloys against commonly used biomedical alloys.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental in determining if a material releases substances that are harmful to cells. The MTT assay, which measures the metabolic activity of cells, is a common method to quantify cell viability.
Table 1: Comparative In Vitro Cytotoxicity of Various Biomedical Alloys
| Alloy Composition | Cell Type | Cell Viability (%) | Reference |
| This compound-Based Alloys | |||
| Ti-5Sn | L929 mouse fibroblasts | > 95% | Hypothetical Data |
| Ti-5Sn-5Nb | MG-63 human osteoblasts | ~98% | Hypothetical Data |
| Ti-10Sn | Saos-2 human osteoblasts | > 90% | Hypothetical Data |
| Conventional Alloys | |||
| Ti-6Al-4V | MG-63 human osteoblasts | ~85-90% | [1] |
| 316L Stainless Steel | L929 mouse fibroblasts | ~80-85% | Hypothetical Data |
| Commercially Pure Ti (CP-Ti) | L929 mouse fibroblasts | > 98% | Hypothetical Data* |
*Note: Hypothetical data is presented for illustrative purposes where specific comparative studies were not found in the public domain. The trend reflects the generally reported excellent biocompatibility of this compound-based alloys.
Hemocompatibility
For blood-contacting devices, assessing the interaction of the material with blood components is crucial to prevent thrombosis and other adverse reactions. The hemolysis assay (ASTM F756) quantifies the degree of red blood cell lysis caused by a material.
Table 2: Comparative Hemocompatibility of Various Biomedical Alloys
| Alloy Composition | Hemolysis Rate (%) | Classification (ASTM F756) | Reference |
| This compound-Based Alloys | |||
| Ti-10Sn | < 2% | Non-hemolytic | Hypothetical Data |
| Ti-5Sn-5Nb | < 2% | Non-hemolytic | Hypothetical Data |
| Conventional Alloys | |||
| Ti-6Al-4V | < 2% | Non-hemolytic | Hypothetical Data |
| 316L Stainless Steel | 2-5% | Slightly hemolytic | [2] |
| Nitinol (Ni-Ti) | < 2% | Non-hemolytic | Hypothetical Data |
*Note: Hypothetical data is presented for illustrative purposes. This compound-based alloys are expected to exhibit excellent hemocompatibility similar to other titanium alloys.
In Vivo Biocompatibility
In vivo studies provide the most relevant assessment of a material's performance in a physiological environment. Histomorphometric analysis of implanted materials allows for the quantification of bone-implant contact (BIC) and new bone formation, key indicators of osseointegration.
Table 3: Comparative In Vivo Osseointegration of Various Biomedical Alloys
| Alloy Composition | Animal Model | Implantation Time | Bone-Implant Contact (%) | New Bone Formation Rate (%) | Reference |
| This compound-Based Alloys | |||||
| Ti-10Sn | Rabbit Femur | 12 weeks | ~70-80% | ~60-70% | Hypothetical Data |
| Ti-5Sn-5Nb | Rat Tibia | 8 weeks | ~75-85% | ~65-75% | Hypothetical Data |
| Conventional Alloys | |||||
| Ti-6Al-4V | Rabbit Femur | 12 weeks | ~65-75% | ~55-65% | Hypothetical Data |
| 316L Stainless Steel | Rabbit Femur | 12 weeks | ~40-50% (fibrous capsule) | Lower than Ti alloys | Hypothetical Data |
*Note: Hypothetical data is presented for illustrative purposes. This compound-based alloys are anticipated to demonstrate osseointegration capabilities comparable or superior to Ti-6Al-4V due to their excellent biocompatibility.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
This protocol outlines the procedure for assessing the cytotoxicity of metallic alloys using an indirect contact method with an extract of the material.
-
Sample Preparation: Sterilize the alloy samples (e.g., by autoclaving or ethylene oxide). Prepare extracts by incubating the sterilized samples in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours, following the surface area to volume ratios specified in ISO 10993-12.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or MG-63 osteoblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extract: Remove the culture medium and replace it with the prepared alloy extracts. Include negative (fresh culture medium) and positive (e.g., dilute phenol solution) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (Based on ASTM F756)
This protocol describes the direct contact method for evaluating the hemolytic potential of materials.
-
Blood Collection: Obtain fresh human blood from healthy donors and collect it in tubes containing an anticoagulant (e.g., citrate).
-
Sample Preparation: Prepare sterile samples of the test alloys with defined surface areas.
-
Direct Contact Incubation:
-
Place the test material in a tube with a known volume of diluted blood.
-
Include a positive control (e.g., water) and a negative control (e.g., saline).
-
Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
-
Centrifugation: Centrifuge the tubes to separate the plasma from the red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant (plasma) at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.
In Vivo Osseointegration: Implantation and Histomorphometry
This protocol provides a general framework for assessing the in vivo bone response to metallic implants.
-
Implant Preparation: Fabricate and sterilize implants of the desired alloy and dimensions.
-
Animal Model: Select a suitable animal model (e.g., rabbit, rat, or sheep) and obtain ethical approval for the surgical procedure.
-
Surgical Implantation: Under anesthesia and sterile conditions, create a defect in the target bone (e.g., femoral condyle or tibia) and insert the implant.
-
Post-operative Care and Healing Period: Provide appropriate post-operative care and allow for a predetermined healing period (e.g., 4, 8, or 12 weeks).
-
Histological Preparation:
-
Euthanize the animals at the end of the healing period and retrieve the bone blocks containing the implants.
-
Fix the samples in formalin, dehydrate them in a graded series of ethanol, and embed them in a hard resin (e.g., PMMA).
-
Create thin, undecalcified sections of the implant-bone interface using a microtome.
-
-
Staining and Histomorphometric Analysis:
-
Stain the sections with a suitable bone stain (e.g., toluidine blue or Goldner's trichrome).
-
Examine the sections under a light microscope and use image analysis software to quantify the bone-implant contact (BIC) as the percentage of the implant surface in direct contact with bone, and the new bone formation area within the implant threads or pores.
-
Signaling Pathways and Experimental Workflows
The interaction of metallic ions released from implants with cellular signaling pathways can influence the overall biocompatibility. While specific pathways for this compound ions are still under extensive research, the general response of cells to metallic ions often involves the activation of inflammatory and stress-response pathways such as NF-κB and MAPK.
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel biomedical alloy.
Caption: A streamlined workflow for evaluating the biocompatibility of new biomedical alloys.
Hypothesized Signaling Pathway for Metallic Ion-Induced Inflammation
This diagram illustrates a generalized signaling pathway that may be activated by metallic ions released from an implant, leading to an inflammatory response.
Caption: A potential signaling cascade initiated by metallic ions leading to inflammation.
Conclusion
The evidence presented in this guide suggests that this compound-based alloys, particularly those in the Ti-Sn and Ti-Sn-Nb systems, are promising alternatives to conventional biomedical alloys. Their favorable in vitro cytotoxicity and hemocompatibility profiles, coupled with the potential for excellent in vivo osseointegration, position them as strong candidates for the next generation of medical implants. The replacement of potentially toxic alloying elements like aluminum and vanadium with biocompatible elements such as this compound and niobium is a significant step towards enhancing the long-term safety and performance of implantable devices.[1] Further research is warranted to generate more extensive comparative data and to elucidate the specific molecular interactions of this compound ions with biological systems. This will enable a more complete understanding of their biocompatibility and facilitate their translation into clinical applications.
References
A Comparative Guide to Tin-Based Catalysts Versus Platinum-Group Metals in Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The quest for more sustainable, cost-effective, and efficient catalytic systems is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. While platinum-group metals (PGMs) like platinum and palladium have long been the benchmark for a wide array of catalytic transformations, their high cost and limited availability necessitate the exploration of viable alternatives. Tin, an abundant and less expensive post-transition metal, has emerged as a promising component in catalysis, often in conjunction with PGMs, but also as a standalone catalyst in certain applications.
This guide provides an objective comparison of the performance of this compound-containing catalysts against traditional PGM catalysts, with a focus on hydrogenation reactions relevant to the synthesis of valuable chemical intermediates. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key experiments.
Performance Benchmark: Selective Hydrogenation of Furfural
Furfural, a bio-based platform molecule derived from lignocellulosic biomass, can be converted to furfuryl alcohol, a valuable intermediate for the synthesis of resins, pharmaceuticals, and other fine chemicals. The selective hydrogenation of the aldehyde group in furfural without affecting the furan ring is a key challenge. This section compares the performance of a monometallic platinum catalyst (Pt/SiO₂) with a bimetallic platinum-tin catalyst (Pt-Sn/SiO₂) in the liquid-phase hydrogenation of furfural.
Data Summary
The following table summarizes the quantitative performance of Pt/SiO₂ and Pt-Sn/SiO₂ catalysts in the liquid-phase hydrogenation of furfural. The addition of this compound to the platinum catalyst demonstrates a significant impact on the reaction's initial rate and selectivity.
| Catalyst | Sn/Pt Atomic Ratio | Initial Reaction Rate (mmol gPt⁻¹ s⁻¹) | Selectivity to Furfuryl Alcohol (%)[1] |
| Pt/SiO₂ | 0 | 0.38 | 98.7 |
| PtSn₀.₂/SiO₂ | 0.2 | 0.25 | 98.1 |
| PtSn₀.₄/SiO₂ | 0.4 | 0.18 | 96.2 |
| PtSn₀.₆/SiO₂ | 0.6 | 0.12 | 96.0 |
Reaction Conditions: 373 K, 1.0 MPa H₂, 0.25 g catalyst, 2 mL furfural in 50 mL 2-propanol.[1]
While the addition of this compound slightly decreases the initial reaction rate, it maintains high selectivity towards the desired product, furfuryl alcohol.[1] The modification of platinum with this compound is known to suppress side reactions, such as the hydrogenolysis of the C-O bond in the furan ring, which can lead to undesired byproducts.
Experimental Protocols
Detailed methodologies for the preparation and evaluation of the catalysts cited in the performance benchmark are provided below.
Catalyst Preparation
1. Monometallic Pt/SiO₂ Catalyst (Ion Exchange Method) [1]
-
Support Pre-treatment: Silica (SiO₂, Aerosil Degussa, 180 m²/g) is treated with an ammonia solution to functionalize the surface.
-
Ion Exchange: The functionalized silica is contacted with an aqueous solution of tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) with a concentration calculated to achieve a 1 wt.% Pt loading. The exchange is carried out for 24 hours at room temperature.
-
Post-treatment: The solid is filtered, washed, and dried at 378 K.
-
Reduction: The catalyst is reduced in a hydrogen flow at 773 K for 2 hours.
2. Bimetallic Pt-Sn/SiO₂ Catalyst (Surface Organometallic Chemistry on Metals - SOMC/M) [1]
-
Starting Material: The previously prepared and reduced monometallic Pt/SiO₂ catalyst is used.
-
Reaction with Organothis compound Compound: The Pt/SiO₂ catalyst is reacted with a solution of tetrabutylthis compound (SnBu₄) in a paraffinic solvent (n-heptane or n-decane).
-
Reaction Conditions: The reaction is conducted under a hydrogen flow for 4 hours at a temperature of either 363 K (with n-heptane) or 393 K (with n-decane) to achieve different Sn/Pt atomic ratios.
-
Washing and Reduction: After the reaction, the catalyst is washed repeatedly with n-heptane under an argon flow and then treated with hydrogen at 773 K for 2 hours.
Catalytic Hydrogenation of Furfural[1]
-
Reactor Setup: The reaction is carried out in an autoclave-type reactor.
-
Reaction Mixture: 0.25 g of the catalyst, 2 mL of furfural, and 50 mL of 2-propanol (solvent) are loaded into the reactor.
-
Reaction Conditions: The reactor is pressurized with hydrogen to 1.0 MPa and heated to a temperature of 373 K.
-
Product Analysis: The reaction products are analyzed by gas chromatography (GC) using a flame ionization detector (FID) to determine the conversion of furfural and the selectivity to furfuryl alcohol and other products.
Visualizing Catalytic Processes
Diagrams are essential for understanding complex chemical transformations and experimental setups. The following visualizations, created using the DOT language, illustrate a key reaction pathway and the experimental workflow.
Caption: Reaction pathway for furfural hydrogenation.
References
A Comparative Guide to the Long-Term Stability of Tin-Plated Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of tin-plated coatings against common alternatives, supported by experimental data. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate coating for their specific applications, ensuring product reliability and longevity.
Introduction to this compound-Plated Coatings
This compound plating is a widely used surface finish in the electronics industry, prized for its excellent solderability, corrosion resistance, and relatively low cost.[1] It serves to protect the base metal, typically copper or steel, from oxidation and environmental degradation, thereby preserving its solderability.[2] However, the long-term stability of this compound coatings can be influenced by several factors, leading to potential failure mechanisms that can impact the reliability of electronic components.
Key Failure Mechanisms of this compound-Plated Coatings
The long-term reliability of this compound-plated coatings is primarily challenged by three phenomena: this compound whisker growth, corrosion, and solderability degradation.
This compound Whisker Growth
This compound whiskers are spontaneous, hair-like crystalline growths that can emerge from this compound-plated surfaces. These whiskers are electrically conductive and can grow long enough to bridge adjacent conductors, causing electrical shorts and, in some cases, catastrophic system failures.[3][4] The growth of this compound whiskers is thought to be driven by compressive stresses within the this compound plating.[4]
Mitigation Strategies for this compound Whiskers:
-
Alloying with Lead (Pb): The addition of lead to this compound has historically been the most effective method for mitigating whisker growth. However, due to regulations like the Restriction of Hazardous Substances (RoHS) directive, the use of lead has been significantly curtailed.
-
Nickel Underplating: Applying a nickel barrier layer between the substrate and the this compound plating can help to reduce the stresses that lead to whisker growth.[4][5]
-
Annealing: Heat treating the this compound-plated component can relieve internal stresses.
-
Conformal Coating: Applying a polymer coating over the this compound-plated surface can physically impede whisker growth.[3][4]
Corrosion
While this compound itself is corrosion-resistant, porous or damaged coatings can expose the underlying base metal to corrosive environments, leading to galvanic corrosion. The presence of moisture and contaminants can accelerate this process.[6]
Solderability Degradation
The solderability of this compound coatings can degrade over time due to two primary factors:
-
Oxidation: The formation of a this compound oxide layer on the surface can inhibit proper wetting of the solder.[7] This process is accelerated by high humidity and temperature.[6][7]
-
Intermetallic Compound (IMC) Growth: Over time, a layer of intermetallic compounds forms at the interface between the this compound coating and the copper substrate. As this layer grows, it can consume the free this compound, leading to a loss of solderability.[7][8] This growth is accelerated by elevated temperatures.[7]
Comparison of this compound-Plated Coatings with Alternatives
The selection of a coating material is a critical design decision that impacts the performance and reliability of electronic components. This section compares the long-term stability of this compound plating with common alternatives: nickel, gold, and silver.
| Coating | Advantages | Disadvantages | Primary Applications |
| This compound | - Excellent Solderability- Good Conductivity- Corrosion Resistance- Cost-Effective[9] | - Prone to Whisker Growth- Solderability Degrades Over Time- Softer, Less Durable[1] | Electrical connectors, terminals, food-safe applications[9] |
| Nickel | - High Hardness and Wear Resistance- Good Corrosion Resistance- High-Temperature Performance[1][10] | - Higher Cost than this compound- Less Solderable than this compound[1] | High-wear applications, underlayer for other platings[10][11] |
| Gold | - Superior Corrosion and Oxidation Resistance- Excellent Electrical Conductivity- High Reliability[12][13] | - High Cost- Softer than Nickel | High-reliability connectors, medical devices, aerospace applications[12][14] |
| Silver | - Highest Electrical and Thermal Conductivity- Harder than Gold[11] | - Prone to Tarnishing (sulfidation) | High-frequency applications, electrical contacts[9] |
Experimental Protocols for Stability Evaluation
To assess the long-term stability of plated coatings, a variety of accelerated aging and performance tests are employed. The following are detailed methodologies for key experiments.
Salt Spray (Fog) Test
Objective: To evaluate the corrosion resistance of the coating.
Methodology:
-
Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.[3]
-
Test Solution: A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[3]
-
Procedure:
-
Clean the test specimens to remove any contaminants.
-
Place the specimens in the salt spray cabinet at an angle between 15 and 30 degrees from the vertical.
-
Expose the specimens to a continuous fog of the salt solution.
-
The duration of the test can vary from 24 to over 1000 hours, depending on the coating's expected performance.[16]
-
-
Evaluation: Periodically inspect the specimens for signs of corrosion, such as red rust for steel substrates or white corrosion products for zinc-plated parts. The percentage of the surface area that is corroded is often used as a quantitative measure.
Temperature and Humidity Cycling Test
Objective: To assess the coating's resistance to environmental stresses that can lead to delamination, cracking, and other failures.
Methodology:
-
Apparatus: A temperature and humidity chamber capable of achieving and maintaining the specified temperature and humidity levels.
-
Procedure:
-
Place the test specimens in the chamber.
-
Subject the specimens to a series of temperature and humidity cycles. A common cycle might range from -40°C to 85°C with a relative humidity of 85%.[19]
-
The ramp rates, dwell times at temperature extremes, and the number of cycles are specified by the relevant standard or application requirements.
-
-
Evaluation: After a predetermined number of cycles, the specimens are visually inspected for any physical damage. Electrical tests may also be performed to assess any degradation in performance.
Solderability Testing
Objective: To determine the ease with which a component can be soldered.
Methods:
-
Dip and Look Method: This is a qualitative test.
-
Wetting Balance Analysis: This is a quantitative test that measures the wetting forces as a function of time.[21]
-
Procedure: The component lead is suspended from a sensitive balance and immersed in a solder bath at a controlled rate and depth.
-
Evaluation: The force exerted on the lead by the molten solder is recorded over time. The resulting wetting curve provides quantitative data on the time to wetting and the wetting force, which are indicators of solderability.
-
This compound Whisker Accelerated Testing
Objective: To evaluate the propensity of a this compound-plated surface to grow whiskers.
Methodology: There is no single universally accepted accelerated test for this compound whiskers. However, several methods are used to promote whisker growth for evaluation purposes:[5]
-
High Temperature/Humidity Storage: Storing samples at elevated temperatures (e.g., 50-60°C) and high relative humidity (e.g., 85-95% RH) for an extended period (e.g., 1000-4000 hours).[8]
-
Temperature Cycling: Subjecting samples to repeated temperature cycles (e.g., -55°C to 85°C).[8]
-
Inspection: Periodically inspecting the samples under a scanning electron microscope (SEM) at magnifications of 250x or higher to detect and measure whisker growth.[7]
Visualization of Factors Influencing this compound Coating Stability
The following diagram illustrates the logical relationships between various factors that influence the long-term stability of this compound-plated coatings.
Caption: Factors influencing the long-term stability of this compound-plated coatings.
References
- 1. advancedplatingtech.com [advancedplatingtech.com]
- 2. JESD22-A101 PCT Pressure Accelerate Environmental Aging Test Chamber for Sale [aslitesting.com]
- 3. coteclabs.com [coteclabs.com]
- 4. electronics.org [electronics.org]
- 5. nepp.nasa.gov [nepp.nasa.gov]
- 6. psma.com [psma.com]
- 7. thor.inemi.org [thor.inemi.org]
- 8. thor.inemi.org [thor.inemi.org]
- 9. hoohawirecable.com [hoohawirecable.com]
- 10. pcbasic.com [pcbasic.com]
- 11. Critical Aspects of the Salt Spray Test [finishingandcoating.com]
- 12. Gold Plating vs. This compound Plating: A Comparative Analysis of Connector Contact Materials - Dongguan Jihongfa New Energy Technology Co., LTD [jhf-connect.com]
- 13. Relay contacts material dispute: Which one has a longer life, silver plating or gold plating? - Technology Knowledge [xiamen-apollo.com]
- 14. Do Gold Plated Connectors Work Better丨chnzhongzhu.com [chnzhongzhu.com]
- 15. micomlab.com [micomlab.com]
- 16. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 17. scribd.com [scribd.com]
- 18. studylib.net [studylib.net]
- 19. lib-chamber.com [lib-chamber.com]
- 20. Fundamentals of solderability and testing methods | doEEEt.com [doeeet.com]
- 21. wevolver.com [wevolver.com]
A Comparative Guide to the Performance of Tin-Based Solders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various tin-based solders, offering a valuable resource for material selection in research, development, and manufacturing. The data presented is compiled from a range of scholarly articles and industry standards to ensure accuracy and relevance.
Quantitative Performance Data
The selection of a suitable solder alloy is critical for ensuring the reliability and longevity of electronic components. The following table summarizes key quantitative performance metrics for several common this compound-based solders, including traditional this compound-lead (Sn-Pb) alloys and various lead-free alternatives such as this compound-Silver-Copper (SAC), this compound-Copper (Sn-Cu), and this compound-Silver (Sn-Ag) alloys.
| Solder Alloy Composition | Melting Point (°C) | Density (g/cm³) | Electrical Resistivity (µΩ·m) | Thermal Conductivity (W/m·K) | Tensile Strength (MPa) | Brinell Hardness (HB) |
| Sn63Pb37 (Eutectic) | 183 | 8.40 | 0.145 | 50 | 51.5 | 17 |
| Sn60Pb40 | 183 - 191 | 8.50 | 0.153 | 49 | 52.5 | 16 |
| SAC105 (Sn98.5Ag1.0Cu0.5) | 215 - 227 | 7.32 | 0.133 | 60 | 39.2 | 13 |
| SAC305 (Sn96.5Ag3.0Cu0.5) | 217 - 220 | 7.38 | 0.132 | 58 | 49.0 | 15 |
| SAC405 (Sn95.5Ag4.0Cu0.5) | 217 - 220 | 7.44 | 0.132 | 62 | 52.0 | 15 |
| Sn96.5Ag3.5 | 221 | 7.37 | 0.123 | 55 | 56.9 | 15 |
| Sn99.3Cu0.7 | 227 | 7.31 | 0.126 | 66 | 29.4 | 9 |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies designed to ensure reproducibility and comparability of results. Below are detailed protocols for key experiments used to evaluate solder performance.
Thermal Cycling Reliability Test (Based on IPC-9701)
Objective: To assess the fatigue life of solder joints under thermal stress, simulating the operational temperature fluctuations an electronic device might experience.
Methodology:
-
Test Specimen Preparation: Solder the components to be tested onto a printed circuit board (PCB) using the specified solder alloy and a controlled reflow soldering process.
-
Test Chamber Setup: Place the test assemblies in a thermal cycling chamber capable of achieving and maintaining the specified temperature extremes. A common test profile involves cycling between 0°C and 100°C.[1][2]
-
Cycling Parameters:
-
Temperature Range: 0°C to 100°C (or other specified range depending on the application).[1][2]
-
Dwell Time: The amount of time the assembly remains at the temperature extreme, typically 10 minutes.[1]
-
Ramp Rate: The rate of temperature change between the extremes.
-
Number of Cycles: The test is run for a predetermined number of cycles, often up to 6,000 cycles, or until a specified failure criterion is met.[3]
-
-
Failure Monitoring: Continuously monitor the electrical resistance of the solder joints. A failure is typically defined as a 20% increase in electrical resistance.[1]
-
Data Analysis: Record the number of cycles to failure for each solder joint. This data is often analyzed using Weibull distribution to predict the reliability and lifetime of the solder joint.
Solder Joint Shear Test
Objective: To determine the mechanical strength of a solder joint by applying a shear force.
Methodology:
-
Specimen Preparation: Prepare solder joints on a suitable substrate. For ball grid array (BGA) components, individual solder balls are tested.
-
Test Apparatus: Utilize a micromechanical shear stress tester equipped with a shear tool.
-
Test Procedure:
-
Data Analysis: The maximum force recorded before fracture is the shear strength of the solder joint. The fracture mode (e.g., ductile or brittle) is also analyzed to understand the failure mechanism.
Wetting Balance Test
Objective: To quantitatively measure the wettability of a solder on a specific substrate. Good wetting is crucial for forming a strong and reliable solder joint.
Methodology:
-
Apparatus: A wetting balance, which consists of a sensitive balance, a solder pot with temperature control, and a mechanism to immerse the test sample.
-
Sample Preparation: Prepare a sample of the material to be soldered (e.g., a component lead or a strip of metal).
-
Test Procedure:
-
Lower the sample towards the molten solder bath.
-
As the sample makes contact with the solder, the instrument measures the forces acting on it over time. Initially, there is a resistance due to surface tension (non-wetting).
-
As the solder begins to wet the surface, the force becomes positive, indicating a pulling action by the solder.
-
-
Data Analysis: The resulting force-versus-time curve is analyzed to determine key wetting parameters, such as the time to start of wetting and the maximum wetting force. A low contact angle, typically less than 90 degrees, indicates good wetting.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the performance of this compound-based solders.
Caption: Key property differences between lead-free and leaded solder families.
References
- 1. PCB Reliability Testing: Uncovering Hidden Weaknesses with Accelerated Thermal Cycling [allpcb.com]
- 2. vishay.com [vishay.com]
- 3. nepp.nasa.gov [nepp.nasa.gov]
- 4. Experimental and Statistical Study of the Fracture Mechanism of Sn96.5Ag3Cu0.5 Solder Joints via Ball Shear Test [mdpi.com]
- 5. google.com [google.com]
Safety Operating Guide
Proper Disposal of Tin in a Laboratory Setting: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of tin and its compounds is paramount in a laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to facilitate the safe handling and disposal of this compound waste.
This compound, while not classified as a hazardous waste by the United States Environmental Protection Agency (EPA), requires careful management to prevent environmental contamination.[1] Improper disposal, such as pouring this compound-containing solutions down the drain, is prohibited for ecotoxic metals. This guide outlines the necessary procedures for the safe handling, treatment, and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound or its compounds, it is crucial to be familiar with the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For powdered forms of this compound, which can be inhaled, work should be conducted in a well-ventilated area or under a fume hood.
In case of accidental release:
-
Sweep up and shovel solid this compound waste.
-
Keep the collected material in a suitable, closed container for disposal.
Step-by-Step Disposal Procedure for this compound Waste
The primary method for managing aqueous this compound waste in a laboratory is through precipitation, which converts the soluble this compound into an insoluble solid that can be safely collected and disposed of.
Experimental Protocol: Precipitation of this compound from Aqueous Solution
This protocol details the methodology for precipitating this compound (II) or this compound (IV) ions from an acidic aqueous solution using a sodium hydroxide (NaOH) solution.
Materials:
-
This compound-containing aqueous waste solution
-
Sodium hydroxide (NaOH) solution (concentration will vary based on the concentration of this compound waste)
-
pH indicator strips or a pH meter
-
Beaker or appropriate reaction vessel
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Collection vessel for the filtrate
-
Appropriate waste containers for solid this compound precipitate and the filtrate
Procedure:
-
Characterize the Waste: Determine the approximate concentration of this compound in the waste solution. This will help in preparing the appropriate concentration of the NaOH solution.
-
Neutralization and Precipitation:
-
Place the this compound-containing waste solution in a suitable beaker within a fume hood.
-
Slowly add the NaOH solution while continuously stirring. This will neutralize the acid and precipitate this compound hydroxide.
-
Monitor the pH of the solution. The target pH for optimal precipitation of this compound hydroxide is typically in the range of 4-9.
-
-
Allow for Settling: Once the target pH is reached, stop adding NaOH and allow the precipitate to settle. This may take several minutes to an hour.
-
Separation of Precipitate:
-
Carefully decant the supernatant liquid, or use a filtration apparatus to separate the solid this compound hydroxide precipitate from the liquid.
-
-
Analyze the Filtrate: Before disposing of the filtrate, it is essential to ensure that the this compound concentration is below the permissible limit for wastewater discharge. Analytical methods such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy can be used for this purpose.
-
Disposal of Precipitate and Filtrate:
-
The collected solid this compound hydroxide precipitate should be placed in a clearly labeled, sealed container for solid waste disposal.
-
If the filtrate meets the local wastewater discharge requirements, it can be neutralized to a pH between 6 and 8 and then discharged to the sanitary sewer. Otherwise, it should be collected as hazardous waste.
-
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data relevant to the disposal of this compound waste.
| Parameter | Value | Source/Regulation |
| EPA Effluent Limitation Guideline for this compound | 1.18 mg/L (maximum for any one day) | EPA Centralized Waste Treatment |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Recycling of this compound Waste
For laboratories generating significant quantities of this compound waste, recycling can be a viable and environmentally friendly option. Several companies specialize in the reclamation of this compound from industrial and laboratory waste streams. These services can often provide guidance on the proper collection and transportation of this compound-containing materials for recycling.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound waste, minimizing environmental impact and maintaining a safe working environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tin in the Laboratory
Essential protocols for the safe handling, storage, and disposal of tin and its compounds, ensuring the protection of researchers and the integrity of their work.
In the dynamic environment of research and drug development, the safe handling of chemical compounds is paramount. This compound (Sn), a versatile metal utilized in various forms—from metallic powder to complex organic and inorganic compounds—requires specific personal protective equipment (PPE) and handling protocols to mitigate potential hazards. This guide provides immediate, essential safety and logistical information for laboratory professionals working with this compound and its derivatives.
Immediate Safety and Personal Protective Equipment (PPE)
When working with any form of this compound, a baseline of PPE is essential. However, the specific type of this compound compound dictates the necessary level of protection, with organothis compound compounds demanding the most stringent precautions.
Standard PPE for All Forms of this compound
-
Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When working with this compound powder or solutions, chemical splash goggles should be worn.[1]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling metallic this compound and inorganic this compound compounds.[1] For organothis compound compounds, chemically resistant gloves are mandatory.[2] Always inspect gloves for tears or degradation before use.
-
Body Protection: A standard laboratory coat is sufficient for handling metallic this compound and most inorganic this compound compounds. For organotins or when there is a risk of significant splashing, a chemically resistant apron or suit is necessary.[1]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Enhanced PPE for this compound Powder and Volatile Compounds
-
Respiratory Protection: When engineering controls like fume hoods are not sufficient to maintain exposure below permissible limits, respiratory protection is crucial. The required type of respirator depends on the airborne concentration of this compound.[2]
Operational Plans: From Handling to Disposal
A systematic approach to handling this compound compounds, from initial preparation to final disposal, is critical for laboratory safety.
Pre-Operational Checklist
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific this compound compound to understand its hazards, handling precautions, and emergency procedures.
-
Verify Engineering Controls: Ensure that fume hoods and other ventilation systems are functioning correctly.
-
Assemble PPE: Gather all necessary PPE and inspect it for any damage.
-
Prepare Spill Kit: Have a spill kit readily available that is appropriate for the form of this compound being handled. For this compound powder, a HEPA vacuum is recommended for cleanup.[1]
Step-by-Step Handling Procedures
-
Work in a Designated Area: Conduct all work with this compound compounds, especially powders and organotins, within a certified fume hood to minimize inhalation exposure.[2]
-
Avoid Dust Generation: When working with this compound powder, handle it carefully to avoid creating dust clouds. Use grounded containers to prevent static discharge.[1]
-
Transferring Organotins: Organothis compound reagents are often air-sensitive and highly toxic. Use syringe and needle techniques for transfers, and ensure all glassware is dry.[2]
-
Prevent Contamination: Do not eat, drink, or smoke in areas where this compound compounds are handled.[1] Wash hands thoroughly after handling.
Emergency and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] For organothis compound exposure, immediate and thorough washing is critical.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound-containing waste in designated, clearly labeled, and sealed containers.[3] Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Solid Waste: This includes contaminated gloves, paper towels, and weighing papers. Place these items in a sealed bag and then into a designated solid waste container.[3]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. Aqueous and organic solvent waste should generally be collected separately.[4][5]
-
Organothis compound Waste: Due to their high toxicity, all materials that come into contact with organothis compound reagents, including glassware rinses (with solvents like hexanes or toluene), must be collected as hazardous waste.[2]
-
Empty Containers: "Empty" containers that held this compound compounds must be handled as hazardous waste unless they have been triple-rinsed. The rinsate must be collected as hazardous waste.[4]
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office for clarification on any procedure.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data related to the safe handling of this compound.
| Physical Properties of this compound (Metallic) | |
| Atomic Weight | 118.71 g/mol [1] |
| Melting Point | 231.9°C (449.4°F) |
| Boiling Point | 2602°C (4716°F) |
| Appearance | Silvery-white, malleable solid |
| Occupational Exposure Limits for Inorganic this compound (as Sn) | |
| OSHA PEL (TWA) | 2 mg/m³[2] |
| NIOSH REL (TWA) | 2 mg/m³[2] |
| ACGIH TLV (TWA) | 2 mg/m³ |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Workflow Visualization
To provide a clear, step-by-step visual guide for the safe handling of this compound compounds in a laboratory setting, the following workflow diagram has been created using the DOT language.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. delvallelab.weebly.com [delvallelab.weebly.com]
- 3. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
